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  • Product: Dihydroxypropyltheobromine
  • CAS: 13460-96-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Dihydroxypropyltheobromine (CAS Number: 13460-96-3)

For Researchers, Scientists, and Drug Development Professionals Abstract Dihydroxypropyltheobromine, with the CAS number 13460-96-3, is a derivative of the naturally occurring methylxanthine theobromine. As a member of t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxypropyltheobromine, with the CAS number 13460-96-3, is a derivative of the naturally occurring methylxanthine theobromine. As a member of the xanthine family, it holds potential as a therapeutic agent, likely sharing pharmacological properties with its parent compound, such as phosphodiesterase (PDE) inhibition. This technical guide provides a comprehensive overview of Dihydroxypropyltheobromine, including its chemical and physical properties, a plausible synthetic route, its presumed mechanism of action, and key considerations for its analytical determination, pharmacokinetic profiling, and toxicological assessment. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

Dihydroxypropyltheobromine, systematically named 1-(2,3-dihydroxypropyl)-3,7-dimethylpurine-2,6-dione, is a purine alkaloid and a derivative of theobromine.[1] The introduction of a dihydroxypropyl group to the theobromine scaffold is expected to modify its physicochemical properties, such as solubility and lipophilicity, which in turn can influence its pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
CAS Number 13460-96-3[1]
Molecular Formula C₁₀H₁₄N₄O₄[1]
Molecular Weight 254.24 g/mol [1]
IUPAC Name 1-(2,3-dihydroxypropyl)-3,7-dimethylpurine-2,6-dione[1]
Synonyms Dihydroxypropyltheobromine, Theocardin, 1-(2,3-Dihydroxypropyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione[1]
Predicted XLogP3 -1.4[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 3[1]

Synthesis of Dihydroxypropyltheobromine

A potential synthetic pathway is the reaction of theobromine with a protected glycerol derivative, such as solketal, followed by deprotection.

Proposed Synthetic Workflow:

Synthesis_of_Dihydroxypropyltheobromine Theobromine Theobromine Intermediate N-Solketal-Theobromine (Protected Intermediate) Theobromine->Intermediate 1. N-Alkylation Solketal Solketal (Protected Glycerol) Solketal->Intermediate Base Base (e.g., NaH) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Dihydroxypropyltheobromine Dihydroxypropyltheobromine Intermediate->Dihydroxypropyltheobromine 2. Deprotection Acid Aqueous Acid (e.g., HCl) Acid->Dihydroxypropyltheobromine

Caption: Proposed two-step synthesis of Dihydroxypropyltheobromine.

Experimental Protocol (Hypothetical):

Step 1: N-Alkylation of Theobromine

  • To a solution of theobromine in a suitable aprotic solvent, such as dimethylformamide (DMF), add a strong base, for instance, sodium hydride (NaH), portion-wise at 0°C.

  • Stir the mixture at room temperature for a designated period to ensure the complete formation of the theobromine anion.

  • Add a protected glycerol derivative, such as (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography to yield the protected intermediate, N-solketal-theobromine.

Step 2: Deprotection

  • Dissolve the N-solketal-theobromine intermediate in a mixture of an organic solvent (e.g., methanol) and aqueous acid (e.g., hydrochloric acid).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a base and remove the organic solvent under reduced pressure.

  • Extract the aqueous layer with an organic solvent and purify the final product, Dihydroxypropyltheobromine, by recrystallization or column chromatography.

Mechanism of Action: A Putative Phosphodiesterase Inhibitor

As a derivative of theobromine, Dihydroxypropyltheobromine is anticipated to function as a phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDEs, methylxanthines like theobromine increase the intracellular concentrations of cAMP and cGMP, leading to a range of physiological effects.

Theobromine itself is a non-selective PDE inhibitor and also acts as an antagonist of adenosine A1 and A2A receptors, although with a lower affinity than caffeine.[2] The dihydroxypropyl substituent on the theobromine scaffold may alter its selectivity and potency towards different PDE isoenzymes.

Proposed Signaling Pathway:

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC Adenylate Cyclase Receptor->AC Agonist Binding cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Phosphorylates Targets Dihydroxypropyltheobromine Dihydroxypropyltheobromine Dihydroxypropyltheobromine->PDE Inhibits

Caption: Proposed mechanism of action via phosphodiesterase inhibition.

In Vitro Phosphodiesterase Inhibition Assay Protocol:

This protocol provides a general framework for assessing the inhibitory activity of Dihydroxypropyltheobromine against various PDE isoenzymes.

  • Reagent Preparation:

    • Prepare a stock solution of Dihydroxypropyltheobromine in a suitable solvent (e.g., DMSO).

    • Reconstitute recombinant human PDE enzymes (various isoenzymes) in the appropriate assay buffer.

    • Prepare a solution of the fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).

    • Prepare a binding agent solution.

  • Assay Procedure:

    • Perform serial dilutions of the Dihydroxypropyltheobromine stock solution to create a concentration gradient.

    • In a microplate, add the diluted compound, a positive control inhibitor (e.g., rolipram for PDE4), and a vehicle control (DMSO).

    • Add the PDE enzyme to each well and incubate at room temperature.

    • Initiate the reaction by adding the fluorescent substrate.

    • Incubate the plate at 37°C for a specified time.

    • Stop the reaction by adding the binding agent.

    • Incubate at room temperature to allow for binding.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a microplate reader.

    • Calculate the percentage of inhibition for each concentration of Dihydroxypropyltheobromine.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Pharmacokinetics

The pharmacokinetic profile of Dihydroxypropyltheobromine is crucial for determining its dosing regimen and predicting its in vivo behavior. While specific data for this compound is not available, the pharmacokinetics of the parent compound, theobromine, can provide some insights. Theobromine is absorbed after oral administration, with peak plasma concentrations reached within 2-3 hours, and it has a half-life of 7-12 hours.[2] The addition of the hydrophilic dihydroxypropyl group may alter the absorption, distribution, metabolism, and excretion (ADME) properties of Dihydroxypropyltheobromine compared to theobromine.

Protocol for Preclinical Pharmacokinetic Study:

1. Animal Model and Dosing:

  • Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Administer Dihydroxypropyltheobromine via the desired route (e.g., oral gavage, intravenous injection).

2. Sample Collection:

  • Collect blood samples at predetermined time points post-dosing.

  • Process the blood samples to obtain plasma.

3. Bioanalytical Method (LC-MS/MS):

  • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dihydroxypropyltheobromine in plasma.[3][4]

4. Pharmacokinetic Analysis:

  • Analyze the plasma concentration-time data using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution
F Bioavailability (for extravascular administration)

Toxicology and Safety Assessment

A thorough toxicological evaluation is essential for any new chemical entity intended for therapeutic use. For Dihydroxypropyltheobromine, a preclinical safety assessment would involve a series of in vitro and in vivo studies to identify potential adverse effects. Methylxanthines, in general, are considered to have a favorable safety profile at therapeutic doses, with the primary concerns being cardiovascular and central nervous system stimulation at higher concentrations.[5][6]

Preclinical Toxicology Study Workflow:

Toxicology_Workflow Acute_Toxicity Acute Toxicity Studies (Single Dose, MTD) Subchronic_Toxicity Subchronic Toxicity Studies (Repeated Dose, e.g., 28-day) Acute_Toxicity->Subchronic_Toxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Acute_Toxicity->Genotoxicity Carcinogenicity Carcinogenicity Studies (Long-term) Subchronic_Toxicity->Carcinogenicity Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) Genotoxicity->Safety_Pharmacology Reproductive_Toxicity Reproductive and Developmental Toxicity Safety_Pharmacology->Reproductive_Toxicity

Caption: A typical workflow for preclinical toxicology studies.

Analytical Methodologies

Robust and validated analytical methods are imperative for the accurate quantification of Dihydroxypropyltheobromine in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the most common and reliable technique for the analysis of xanthine derivatives.[7]

Protocol for RP-HPLC Method Development and Validation:

1. Method Development:

  • Column Selection: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve good peak shape and resolution.

  • Detector Wavelength: The UV detection wavelength should be set at the λmax of Dihydroxypropyltheobromine.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature for efficient separation.

2. Method Validation (as per ICH guidelines):

  • Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Solubility and Stability

The aqueous solubility and chemical stability of Dihydroxypropyltheobromine are critical parameters that influence its formulation development and shelf-life. Xanthine and its derivatives are often characterized by poor water solubility. The presence of the dihydroxypropyl group is expected to enhance the aqueous solubility of Dihydroxypropyltheobromine compared to its parent compound.

Protocol for Forced Degradation Studies:

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[8]

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the drug substance with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Alkaline Hydrolysis: Treat the drug substance with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Expose the drug substance to an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Subject the solid drug substance to dry heat.

    • Photodegradation: Expose the drug substance to UV and visible light.

  • Sample Analysis:

    • Analyze the stressed samples at various time points using a stability-indicating HPLC method.

    • Identify and characterize any significant degradation products using techniques such as LC-MS.

Conclusion

Dihydroxypropyltheobromine (CAS 13460-96-3) is a promising derivative of theobromine with the potential for therapeutic applications, likely as a phosphodiesterase inhibitor. This technical guide has provided a comprehensive overview of its known properties and has outlined plausible methodologies for its synthesis, biological evaluation, and analytical characterization. Further research is warranted to fully elucidate its pharmacological profile, pharmacokinetic properties, and safety, which will be crucial for its potential development as a novel therapeutic agent. The protocols and workflows presented herein are intended to serve as a valuable resource for scientists and researchers embarking on the investigation of this intriguing molecule.

References

  • PubChem. Dihydroxypropyltheobromine. National Center for Biotechnology Information. [Link].

  • Google Patents. CN102329317B - Method for synthesizing theobromine. .
  • Google Patents. CN101896484B - Theobromine production process. .
  • Judelson, D. A., et al. (2013). Psychopharmacology of theobromine in healthy volunteers. Psychopharmacology, 228(1), 1-13.
  • Cosmetic Ingredient Review. (2018). Safety Assessment of Methylxanthines as Used in Cosmetics. [Link].

  • Shively, C. A., & Tarka, S. M., Jr. (1983). Theobromine metabolism and pharmacokinetics in pregnant and nonpregnant Sprague-Dawley rats. Toxicology and Applied Pharmacology, 67(3), 376–382.
  • Blanco, M., & Villarroya, I. (2002). NIR Spectroscopy: A Rapid‐Response Analytical Tool. TrAC Trends in Analytical Chemistry, 21(4), 240–250.
  • Google Patents. WO2009089677A1 - Theobromine production process. .
  • Zhang, L., et al. (2017). Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Pharmaceutical Biology, 55(1), 593–598.
  • Savolainen, J. (2011). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. CORE. [Link].

  • MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. [Link].

  • Bisht, P., et al. (2024). Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. European Journal of Medicinal Chemistry, 117160.
  • Wikipedia. Theobromine. [Link].

  • ResearchGate. (2026). An isotope dilution-liquid chromatography tandem mass spectrometry-based candidate reference measurement procedure for the quantification of dehydroepiandrosterone in human serum and plasma. [Link].

  • ResearchGate. (2024). Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. [Link].

  • ResearchGate. (2015). Extraction Of Theobromine From Natural Source: Characterization And Optimization. [Link].

  • African Journal of Biomedical Research. (2025). Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydate Rotacaps. [Link].

  • PubMed. (2019). Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia. [Link].

  • YouTube. (2024). Pharmacokinetics & Pharmacodynamics of Therapeutic Proteins Part 2 of 5 with Dr. Bernd Meibohm. [Link].

  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to... [Link].

  • National Center for Biotechnology Information. (2007). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. [Link].

  • Royal Society of Chemistry. (2023). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. [Link].

  • PubMed. (2004). Design, synthesis, and biological evaluation of 1,2,3,7-tetrahydro-6h-purin-6-one and 3,7-dihydro-1h-purine-2,6-dione derivatives as corticotropin-releasing factor(1) receptor antagonists. [Link].

  • Patsnap. (n.d.). Theobromine production process. [Link].

  • Semantic Scholar. (2012). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detectio. [Link].

  • ResearchGate. (2019). Pre-clinical and cellular toxicity evaluation of 7-methylxanthine: an investigational drug for the treatment of myopia. [Link].

  • Wikipedia. Xanthine. [Link].

  • Semantic Scholar. (2022). Dried Plasma Spot Based LC–MS/MS Method for Monitoring of Meropenem in the Blood of Treated Patients. [Link].

  • MDPI. (2023). Pharmacokinetics and Drug Interactions. [Link].

  • ResearchGate. (2025). Synthesis and Analgesic Activity of 3,7-dimethylpurine-2,6-dion-1-yl Derivatives of Acetic and Butanoic Acid. [Link].

  • National Center for Biotechnology Information. (1991). Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. [Link].

  • PubMed. (1999). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. [Link].

  • MDPI. (2023). Methylxanthines: The Major Impact of Caffeine in Clinical Practice in Patients Diagnosed with Apnea of Prematurity. [Link].

  • PubMed. (2025). An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of dehydroepiandrosterone sulfate in human serum and plasma. [Link].

  • PubMed. (1987). Metabolism of dihydroergotamine by a cytochrome P-450 similar to that involved in the metabolism of macrolide antibiotics. [Link].

  • ResearchGate. (2025). Analytical Method Development and Validation of Ubrogepant and their Degradation Studies in Bulk and Pharmaceutical Dosage form by RP-HPLC. [Link].

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link].

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Sources

Exploratory

Technical Guide: Dihydroxypropyltheobromine (Dyphylline) Mechanism of Action

[1] Executive Summary Dihydroxypropyltheobromine , commonly known as Dyphylline , is a xanthine derivative utilized for its bronchodilator and hemodynamic effects.[1][2] Unlike its parent compound, theophylline, dyphylli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Dihydroxypropyltheobromine , commonly known as Dyphylline , is a xanthine derivative utilized for its bronchodilator and hemodynamic effects.[1][2] Unlike its parent compound, theophylline, dyphylline is characterized by a covalent modification at the N7 position (2,3-dihydroxypropyl group). This structural alteration fundamentally shifts its pharmacokinetic profile from hepatic metabolism to renal excretion, circumventing the cytochrome P450-mediated drug interactions common with other methylxanthines.

Mechanistically, dyphylline functions as a pleiotropic modulator , exerting therapeutic effects through two primary pathways:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Preventing the hydrolysis of cAMP, leading to smooth muscle relaxation.

  • Adenosine Receptor Antagonism: Blocking A1 and A2 receptors to mitigate bronchoconstriction and inflammatory signaling.

This guide provides a rigorous technical analysis of these mechanisms, supported by structural logic, signaling pathways, and validated experimental protocols for researchers.

Molecular Characteristics & Structure-Activity Relationship (SAR)

The distinct pharmacological profile of dyphylline arises directly from its chemical structure.

  • Chemical Name: 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.

  • The N7 Substitution: Theophylline is 1,3-dimethylxanthine. Dyphylline adds a bulky, hydrophilic 2,3-dihydroxypropyl chain at the N7 nitrogen.

    • Solubility: This hydrophilic group renders dyphylline neutral and soluble in aqueous solution at physiological pH (7.0–7.4). In contrast, theophylline requires high pH or complexation (e.g., with ethylenediamine to form aminophylline) for solubility.

    • Metabolic Shielding: The N7 substitution sterically hinders the N-demethylation and oxidation pathways typically catalyzed by CYP1A2 and CYP2E1. Consequently, dyphylline is not metabolized to theophylline in vivo.

Mechanism of Action: Intracellular Signaling

Dyphylline operates via a dual-mechanism model.[1] While it shares targets with theophylline, its potency is approximately 0.1x to 0.2x that of theophylline, requiring higher molar concentrations for equivalent biological effect.

A. Phosphodiesterase (PDE) Inhibition

Dyphylline acts as a competitive, non-selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs), specifically targeting PDE3, PDE4, and PDE5 isoforms found in bronchial smooth muscle and inflammatory cells.

  • Mechanism: PDEs normally hydrolyze the 3',5'-phosphodiester bond of cAMP and cGMP, converting them to inactive 5'-AMP and 5'-GMP.

  • Effect: Inhibition leads to accumulation of intracellular cAMP .[2][3]

  • Downstream Cascade: High cAMP activates Protein Kinase A (PKA) . PKA phosphorylates Myosin Light Chain Kinase (MLCK) and decreases intracellular Calcium (

    
    ), resulting in smooth muscle relaxation (Bronchodilation).
    
B. Adenosine Receptor Antagonism

Dyphylline antagonizes adenosine receptors (ARs), specifically the


  and 

subtypes.
  • 
     Receptor (Gi-coupled):  Activation normally inhibits adenylyl cyclase and causes bronchoconstriction. Dyphylline blocks this, disinhibiting cAMP production.
    
  • 
     Receptor (Gs-coupled):  While 
    
    
    
    activation can be bronchodilatory, it also drives mast cell degranulation. Antagonism here may provide anti-inflammatory benefits.
Visualization: Signaling Pathway

The following diagram illustrates the convergence of PDE inhibition and Adenosine antagonism on the PKA signaling node.

MOA_Pathway Dyphylline Dyphylline (Exogenous Agent) A1_Receptor A1 Adenosine Receptor (Gi-coupled) Dyphylline->A1_Receptor Antagonizes (Blocks Inhibition) PDE Phosphodiesterase (PDE Enzyme) Dyphylline->PDE Inhibits Adenosine Adenosine (Endogenous Ligand) Adenosine->A1_Receptor Activates AC Adenylyl Cyclase A1_Receptor->AC Inhibits (Gi) AMP 5'-AMP (Inactive) PDE->AMP Catalyzes cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Smooth Muscle Relaxation (Bronchodilation) PKA->SmoothMuscle Phosphorylation Cascade (↓ Ca2+, ↓ MLCK activity)

Caption: Dual-mechanism pathway showing Dyphylline's blockade of PDE (preventing cAMP breakdown) and A1 Receptors (preventing Adenylyl Cyclase inhibition), synergistically increasing cAMP.

Pharmacokinetics: The Critical Differentiator

For drug development professionals, the pharmacokinetic (PK) profile of dyphylline is its primary advantage over theophylline.

ParameterDyphyllineTheophyllineImplication
Metabolism Negligible (Hepatic Stable)Extensive (CYP1A2, CYP2E1)Dyphylline has minimal drug-drug interactions (e.g., with Cimetidine, Erythromycin).
Excretion Renal (~88% Unchanged)Hepatic ClearanceDosage must be adjusted based on Creatinine Clearance (CrCl), not liver function.
Half-Life (

)
2.0 hours (approx)8.0 hours (highly variable)Dyphylline requires more frequent dosing or sustained-release formulations.
Protein Binding LowModerate (~40%)Faster distribution into tissue compartments.
Potency Ratio ~0.15 : 11 : 1Dyphylline doses are significantly higher (mg/kg) to achieve therapeutic effect.

Experimental Validation Protocols

To validate the mechanism of action of Dyphylline in a research setting, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.

Protocol A: In Vitro PDE Inhibition Assay (Fluorescence Polarization)

Objective: Quantify the


 of Dyphylline against PDE4 (major inflammatory isoform).
  • Reagent Preparation:

    • Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM

      
      , 0.05% 
      
      
      
      .
    • Substrate: Fluorescein-labeled cAMP (FAM-cAMP).

    • Enzyme: Recombinant human PDE4B.

    • Binding Agent: IMAP binding beads (binds only to non-phosphorylated 5'-AMP).

  • Reaction Setup:

    • Test Wells: Dyphylline serial dilution (

      
       to 
      
      
      
      ).
    • Positive Control: Rolipram (known PDE4 inhibitor).

    • Negative Control: Buffer only (no inhibitor).

    • Enzyme Control: No enzyme (background fluorescence).

  • Workflow:

    • Incubate Enzyme + Dyphylline for 15 min at room temperature.

    • Add FAM-cAMP substrate. Incubate 45 min.

    • Add Binding Solution (stops reaction and binds product).

    • Read Fluorescence Polarization (FP). High FP = High Product (Low Inhibition). Low FP = Low Product (High Inhibition).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Dyphylline]. Fit to non-linear regression (Sigmoidal dose-response) to calculate

      
      .
      
Protocol B: Adenosine Receptor Binding ( Determination)

Objective: Determine affinity for


 receptors using radioligand displacement.[4]
  • Membrane Prep: Rat cerebral cortex membranes (rich in

    
    ).
    
  • Ligand:

    
    -DPCPX (highly selective 
    
    
    
    antagonist).
  • Displacement:

    • Incubate membranes with 1 nM

      
      -DPCPX and varying concentrations of Dyphylline (
      
      
      
      
      
      ).
    • Non-specific binding control: Add excess Theophylline (

      
      ) or CPA.
      
  • Filtration: Rapid filtration through Whatman GF/B filters; wash with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Calculation:

    • 
       determined from displacement curve.
      
    • Calculate

      
       using Cheng-Prusoff equation: 
      
      
      
Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Reaction cluster_1 Step 2: Detection Mix Mix PDE4 Enzyme + Dyphylline Substrate Add FAM-cAMP Substrate Mix->Substrate 15 min Pre-incubation Stop Add Binding Beads (Binds 5'-AMP only) Substrate->Stop 45 min Reaction Read Measure Fluorescence Polarization Stop->Read Analysis Data Output: Sigmoidal Dose-Response Read->Analysis Calculate IC50

Caption: Workflow for Fluorescence Polarization PDE Assay. The system relies on the differential binding of beads to the hydrolyzed product (AMP) vs the substrate (cAMP).

References

  • Simons, K. J., & Simons, F. E. (1979).[1] Urinary excretion of dyphylline in humans.[1][5] Journal of Pharmaceutical Sciences, 68(10), 1327–1329. Link

  • Furukawa, C. T., et al. (1983).[6] Dyphylline versus theophylline: a double-blind comparative evaluation. The Journal of Clinical Pharmacology, 23(10), 414–418.[6] Link

  • Schwabe, U., Ukena, D., & Lohse, M. J. (1985). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors.[7] Naunyn-Schmiedeberg's Archives of Pharmacology, 330(3), 212–221. Link

  • DrugBank Online. (n.d.). Dyphylline: Uses, Interactions, Mechanism of Action.[1][5][8] DrugBank. Link

  • PubChem. (n.d.). Diprophylline (Dyphylline) Compound Summary. National Library of Medicine. Link

Sources

Foundational

Technical Guide: In Vitro Characterization of Dihydroxypropyltheobromine

Synonyms: Protheobromine, 1-(2,3-dihydroxypropyl)-3,7-dimethylxanthine CAS: 4968-09-6 (Generic structure reference) Executive Summary Dihydroxypropyltheobromine is a synthetic derivative of theobromine (3,7-dimethylxanth...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Protheobromine, 1-(2,3-dihydroxypropyl)-3,7-dimethylxanthine CAS: 4968-09-6 (Generic structure reference)

Executive Summary

Dihydroxypropyltheobromine is a synthetic derivative of theobromine (3,7-dimethylxanthine) modified at the N-1 position with a hydrophilic 2,3-dihydroxypropyl group. While retaining the core pharmacophore of methylxanthines—specifically phosphodiesterase (PDE) inhibition and adenosine receptor antagonism—this modification significantly alters its physicochemical profile.

Unlike theobromine, which exhibits poor aqueous solubility (~0.33 g/L), Dihydroxypropyltheobromine is highly water-soluble. This guide details the in vitro methodologies required to characterize its bioactivity, focusing on its primary application vectors: lipolysis stimulation (cosmetic/metabolic) and vasodilation (cardiovascular/microcirculation).

Section 1: Physicochemical Profile & Preparation

Objective: Establish a stable, bioavailable stock solution for cell culture without inducing solvent toxicity.

Solubility & Stability

The introduction of the diol moiety transforms the lipophilic xanthine core into a hydrophilic agent. This is critical for in vitro design, as it reduces the reliance on DMSO, which can confound results in sensitive adipocyte or endothelial assays.

PropertyTheobromineDihydroxypropyltheobromineImpact on In Vitro Protocol
Water Solubility Low (<0.5 mg/mL)High (>50 mg/mL)Allows direct dissolution in media/buffer.
LogP ~ -0.78Lower (More Hydrophilic)Reduced membrane permeability; may rely on transporters.
Solvent Requirement DMSO/EthanolWater/PBSEliminates solvent control artifacts (e.g., DMSO cytotoxicity).
Stock Preparation Protocol
  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Concentration: Prepare a 100 mM master stock.

  • Sterilization: Filtration through a 0.22 µm PES membrane. Do not autoclave, as thermal degradation of the dihydroxypropyl chain may occur.

  • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles to prevent precipitation.

Section 2: Pharmacodynamics & Mechanism of Action

Core Directive: The primary mechanism is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), specifically PDE3 and PDE4 isoforms found in adipocytes and vascular smooth muscle.

Signaling Pathway

Inhibition of PDE prevents the hydrolysis of cAMP to AMP. Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates Hormone-Sensitive Lipase (HSL) in adipocytes, triggering lipolysis.

MOA_Pathway Protheobromine Dihydroxypropyl- theobromine PDE PDE Enzyme (PDE3/4) Protheobromine->PDE Inhibits cAMP cAMP (Active) PDE->cAMP Regulates AMP AMP (Inactive) cAMP->AMP Hydrolysis (Blocked) PKA PKA Activation cAMP->PKA Activates HSL HSL Phosphorylation PKA->HSL Phosphorylates Lipolysis Lipolysis (Glycerol Release) HSL->Lipolysis Catalyzes

Figure 1: Mechanism of Action.[1] Dihydroxypropyltheobromine inhibits PDE, preventing cAMP degradation and driving downstream lipolysis.

Section 3: Experimental Protocols

Requirement: All assays must be self-validating. Include positive controls (e.g., IBMX or Isoproterenol) to confirm system responsiveness.

Protocol A: Phosphodiesterase (PDE) Inhibition Assay

Purpose: To determine the IC50 of Dihydroxypropyltheobromine against specific PDE isoforms (PDE3/4).

Methodology:

  • Enzyme Source: Recombinant human PDE3B and PDE4D (commercial sources).

  • Substrate: Fluorescently labeled cAMP (FAM-cAMP).

  • Reaction Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05% BSA.

  • Workflow:

    • Step 1: Incubate enzyme with test compound (0.1 µM – 1000 µM) for 15 min at room temperature.

    • Step 2: Add FAM-cAMP substrate and incubate for 45 min.

    • Step 3: Add binding reagent (nanoparticles that bind only to GMP, the product).

    • Step 4: Measure Fluorescence Polarization (FP). High polarization = Intact cAMP (Inhibition); Low polarization = GMP (Activity).

  • Validation:

    • Positive Control:[2][3] IBMX (3-isobutyl-1-methylxanthine), a non-selective PDE inhibitor.

    • Negative Control: Vehicle (PBS) only.

Protocol B: Adipocyte Lipolysis Assay (Functional)

Purpose: To quantify the functional endpoint (glycerol release) in a cellular model.

Cell Line: 3T3-L1 Murine Adipocytes (Differentiated).

Workflow:

  • Differentiation: Culture 3T3-L1 fibroblasts in DMEM + 10% FBS. Induce differentiation using MDI cocktail (Methylisobutylxanthine, Dexamethasone, Insulin) for 2 days, then Insulin alone for 2 days. Use at Day 8-10 post-differentiation (visible lipid droplets).

  • Starvation: Wash cells with PBS and incubate in Phenol Red-free DMEM + 1% Fatty Acid-Free BSA for 2 hours. Rationale: Removes serum insulin which inhibits lipolysis.

  • Treatment:

    • Treat cells with Dihydroxypropyltheobromine (10, 50, 100, 500 µM).

    • Positive Control:[2][3] Isoproterenol (10 µM) – a beta-adrenergic agonist.

    • Negative Control: Untreated media.

  • Incubation: 3 hours at 37°C.

  • Detection: Collect supernatant. Quantify glycerol using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) assay (Absorbance @ 540 nm).

Data Analysis: Normalize glycerol release to total cellular protein (BCA assay) to account for well-to-well variation in cell density.

Lipolysis_Workflow Step1 3T3-L1 Differentiation (Day 0-8) Step2 Serum Starvation (2 Hours, BSA-Media) Step1->Step2 Step3 Compound Treatment (Protheobromine 10-500µM) Step2->Step3 Step4 Supernatant Collection (3 Hours) Step3->Step4 Step5 GPO Colorimetric Assay (Abs @ 540nm) Step4->Step5

Figure 2: Functional Lipolysis Assay Workflow using 3T3-L1 Adipocytes.

Section 4: Safety & Toxicology

Objective: Differentiate between functional metabolic stress and cytotoxicity.

Protocol C: CCK-8 Cytotoxicity Assay

Methylxanthines can be cytotoxic at high concentrations. It is vital to establish the Therapeutic Index (TI).

  • Seeding: HUVECs (Endothelial) or 3T3-L1 cells in 96-well plates.

  • Exposure: 24 hours with Dihydroxypropyltheobromine (up to 10 mM).

  • Detection: Add Cell Counting Kit-8 (WST-8) reagent. Incubate 2 hours.

  • Read: Absorbance at 450 nm.

  • Criteria: Viability < 80% relative to control indicates cytotoxicity. The functional dose (from Protocol B) should be < 10% of the cytotoxic dose (IC50).

References

  • Smit, H. J. (2011).[4] Theobromine and the pharmacology of cocoa. Handbook of Experimental Pharmacology, (200), 201–234. Link

  • Lafontan, M., et al. (2009). Adipocyte lipolysis: from molecular mechanisms of regulation to disease and therapeutics. Journal of Lipid Research. Link

  • Burnett, C. L., et al. (2019).[5] Safety Assessment of Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. International Journal of Toxicology. Link

  • Fredholm, B. B. (2010). Methylxanthines.[6][7][8] Handbook of Experimental Pharmacology. Link

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Xanthine derivatives. Link

Sources

Exploratory

An In-Depth Technical Guide to the Therapeutic Potential of Dihydroxypropyltheobromine

This guide provides a comprehensive technical overview of dihydroxypropyltheobromine, a derivative of the naturally occurring methylxanthine theobromine. Intended for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of dihydroxypropyltheobromine, a derivative of the naturally occurring methylxanthine theobromine. Intended for researchers, scientists, and professionals in drug development, this document explores the core scientific principles, potential therapeutic applications, and a proposed roadmap for the preclinical and clinical evaluation of this promising compound.

Introduction: The Xanthine Scaffold and the Promise of Dihydroxypropyltheobromine

Theobromine, a purine alkaloid found in the cacao plant, has a long history of medicinal use as a diuretic, cardiac stimulant, and vasodilator.[1] As a member of the methylxanthine class, it shares structural similarities with caffeine and theophylline.[2] Historically, theobromine and its derivatives have been employed as smooth muscle relaxants and myocardial stimulants.[3][4] While the therapeutic use of theobromine itself is not currently widespread, its favorable safety profile and diverse pharmacological activities make its derivatives attractive candidates for drug development.

Dihydroxypropyltheobromine, chemically known as 1-(2,3-dihydroxypropyl)-3,7-dimethylpurine-2,6-dione, is a synthetic derivative of theobromine.[5] The addition of a dihydroxypropyl group to the theobromine scaffold has the potential to alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and safety profile. This guide will delve into the prospective therapeutic avenues for dihydroxypropyltheobromine, with a focus on respiratory, cardiovascular, and inflammatory diseases.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The key properties of dihydroxypropyltheobromine are summarized in the table below.

PropertyValueSource
IUPAC Name1-(2,3-dihydroxypropyl)-3,7-dimethylpurine-2,6-dionePubChem[5]
Molecular FormulaC10H14N4O4PubChem[5]
Molecular Weight254.24 g/mol PubChem[5]
CAS Number13460-96-3PubChem[5]

Potential Therapeutic Applications and Mechanistic Insights

Based on the well-documented pharmacological effects of theobromine and other xanthine derivatives, dihydroxypropyltheobromine holds promise in several therapeutic areas.[1][2][3]

Respiratory Diseases: A Novel Bronchodilator for Asthma and COPD

Rationale: Theobromine is known to relax bronchial smooth muscles, making it a candidate for asthma treatment.[1][2] This effect is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[2][6]

Proposed Mechanism of Action: Dihydroxypropyltheobromine is hypothesized to act as a non-selective phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation and bronchodilation. Additionally, antagonism of A1 and A2A adenosine receptors on bronchial smooth muscle can prevent adenosine-induced bronchoconstriction.

Preclinical Evaluation Workflow:

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models PDE_Inhibition PDE Isoform Inhibition Assays (PDE3, PDE4, PDE5) Airway_Relaxation Isolated Guinea Pig Tracheal Ring Relaxation Assay PDE_Inhibition->Airway_Relaxation Functional Confirmation Receptor_Binding Adenosine Receptor (A1, A2A, A2B, A3) Binding Assays Receptor_Binding->Airway_Relaxation OVA_Asthma Ovalbumin-Induced Allergic Asthma Model (Mouse/Rat) Airway_Relaxation->OVA_Asthma Proceed to In Vivo Airway_Hyper Measurement of Airway Hyperresponsiveness (AHR) OVA_Asthma->Airway_Hyper BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Inflammatory Cells, Cytokines) OVA_Asthma->BALF_Analysis LPS_COPD LPS-Induced COPD Model (Mouse) LPS_COPD->Airway_Hyper LPS_COPD->BALF_Analysis Dihydroxypropyltheobromine Dihydroxypropyltheobromine PDE_Inhibition Phosphodiesterase (PDE) Inhibition Dihydroxypropyltheobromine->PDE_Inhibition Adenosine_Antagonism Adenosine Receptor Antagonism Dihydroxypropyltheobromine->Adenosine_Antagonism cGMP_Increase ↑ cGMP PDE_Inhibition->cGMP_Increase cAMP_Increase ↑ cAMP PDE_Inhibition->cAMP_Increase PKG_Activation PKG Activation cGMP_Increase->PKG_Activation PKA_Activation PKA Activation cAMP_Increase->PKA_Activation Cardiac_Stimulation Myocardial Stimulation PKA_Activation->Cardiac_Stimulation MLCK_Inhibition Myosin Light-Chain Kinase (MLCK) Inhibition PKG_Activation->MLCK_Inhibition Vasodilation Vasodilation MLCK_Inhibition->Vasodilation

Caption: Proposed mechanism of action for the cardiovascular effects of dihydroxypropyltheobromine.

Anti-Inflammatory Potential

Rationale: Chronic inflammation is a key factor in many diseases. [7]Theobromine has demonstrated anti-inflammatory effects in some studies. [8]This is a common property of PDE inhibitors, particularly those targeting PDE4.

Proposed Mechanism of Action: By inhibiting PDE4 in immune cells such as macrophages and neutrophils, dihydroxypropyltheobromine could increase intracellular cAMP. This leads to the activation of PKA, which can subsequently phosphorylate and inhibit pro-inflammatory transcription factors like NF-κB. [9]This would result in decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators. [9][10]

Proposed Experimental Protocols

In Vitro Assay for Bronchodilator Activity

Objective: To determine the relaxant effect of dihydroxypropyltheobromine on pre-contracted airway smooth muscle.

Methodology:

  • Tissue Preparation: Isolate tracheal rings from male Hartley guinea pigs (250-300g).

  • Organ Bath Setup: Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Contraction: Induce sustained contraction of the tracheal rings with histamine (10 µM).

  • Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of dihydroxypropyltheobromine (10⁻⁹ to 10⁻⁴ M) to the organ baths.

  • Data Acquisition: Record the isometric tension of the tracheal rings.

  • Analysis: Express the relaxation as a percentage of the histamine-induced contraction and calculate the EC₅₀ value.

In Vivo Model of Allergic Asthma

Objective: To evaluate the efficacy of dihydroxypropyltheobromine in a murine model of ovalbumin (OVA)-induced allergic asthma.

Methodology:

  • Sensitization: Sensitize BALB/c mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

  • Challenge: Challenge the mice with aerosolized OVA for 30 minutes on days 28, 29, and 30.

  • Treatment: Administer dihydroxypropyltheobromine (e.g., 1, 5, 25 mg/kg) or vehicle control via oral gavage or intraperitoneal injection one hour before each OVA challenge.

  • Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final challenge, assess AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for total and differential inflammatory cell counts.

  • Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid by ELISA.

  • Histopathology: Perfuse the lungs and prepare tissue sections for H&E and PAS staining to assess inflammation and mucus production.

Proposed Clinical Development Plan

A phased clinical trial approach is necessary to systematically evaluate the safety and efficacy of dihydroxypropyltheobromine in humans.

Phase I Clinical Trial
  • Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of dihydroxypropyltheobromine in healthy volunteers.

  • Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

  • Population: Healthy adult male and female volunteers.

  • Endpoints:

    • Primary: Incidence of adverse events, changes in vital signs, ECGs, and laboratory safety tests.

    • Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

Phase II Clinical Trial
  • Objective: To evaluate the efficacy, safety, and dose-response of dihydroxypropyltheobromine in patients with stable, moderate-to-severe COPD.

  • Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Population: Patients with a diagnosis of COPD, post-bronchodilator FEV1/FVC < 0.70, and FEV1 30-80% of predicted.

  • Endpoints:

    • Primary: Change from baseline in trough FEV1 at week 12.

    • Secondary: St. George's Respiratory Questionnaire (SGRQ) score, rescue medication use, and safety.

Phase III Clinical Trial
  • Objective: To confirm the efficacy and long-term safety of the selected dose(s) of dihydroxypropyltheobromine in a larger population of patients with COPD.

  • Design: Two replicate, randomized, double-blind, placebo-controlled, multicenter, parallel-group studies.

  • Population: A broader population of patients with moderate-to-severe COPD.

  • Endpoints:

    • Primary: Rate of moderate or severe COPD exacerbations over 52 weeks.

    • Secondary: Change from baseline in trough FEV1, SGRQ score, and overall safety profile.

Conclusion and Future Directions

Dihydroxypropyltheobromine represents a promising therapeutic candidate with the potential to address unmet medical needs in respiratory, cardiovascular, and inflammatory diseases. Its development is grounded in the well-established pharmacology of its parent compound, theobromine, and the broader class of methylxanthines. The proposed preclinical and clinical development plan provides a rigorous framework for evaluating its safety and efficacy. Further research into the specific molecular interactions and signaling pathways modulated by dihydroxypropyltheobromine will be crucial in fully elucidating its therapeutic potential and optimizing its clinical application.

References

  • Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf.
  • Hydroxytyrosol Ameliorates Colon Inflammation: Mechanistic Insights into Anti-Inflammatory Effects, Inhibition of the TLR4/NF-κB Signaling Pathway, Gut Microbiota Modulation, and Liver Protection - PMC - NIH.
  • The impact of DPP-4 inhibitors on cardiovascular disease treatment: a comprehensive review of current therapeutic strategies and future directions - PubMed.
  • Theobromine – Knowledge and References - Taylor & Francis.
  • Theobromine - Wikipedia.
  • Therapeutic uses of dehydroepiandrosterone - PubMed.
  • DPP4 as a Potential Candidate in Cardiovascular Disease - PMC - NIH.
  • Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis.
  • Theobromine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com.
  • Pharmacology of Theobromine ; Pharmacokinetics, Mechanism of action, Uses, Effects.
  • Dihydroxypropyltheobromine | C10H14N4O4 | CID 101172 - PubChem - NIH.
  • Pharmacological therapy for stable chronic obstructive pulmonary disease - PMC - NIH.
  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - MDPI.
  • A comprehensive insight into the molecular effect of theobromine on cardiovascular-related risk factors: A systematic review of in vitro and in vivo studies - PubMed.

Sources

Foundational

Dihydroxypropyltheobromine: ADME Profiling &amp; Pharmacokinetic Disposition

The following is an in-depth technical guide on the ADME properties of Dihydroxypropyltheobromine. Technical Monograph for Drug Development Executive Summary & Chemical Identity Dihydroxypropyltheobromine (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the ADME properties of Dihydroxypropyltheobromine.

Technical Monograph for Drug Development

Executive Summary & Chemical Identity

Dihydroxypropyltheobromine (also known as Protheobromine or 1-(2,3-dihydroxypropyl)theobromine ) is a synthetic xanthine derivative structurally related to caffeine and theobromine. Unlike its natural congeners, which are lipophilic and extensively metabolized, Dihydroxypropyltheobromine is engineered with a hydrophilic 2,3-dihydroxypropyl moiety at the N1 position.

This structural modification fundamentally alters its ADME (Absorption, Distribution, Metabolism, Excretion) profile, shifting it from a hepatically cleared compound (like caffeine) to a renally eliminated agent with high metabolic stability (similar to dyphylline).

Chemical Structure & Properties
PropertyData
IUPAC Name 1-(2,3-dihydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS Number 13460-96-3
Molecular Formula C₁₀H₁₄N₄O₄
Molecular Weight 254.24 g/mol
Solubility High (Water); Low (Lipids)
LogP (Predicted) -1.4 (Hydrophilic)
pKa Non-ionizable in physiological pH range (Amide-like nitrogens)

Critical Distinction: Do not confuse with Dyphylline (Diprophylline), which is 7-(2,3-dihydroxypropyl)theophylline. While isomeric, the position of the dihydroxypropyl chain (N1 vs N7) dictates distinct receptor binding affinities, though their pharmacokinetic properties (renal clearance) remain similar.

Absorption: Physicochemical Barriers & Bioavailability

Solubility-Permeability Interplay

Dihydroxypropyltheobromine exhibits properties of a BCS Class III compound (High Solubility, Low Permeability). The introduction of the vicinal diol side chain at N1 dramatically increases aqueous solubility compared to theobromine (which is sparingly soluble, ~0.33 g/L).

  • Mechanism of Absorption: Passive diffusion is limited by the polar surface area (PSA). Absorption likely involves paracellular transport in the upper GI tract or solvent drag, rather than transcellular diffusion.

  • Bioavailability (F): Estimated at >80% due to high solubility and lack of first-pass hepatic extraction, though Tmax is delayed (1.5–2.5 hours) compared to lipophilic xanthines like caffeine (Tmax ~30 min).

Experimental Protocol: Caco-2 Permeability Assay

To validate permeability limitations and rule out efflux transporter liability (P-gp).

  • Cell Culture: Seed Caco-2 cells (passage 40-60) on Transwell® polycarbonate filters (0.4 µm pore size). Culture for 21 days to form a differentiated monolayer.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Threshold: >300 Ω·cm².

  • Dosing: Apply Dihydroxypropyltheobromine (10 µM) to the apical (A) chamber in HBSS buffer (pH 7.4).

  • Sampling: Collect aliquots from the basolateral (B) chamber at 30, 60, 90, and 120 min.

  • Analysis: Quantify via LC-MS/MS (MRM mode).

  • Calculation: Determine Apparent Permeability (

    
    ):
    
    
    
    
    Where
    
    
    is flux,
    
    
    is surface area, and
    
    
    is initial concentration.

Distribution: Compartmentalization & Protein Binding

Unlike caffeine, which freely crosses the Blood-Brain Barrier (BBB) and distributes into total body water, Dihydroxypropyltheobromine is restricted.

  • Volume of Distribution (Vd): Approximately 0.5 – 0.7 L/kg . This corresponds to extracellular fluid distribution. The hydrophilic tail restricts entry into adipose tissue and intracellular compartments.

  • Plasma Protein Binding: Low (<20%) . Most xanthines exhibit low binding (Theophylline ~40%, Caffeine ~36%). The added polarity of the dihydroxypropyl group further reduces affinity for albumin.

  • CNS Penetration: Poor . The polar N1-substituent prevents significant passive diffusion across the BBB, resulting in a lower CNS side-effect profile (less jitteriness/insomnia) compared to caffeine.

Visualization: Xanthine Distribution Logic

ADME_Distribution Drug Dihydroxypropyltheobromine Plasma Systemic Circulation (Free Fraction > 80%) Drug->Plasma Absorption ECF Extracellular Fluid (Target: Adipose/Muscle Receptors) Plasma->ECF Rapid Equilibrium (Hydrophilic) CNS Central Nervous System (Blood Brain Barrier) Plasma->CNS Restricted Access (Low LogP)

Figure 1: Distribution kinetics showing preferential restriction to extracellular fluid and limited CNS access due to the hydrophilic N1-side chain.

Metabolism: Stability & Enzymatic Resistance

This is the defining ADME feature of Dihydroxypropyltheobromine.

Metabolic Blockade

Natural xanthines (Caffeine, Theophylline) are extensively metabolized by CYP1A2 via N-demethylation.

  • Caffeine: N1, N3, N7 demethylation.[1]

  • Dihydroxypropyltheobromine: The N1 position is occupied by a stable, bulky dihydroxypropyl group. This steric bulk prevents the CYP1A2 active site from accessing the xanthine core for demethylation at N3 or N7.

  • Oxidation: C8-oxidation (to uric acid derivatives) via Xanthine Oxidase is also hindered.

Outcome: The molecule is metabolically inert . >90% of the dose is expected to remain unchanged. It does not act as a prodrug for theobromine.

Experimental Protocol: Microsomal Stability Assay

To confirm metabolic stability against hepatic enzymes.

  • Preparation: Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).

  • Incubation Mix: Phosphate buffer (100 mM, pH 7.4), HLM (0.5 mg/mL), and Dihydroxypropyltheobromine (1 µM).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Pre-incubate at 37°C for 5 min.

  • Timepoints: Quench reactions at 0, 15, 30, 60 min using ice-cold acetonitrile containing internal standard (e.g., Theophylline-d6).

  • Controls: Positive control: Testosterone (high turnover); Negative control: Warfarin (low turnover).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Interpretation: Plot ln(% remaining) vs. time. A slope near zero indicates high metabolic stability (

    
    ).
    

Excretion: Renal Clearance Kinetics

Elimination is almost exclusively renal, governed by glomerular filtration.

  • Route: Urine (>90% unchanged drug).

  • Mechanism: Glomerular filtration with minimal tubular reabsorption. Unlike lipophilic drugs, the polar dihydroxypropyl group prevents passive reabsorption in the distal tubule.

  • Half-Life (

    
    ):  Short, approximately 2.0 – 2.5 hours . This mimics the kinetics of Dyphylline.
    
  • Clearance (

    
    ):  Approaches GFR (~120 mL/min in healthy humans), assuming no active tubular secretion.
    
Impact of Renal Impairment

Because clearance is renal-dependent, dose adjustment is critical in patients with compromised kidney function (


 mL/min). Accumulation risk is high in this population.

Summary of ADME Parameters

ParameterValue (Estimated)Physiological Context
Bioavailability (F) > 80%High solubility drives absorption despite low permeability.
Tmax 1.5 – 2.5 hrsSlower than caffeine due to polarity.
Protein Binding < 20%High free fraction available for receptor interaction.
Vd 0.6 L/kgLimited to total body water; poor tissue penetration.
Metabolism NegligibleResistant to CYP1A2; excreted unchanged.
Elimination Route RenalGlomerular filtration.
Half-life (

)
~2 hoursRequires frequent dosing for sustained effect.

Comparative Pharmacology Diagram

The following diagram illustrates the structural logic dictating the metabolic fate of Dihydroxypropyltheobromine versus Caffeine.

Metabolic_Fate cluster_caffeine Caffeine (Lipophilic) cluster_protheo Dihydroxypropyltheobromine (Hydrophilic) Caff Caffeine (1,3,7-Trimethylxanthine) Met1 CYP1A2 Metabolism (N-Demethylation) Caff->Met1 Para Paraxanthine (Active Metabolite) Met1->Para Pro Dihydroxypropyltheobromine (N1-Dihydroxypropyl) Block Steric Blockade (No CYP Binding) Pro->Block Urine Excreted Unchanged (Renal Filtration) Block->Urine

Figure 2: Metabolic divergence.[1] Caffeine undergoes extensive hepatic metabolism, while Dihydroxypropyltheobromine bypasses the liver due to the N1-blocking group.

References

  • PubChem. (2023). Compound Summary: Dihydroxypropyltheobromine (CID 101172). National Library of Medicine. [Link]

  • Simons, F. E., et al. (1975). Efficacy of dyphylline (dihydroxypropyltheophylline) in exercise-induced bronchospasm. Pediatrics. (Provides comparative PK data for the N7-isomer). [Link]

  • Tarka, S. M., et al. (1983). Theobromine kinetics and metabolic disposition.[2][1][3][4] Clinical Pharmacology & Therapeutics. (Establishes baseline metabolism for the parent scaffold). [Link]

  • DrugBank. (2023).[2] Dyphylline: Pharmacology and ADME Profile. (Used as the primary SAR reference for dihydroxypropyl-xanthine clearance). [Link]

  • NileRed. (2017).[5][6] Extraction and Solubility Properties of Methylxanthines. (Demonstrating solubility contrasts). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution NMR Spectroscopy Analysis of Dihydroxypropyltheobromine (Protheobromine)

Introduction & Scope Dihydroxypropyltheobromine (chemically defined as 1-(2,3-dihydroxypropyl)-3,7-dimethylxanthine or Protheobromine ) is a xanthine derivative synthesized by the N1-alkylation of Theobromine. Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Dihydroxypropyltheobromine (chemically defined as 1-(2,3-dihydroxypropyl)-3,7-dimethylxanthine or Protheobromine ) is a xanthine derivative synthesized by the N1-alkylation of Theobromine. Unlike its structural isomer Dyphylline (7-(2,3-dihydroxypropyl)-1,3-dimethylxanthine), Protheobromine retains the methyl group at the N7 position, altering its pharmacological profile and metabolic stability.

This application note provides a definitive protocol for the structural characterization of Dihydroxypropyltheobromine using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The primary analytical challenge addressed here is the unambiguous differentiation between the N1-substituted product (Protheobromine) and potential N7-substituted impurities or isomers, ensuring the integrity of drug development pipelines.

Key Analytical Objectives
  • Regioisomer Verification: Confirming alkylation at the N1 position versus the N7 position.

  • Side-Chain Characterization: Resolving the diastereotopic protons of the chiral dihydroxypropyl chain.

  • Purity Profiling: Detecting unreacted Theobromine or O-alkylated byproducts.

Chemical Context & Structural Logic

Understanding the xanthine core is prerequisite to interpreting the NMR data. Theobromine is 3,7-dimethylxanthine.[1] The only unsubstituted ring nitrogen available for alkylation without deprotection is N1 .

  • Protheobromine (Target): 1-(2,3-dihydroxypropyl)-3,7-dimethylxanthine.

  • Dyphylline (Isomer): 7-(2,3-dihydroxypropyl)-1,3-dimethylxanthine.

The distinction relies on the electronic environment of the quaternary carbons (C4 and C5) and the carbonyls (C2 and C6). N1-substitution significantly perturbs the C2 and C6 resonances, whereas N7-substitution primarily affects C5 and C8.

Structural Workflow Diagram

G cluster_analysis NMR Critical Checkpoints Theobromine Theobromine (3,7-Dimethylxanthine) Reaction Alkylation (Glycidol / 3-chloro-1,2-propanediol) Theobromine->Reaction + Reagent Protheobromine Protheobromine (N1-Substituted) Reaction->Protheobromine Major Product (N1) Dyphylline Dyphylline (N7-Substituted Isomer) Reaction->Dyphylline Isomeric Impurity (if N3/N7 scrambling) Check1 N-Methyl Shift (3.3 vs 3.8 ppm) Protheobromine->Check1 Check2 C4/C5 Carbon Shift (Diagnostic for N-position) Protheobromine->Check2

Figure 1: Synthetic pathway and critical NMR checkpoints for distinguishing Protheobromine from its isomers.

Experimental Protocol

Materials & Reagents
  • Analyte: Dihydroxypropyltheobromine (>98% purity).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9% D.

    • Why DMSO? It ensures complete solubility of the polar xanthine and, crucially, slows the exchange of hydroxyl protons, allowing the observation of the -OH signals and their coupling, which is impossible in D₂O.

  • Internal Standard: Tetramethylsilane (TMS) at 0.05% v/v (optional, often intrinsic in commercial solvents).

Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the sample into a clean vial.

  • Dissolution: Add 600 µL of DMSO-d6.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. The final solution must be clear and free of particulates to prevent line broadening.

  • Transfer: Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 507-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
Parameter¹H NMR (Proton)¹³C NMR (Carbon)HSQC (Multiplicity)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)hsqcedetgpsisp2.3
Temperature 298 K (25°C)298 K298 K
Relaxation Delay (D1) 2.0 s2.0 s1.5 s
Acquisition Time (AQ) 3.0 s1.0 s0.2 s
Scans (NS) 161024 (min)8
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)F2: 12, F1: 220
Processing LB = 0.3 HzLB = 1.0 HzQSINE (SSB=2)

Data Analysis & Interpretation

Expected ¹H NMR Spectrum (DMSO-d6)

The proton spectrum is characterized by the xanthine singlet (H8), two distinct N-methyl singlets, and the complex multiplets of the dihydroxypropyl chain.

Critical Feature: The C2' carbon in the propyl chain is a chiral center. This makes the protons on C1' (attached to Nitrogen) and C3' diastereotopic . They will not appear as simple triplets/doublets but as complex ABX or AB systems.

PositionTypeShift (δ ppm)MultiplicityIntegralAssignment Logic
H8 CH8.05Singlet (s)1HImidazole ring proton. Diagnostic for xanthine core.
OH-2' OH~4.80Doublet (d)1HSecondary hydroxyl (visible in dry DMSO).
OH-3' OH~4.60Triplet (t)1HPrimary hydroxyl.
H1' a/b CH₂3.90 – 4.10Multiplet (m)2HDiastereotopic. Deshielded by N1 urea nitrogen.
N7-CH₃ CH₃3.88Singlet (s)3HMethyl on imidazole ring (similar to Theobromine).
H2' CH~3.80Multiplet (m)1HChiral center proton.
H3' a/b CH₂3.30 – 3.45Multiplet (m)2HTerminal methylene. Often overlaps with water/N3-Me.
N3-CH₃ CH₃3.42Singlet (s)3HMethyl on pyrimidine ring.
Expected ¹³C NMR Spectrum

The carbon spectrum provides the definitive proof of N1 substitution.

PositionShift (δ ppm)Interpretation
C2 (C=O) 151.0Urea carbonyl. Sensitive to N1 substitution.
C6 (C=O) 154.5Amide carbonyl.
C4 148.2Bridgehead carbon.
C8 142.8Imidazole carbon.
C5 106.9Bridgehead carbon (Shielded).
C2' (CH) 68.5Chiral methine in side chain.
C3' (CH₂) 64.2Terminal methylene.
C1' (CH₂) 46.5N-linked methylene.
N7-CH₃ 33.2Methyl on imidazole.
N3-CH₃ 29.5Methyl on pyrimidine.

Note: Shifts are approximate and relative to DMSO-d6 (39.5 ppm).

Expert Insight: Distinguishing Isomers

The most common error in xanthine analysis is misidentifying the regioisomer.

The "Carbon Fingerprint" Test:

  • Protheobromine (N1-alkyl): The alkylation is on the pyrimidine ring nitrogen. This causes a specific shielding pattern on C2 and C6 . The C5 signal remains relatively close to the parent Theobromine (~107 ppm).

  • Dyphylline (N7-alkyl): The alkylation is on the imidazole ring. This dramatically affects C5 and C8 . In N7-substituted xanthines, C5 is typically found upfield, but the specific N7-alkyl shift is distinct from the N7-Methyl of Protheobromine.

Self-Validating Check: Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • If Protheobromine: The N1-CH₂ protons (~4.0 ppm) will show strong correlations to C2 (151 ppm) and C6 (154 ppm) .

  • If Dyphylline: The N7-CH₂ protons would show correlations to C5 (107 ppm) and C8 (143 ppm) , but not to the C2 carbonyl.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5429, Theobromine. Retrieved from [Link]

  • Moraes, P. et al. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. Chemistry, 3(4), 1168-1180. Retrieved from [Link]

  • Wishart, D.S. et al. (2022). HMDB0002825: Theobromine NMR Data. Human Metabolome Database. Retrieved from [Link]

Sources

Application

Illuminating the Bioactivity of Dihydroxypropyltheobromine: An In Vitro Application &amp; Protocol Guide

Introduction: Unveiling the Therapeutic Promise of a Theobromine Derivative Dihydroxypropyltheobromine, a derivative of the naturally occurring methylxanthine theobromine, stands as a compelling candidate in contemporary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Promise of a Theobromine Derivative

Dihydroxypropyltheobromine, a derivative of the naturally occurring methylxanthine theobromine, stands as a compelling candidate in contemporary drug discovery. Theobromine itself is recognized for a spectrum of biological activities, primarily as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1][2][3] These mechanisms of action are pivotal in cellular signaling pathways that govern a multitude of physiological processes, including inflammation, neurotransmission, and cardiovascular function. The structural modification in Dihydroxypropyltheobromine suggests a potential for altered potency, selectivity, and pharmacokinetic properties compared to its parent compound, necessitating robust in vitro characterization.

This comprehensive guide provides detailed protocols for the in vitro evaluation of Dihydroxypropyltheobromine, focusing on its potential as both a phosphodiesterase 4D (PDE4D) inhibitor and an adenosine A1/A2A receptor antagonist. Furthermore, we will explore essential secondary assays to determine its cellular viability and cytotoxicity, ensuring a thorough preliminary assessment of its therapeutic potential.

Primary Mechanism of Action: Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), critical second messengers in signal transduction.[4] By inhibiting PDEs, the intracellular concentrations of these cyclic nucleotides increase, leading to the modulation of downstream signaling cascades. Theobromine has been identified as an inhibitor of PDE4D, a subtype implicated in various inflammatory and neurological conditions.[5][6]

Signaling Pathway: PDE4D Inhibition and cAMP Regulation

The inhibition of PDE4D by a compound like Dihydroxypropyltheobromine leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[7] This signaling cascade is integral to processes such as inflammation modulation and neuronal plasticity.

PDE4D_Inhibition_Pathway cluster_cAMP cAMP Regulation Test_Compound Dihydroxypropyltheobromine PDE4D PDE4D Test_Compound->PDE4D Inhibition cAMP cAMP PDE4D->cAMP Hydrolysis AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation of Targets

Figure 1: PDE4D Inhibition Signaling Pathway.
Experimental Protocol: Fluorescence Polarization (FP) PDE4D Inhibition Assay

This protocol outlines a robust and high-throughput method to determine the inhibitory activity of Dihydroxypropyltheobromine against purified recombinant human PDE4D enzyme. The assay is based on the principle of fluorescence polarization, where a fluorescently labeled cAMP derivative (tracer) is used.[8] When the tracer is hydrolyzed by PDE4D, it is no longer bound by a specific binding agent, resulting in a decrease in fluorescence polarization.

Materials:

  • Recombinant Human PDE4D (BPS Bioscience, Cat. No. 60045 or similar)

  • PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • FAM-cAMP (Fluorescein-labeled cAMP)

  • Binding Agent (specific for 5'-AMP)

  • Dihydroxypropyltheobromine (test compound)

  • Roflumilast or other known PDE4D inhibitor (positive control)

  • DMSO (vehicle control)

  • Black, low-volume 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Dihydroxypropyltheobromine in 100% DMSO.

    • Create a serial dilution of the test compound in 100% DMSO. A common starting range is from 1 mM to 0.01 µM.

    • Prepare a similar dilution series for the positive control (e.g., Roflumilast).

  • Assay Reaction:

    • Add 2.5 µL of the diluted test compound or control to the wells of the 384-well plate. For the "no inhibitor" control, add 2.5 µL of DMSO.

    • Add 5 µL of diluted PDE4D enzyme (final concentration to be optimized, typically in the low nM range) to each well, except for the "no enzyme" control wells.

    • Add 2.5 µL of PDE Assay Buffer to the "no enzyme" control wells.

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells. The final substrate concentration should be at or below the Km for PDE4D.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Stop the enzymatic reaction by adding 10 µL of the Binding Agent solution to all wells.

    • Incubate for an additional 30 minutes at room temperature to allow for the binding to equilibrate.

    • Measure the fluorescence polarization on a compatible microplate reader (Excitation: 485 nm, Emission: 535 nm).

Data Analysis:

The inhibitory effect of Dihydroxypropyltheobromine is determined by the decrease in the mP (millipolarization) value. The percentage of inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (mP_sample - mP_no_enzyme) / (mP_no_inhibitor - mP_no_enzyme))

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Expected Results:

CompoundConcentration (µM)Fluorescence Polarization (mP)% Inhibition
No Enzyme Control-50-
Vehicle Control (DMSO)-2500%
Dihydroxypropyltheobromine0.123010%
118035%
1010075%
1006095%
Roflumilast (Positive Control)0.0115050%

From this data, the calculated IC₅₀ for Dihydroxypropyltheobromine would be in the low micromolar range, indicating its potential as a PDE4D inhibitor.

Secondary Mechanism of Action: Adenosine Receptor Antagonism

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating a wide array of physiological functions.[1] Methylxanthines like theobromine are known non-selective antagonists of adenosine receptors, particularly the A1 and A2A subtypes.[1] Antagonism of these receptors can lead to various effects, including central nervous system stimulation and anti-inflammatory responses.

Signaling Pathway: Adenosine Receptor Antagonism and cAMP Modulation

Adenosine A1 receptors are typically coupled to Gi proteins, and their activation leads to an inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels. Conversely, A2A receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, increasing cAMP. An antagonist like Dihydroxypropyltheobromine would block the action of adenosine at these receptors, thereby preventing the adenosine-induced changes in cAMP levels.

Adenosine_Receptor_Pathway Adenosine Adenosine A1_Receptor A1 Receptor (Gi) Adenosine->A1_Receptor Binds A2A_Receptor A2A Receptor (Gs) Adenosine->A2A_Receptor Binds Test_Compound Dihydroxypropyltheobromine Test_Compound->A1_Receptor Blocks Test_Compound->A2A_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase A1_Receptor->Adenylyl_Cyclase Inhibits A2A_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP

Figure 2: Adenosine Receptor Antagonism Signaling.
Experimental Protocol: Cell-Based cAMP HTRF Assay

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in intracellular cAMP levels in response to adenosine receptor activation and its blockade by Dihydroxypropyltheobromine.[9] The assay is highly sensitive and suitable for high-throughput screening.

Materials:

  • HEK293 cells stably expressing human adenosine A1 or A2A receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • cAMP HTRF Assay Kit (e.g., Cisbio Bioassays)

  • Adenosine (agonist)

  • Dihydroxypropyltheobromine (test compound)

  • SCH-58261 (A2A selective antagonist) or DPCPX (A1 selective antagonist) as positive controls

  • Forskolin (to stimulate cAMP production in A1 receptor assays)

  • IBMX (a general PDE inhibitor to prevent cAMP degradation)

  • White, solid-bottom 384-well microplates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells expressing the target adenosine receptor to ~80-90% confluency.

    • Harvest the cells and resuspend them in assay buffer containing IBMX.

    • Seed the cells into the 384-well plates at an optimized density.

  • Assay Protocol (for A2A Receptor Antagonism):

    • Add 2 µL of serially diluted Dihydroxypropyltheobromine or positive control to the cell plates.

    • Add 2 µL of adenosine at its EC₈₀ concentration (pre-determined) to stimulate the A2A receptors. For the basal control, add 2 µL of assay buffer.

    • Incubate at room temperature for 30 minutes.

    • Add 4 µL of the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

Data Analysis:

The HTRF ratio (665nm/620nm) is inversely proportional to the intracellular cAMP concentration. The percentage of inhibition of the adenosine-induced cAMP response is calculated as follows:

% Inhibition = 100 * (Ratio_agonist - Ratio_sample) / (Ratio_agonist - Ratio_basal)

The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.

Expected Results:

ConditionHTRF Ratio (665/620)Intracellular cAMP
Basal (No Adenosine)15000Low
Adenosine (EC₈₀)5000High
Dihydroxypropyltheobromine (10 µM) + Adenosine12000Low (Inhibited)
SCH-58261 (1 µM) + Adenosine14500Low (Inhibited)

These results would indicate that Dihydroxypropyltheobromine effectively antagonizes the A2A receptor, preventing the adenosine-induced increase in cAMP.

Essential Secondary Assays: Assessing Cellular Health

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Target cell line (e.g., HEK293)

  • Cell culture medium

  • Dihydroxypropyltheobromine

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Clear 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Dihydroxypropyltheobromine for 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Data Interpretation: A significant decrease in absorbance compared to the vehicle-treated control cells indicates a reduction in cell viability, suggesting potential cytotoxicity of the compound at those concentrations. This information is critical for interpreting the results of the primary mechanism-of-action assays.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro characterization of Dihydroxypropyltheobromine. The outlined protocols for PDE4D inhibition and adenosine receptor antagonism, coupled with the essential cell viability assay, will enable researchers to build a comprehensive profile of this promising compound. Positive results from these assays would warrant further investigation, including selectivity profiling against other PDE subtypes and adenosine receptor subtypes, as well as progression to more complex cellular and in vivo models to fully elucidate its therapeutic potential.

References

  • BPS Bioscience. (n.d.). PDE4D (Rat) Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE4D Cell-Based Reporter Assay Kit. Retrieved from [Link]

  • Cisbio Bioassays. (n.d.). cAMP Gs HTRF Kit. Retrieved from [Link]

  • Cooper, J. A., Hill, S. J., Alexander, S. P., Rubin, P. C., & Horn, E. H. (1994). Adenosine receptor-induced cyclic AMP generation and inhibition of 5-hydroxytryptamine release in human platelets. British Journal of Pharmacology, 112(2), 443–448.
  • Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(9), 4567-4589.
  • Islam, M. A., et al. (2021). Theobromine alleviates diet-induced obesity in mice via phosphodiesterase-4 inhibition. Food & Function, 12(15), 6849-6861.
  • Martínez-Pinilla, E., Oñatibia-Astibia, A., & Franco, R. (2015). Theobromine, a methylxanthine, upregulates cerebral brain-derived neurotrophic factor and facilitates motor learning in mice. Behavioural Brain Research, 279, 1-6.
  • Mediomics. (n.d.). Bridge-It® cAMP-Phosphodiesterase (PDE) Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. Retrieved from [Link]

  • Valada, P., Alçada-Morais, S., Cunha, R. A., & Lopes, J. P. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. International Journal of Molecular Sciences, 23(18), 10558.
  • van der Wenden, E. M., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.
  • Wang, Y., et al. (2021). Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations. International Journal of Molecular Sciences, 22(6), 3196.

Sources

Method

Dihydroxypropyltheobromine solubility testing in aqueous solutions

Application Note: Precision Solubility Profiling of Dihydroxypropyltheobromine in Aqueous Solutions Abstract & Scope This application note details the standardized protocol for determining the aqueous solubility of Dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solubility Profiling of Dihydroxypropyltheobromine in Aqueous Solutions

Abstract & Scope

This application note details the standardized protocol for determining the aqueous solubility of Dihydroxypropyltheobromine (CAS: 13460-96-3), also known as 1-(2,3-dihydroxypropyl)-3,7-dimethylxanthine or Protheobromine.[1] Unlike its parent compound Theobromine, which exhibits poor aqueous solubility (~330 mg/L), Dihydroxypropyltheobromine is chemically modified at the N1 position with a hydrophilic glycerol moiety to enhance bioavailability and formulation stability.

This guide addresses the specific physicochemical challenges of this xanthine derivative—specifically its neutral character in physiological pH ranges and potential for high-concentration saturation—providing a dual-track workflow: Kinetic Solubility for early-stage screening and Thermodynamic Solubility for definitive physicochemical characterization.[1]

Physicochemical Context & Mechanism

To design a robust experiment, one must understand the molecule's behavior in solution:

  • Structural Impact: Theobromine (3,7-dimethylxanthine) possesses an acidic proton at the N1 position (pKa ~9.9).[1] Dihydroxypropyltheobromine substitutes this proton with a 2,3-dihydroxypropyl group.[1] This substitution removes the acidic ionization center, rendering the molecule largely neutral across the physiological pH range (1.2 – 7.4).

  • Solubility Expectations: The addition of two hydroxyl groups significantly lowers the LogP (increasing hydrophilicity). While Theobromine is "very slightly soluble," this derivative is expected to be "soluble" to "freely soluble."

  • Implication for Testing: Standard buffer screening is still required, but pH-dependent solubility profiles will likely be flat compared to ionizable xanthines.[1] High-concentration saturation handling (viscosity, filtration) becomes the critical variable.[1]

Materials & Instrumentation

Reagents:

  • Analyte: Dihydroxypropyltheobromine (>98% purity).

  • Solvents: HPLC-grade Water, Methanol (MeOH), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO).

  • Buffers:

    • pH 1.2 (0.1N HCl)[1]

    • pH 4.5 (Acetate Buffer)[1]

    • pH 6.8 (Phosphate Buffer)[1]

    • pH 7.4 (Phosphate Buffered Saline)[1]

Instrumentation:

  • Agitation: Temperature-controlled orbital shaker or shaking water bath (Control: ±0.5°C).

  • Separation: Centrifuge (capable of 15,000 x g) and Syringe Filters (0.45 µm PVDF or PTFE; Note: Avoid Nylon due to potential non-specific binding of xanthines).

  • Quantification: HPLC-UV/Vis system (Agilent 1200/1260 or equivalent).

Experimental Protocols

Workflow Overview

The following diagram outlines the decision logic between Kinetic and Thermodynamic workflows.

SolubilityWorkflow Start Start: Solubility Assessment Goal Define Goal Start->Goal Kinetic Early Screening (Kinetic Solubility) Goal->Kinetic High Throughput Thermodynamic Definite Data (Thermodynamic Solubility) Goal->Thermodynamic Gold Standard DMSO_Stock Prepare 10mM DMSO Stock Kinetic->DMSO_Stock Solid_Add Add Excess Solid to Buffer (Saturation) Thermodynamic->Solid_Add Spike Spike into Buffer (2% DMSO final) DMSO_Stock->Spike Incubate_Kin Incubate 2-4 hours (Room Temp) Spike->Incubate_Kin Read Direct UV/Nephelometry (Precipitation Point) Incubate_Kin->Read Result_Kin Result_Kin Read->Result_Kin Est. Solubility Range Equilibrate Equilibrate 24-48h (37°C or 25°C) Solid_Add->Equilibrate Sep Separation (Centrifuge/Filter) Equilibrate->Sep Quant HPLC-UV Quantification Sep->Quant Result_Thermo Result_Thermo Quant->Result_Thermo Exact Solubility (mg/mL)

Caption: Decision matrix for selecting Kinetic (screening) vs. Thermodynamic (definitive) solubility workflows.

Protocol A: Thermodynamic Solubility (Gold Standard)

Use this method for regulatory submissions and formulation development.

Step 1: Sample Preparation (Shake-Flask Method)

  • Weigh approximately 50 mg of Dihydroxypropyltheobromine into a 4 mL glass vial. Rationale: Starting with a high excess is crucial as the compound is expected to be highly soluble.

  • Add 1.0 mL of the selected buffer (e.g., pH 7.4).

  • Visual Check: If the solid dissolves immediately, add more solid until a suspension (undissolved particles) remains visible.

  • Record the final pH of the suspension. Self-Validation: If the compound alters the buffer pH significantly, adjustments or stronger buffering capacity may be needed.[1]

Step 2: Equilibration

  • Place vials in an orbital shaker at 37°C (or 25°C depending on requirement).

  • Agitate at 200 RPM for 24 hours .

  • Optional: For validation, prepare a second set of vials to be sampled at 48 hours to ensure equilibrium is reached.

Step 3: Phase Separation

  • Remove vials and let stand for 10 minutes to allow gross sedimentation.

  • Filtration: Withdraw 0.5 mL of supernatant and filter through a 0.45 µm PVDF filter .

    • Critical: Discard the first 200 µL of filtrate to saturate the filter membrane and prevent adsorption errors.

  • Dilution: Immediately dilute the filtrate with Mobile Phase to bring the concentration within the linear range of the HPLC calibration curve (typically 1:100 or 1:1000 dilution is required for this compound).

Protocol B: Analytical Quantification (HPLC-UV)

Chromatographic Conditions:

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Isocratic Ratio 90% A / 10% B (Adjust based on retention; xanthines are polar)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 273 nm (Lambda max for xanthines)

| Run Time | 10 minutes |[1]

Calibration Strategy:

  • Prepare a stock solution of Dihydroxypropyltheobromine in water/methanol (1 mg/mL).

  • Create a 5-point calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Acceptance Criteria:

    
    ; Quality Control (QC) samples within ±5%.
    

Data Analysis & Reporting

Calculate the solubility (


) using the linear regression equation from the calibration curve:

[1]

Reporting Table Template:

Medium Initial pH Final pH Solubility (mg/mL) Standard Deviation
0.1N HCl 1.2 1.25 [Data] ± [SD]
PBS 7.4 7.38 [Data] ± [SD]

| Water | 6.5 | 6.80 | [Data] | ± [SD] |[1]

Troubleshooting & Expert Insights

  • Issue: Filter Clogging.

    • Cause: High viscosity of saturated solutions due to the glycerol side chain.

    • Solution: Use centrifugation (15,000 rpm for 10 min) prior to filtration, or use a 0.7 µm GF (Glass Fiber) pre-filter.

  • Issue: Inconsistent Retention Times.

    • Cause: Dewetting of C18 columns due to highly aqueous mobile phase (>95% water).

    • Solution: Ensure the column is "aq-compatible" or maintain at least 3-5% organic solvent in the isocratic hold.[1]

  • Issue: Adsorption.

    • Validation: Compare centrifuged supernatant vs. filtered supernatant. If filtered concentration is <95% of centrifuged, switch filter material (e.g., from Nylon to PES or PVDF).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101172, Dihydroxypropyltheobromine. Retrieved October 24, 2023 from [Link]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for Xanthine solubility baselines).
  • World Health Organization (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification.[1] WHO Technical Report Series, No. 1010. Retrieved from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa and pH-dependent solubility theory).

Sources

Application

Introduction: The Role of Dihydroxypropyltheobromine in Pharmaceutical Analysis

An in-depth technical guide on the qualification and application of Dihydroxypropyltheobromine as a reference standard for researchers, scientists, and drug development professionals. Dihydroxypropyltheobromine, a deriva...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the qualification and application of Dihydroxypropyltheobromine as a reference standard for researchers, scientists, and drug development professionals.

Dihydroxypropyltheobromine, a derivative of theobromine, belongs to the xanthine family of alkaloids. While theobromine itself is well-known as a component of cocoa and for its physiological effects, its derivatives are of significant interest in medicinal chemistry and drug development. Dihydroxypropyltheobromine, in particular, has been explored for its potential therapeutic properties, including as a vasodilator and bronchodilator. The robust and accurate analytical quantification of such compounds is paramount in both preclinical and clinical research, as well as in quality control during drug manufacturing.

The establishment of Dihydroxypropyltheobromine as a reference standard is a critical first step for any quantitative analysis. A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an active pharmaceutical ingredient (API) or its related substances. This guide provides a comprehensive framework for the qualification and application of Dihydroxypropyltheobromine as a reference standard, with a focus on the underlying scientific principles and best practices in analytical chemistry.

Part 1: Qualification of Dihydroxypropyltheobromine as a Reference Standard

Before a batch of Dihydroxypropyltheobromine can be used as a reference standard, it must undergo a rigorous qualification process to establish its identity, purity, and content. This process ensures that the standard is suitable for its intended analytical purpose and that the results obtained using it are accurate and reproducible.

Identity Confirmation

The first step in the qualification process is to unequivocally confirm the chemical structure of the Dihydroxypropyltheobromine candidate material. A combination of spectroscopic techniques is typically employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon atoms, provide a detailed map of the molecule, confirming the presence of the theobromine core and the dihydroxypropyl substituent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to its theoretical molecular weight. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyl (C=O), hydroxyl (-OH), and amine (N-H) groups, which are characteristic of the Dihydroxypropyltheobromine structure.

Purity Assessment

Purity assessment is arguably the most critical aspect of reference standard qualification. It involves the use of multiple analytical techniques to identify and quantify all impurities present in the material. The goal is to obtain a comprehensive purity profile.

Table 1: Summary of Analytical Techniques for Purity Assessment

Analytical TechniquePurposeTypical Impurities Detected
High-Performance Liquid Chromatography (HPLC) with UV/DAD detectionQuantification of organic impurities (process-related and degradation products).Unreacted theobromine, regioisomers, over-alkylated products, degradation products.
Gas Chromatography (GC) with FID/MS detectionQuantification of residual solvents.Solvents used in synthesis and purification (e.g., ethanol, acetone, ethyl acetate).
Thermogravimetric Analysis (TGA)Determination of water content and other volatile components.Adsorbed water, solvent residues.
Karl Fischer TitrationSpecific quantification of water content.Water.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Quantification of elemental impurities (heavy metals).Catalysts and other inorganic contaminants.

Workflow for Purity Assessment:

G cluster_0 Purity Assessment Workflow start Candidate Material hplc HPLC-UV/DAD (Organic Impurities) start->hplc gc GC-FID/MS (Residual Solvents) start->gc kf Karl Fischer (Water Content) start->kf icpms ICP-MS (Elemental Impurities) start->icpms data Data Compilation & Analysis hplc->data gc->data kf->data icpms->data report Purity Report data->report G cluster_1 HPLC Assay Workflow ref_std Prepare Dihydroxypropyltheobromine Reference Standard Solution cal_curve Generate Calibration Curve (Multiple concentrations of Ref. Std.) ref_std->cal_curve sample Prepare Sample Solution (e.g., from a drug product) hplc_analysis HPLC Analysis sample->hplc_analysis cal_curve->hplc_analysis quant Quantification (Compare sample response to calibration curve) hplc_analysis->quant result Report Result (e.g., mg of API per tablet) quant->result

Method

Optimized Extraction and Quantification of Dihydroxypropyltheobromine (Dyphylline) in Biological Matrices via LC-MS/MS

Introduction & Scope Dihydroxypropyltheobromine (Dyphylline; CAS: 479-18-5) presents a distinct bioanalytical challenge compared to other xanthine derivatives like theophylline or caffeine.[1] While structurally related,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Dihydroxypropyltheobromine (Dyphylline; CAS: 479-18-5) presents a distinct bioanalytical challenge compared to other xanthine derivatives like theophylline or caffeine.[1] While structurally related, the addition of the 2,3-dihydroxypropyl chain at the N-7 position significantly increases its polarity (LogP ≈ -1.[1]10) and water solubility.[2]

This physicochemical shift renders standard non-polar extraction methods (e.g., Hexane LLE) ineffective and complicates retention on traditional C18 stationary phases. This Application Note provides a dual-track protocol for the extraction and quantification of Dyphylline in human plasma and urine:

  • High-Throughput Protein Precipitation (PPT): For screening and high-concentration samples.[1]

  • Solid Phase Extraction (SPE): The "Gold Standard" for high-sensitivity Pharmacokinetic (PK) profiling, minimizing matrix effects.

Physicochemical Profile & Analytical Implications[3][4][5][6][7][8][9][10]

Understanding the molecule is the first step to successful method development.

PropertyValueAnalytical Implication
Molecular Weight 254.24 g/mol Precursor ion

LogP -1.10 (Hydrophilic)Poor retention on C18; requires high aqueous mobile phase start or HILIC.[1]
pKa ~13.7 (Very weak acid)Remains neutral in most biological pH ranges; pH adjustment for ion-exchange SPE is less effective.[1]
Solubility High in Water, Low in EtherCritical: Liquid-Liquid Extraction (LLE) with non-polar solvents will result in <10% recovery.[1]

Sample Preparation Protocols

Decision Matrix: Which Method to Choose?

SamplePrepDecision Start Start: Biological Sample (Plasma/Urine) Sensitivity Required Sensitivity (LLOQ) Start->Sensitivity HighSens High Sensitivity (< 10 ng/mL) Sensitivity->HighSens PK Studies LowSens Screening/TDM (> 50 ng/mL) Sensitivity->LowSens Tox/TDM SPE Protocol B: SPE (Polymeric HLB) HighSens->SPE Cleanliness Matrix Cleanliness Critical? LowSens->Cleanliness Cleanliness->SPE Yes (Avoid Phospholipids) PPT Protocol A: Protein Precipitation (MeOH/AcN) Cleanliness->PPT No (Speed is priority)

Figure 1: Decision tree for selecting the optimal extraction strategy based on sensitivity and throughput requirements.

Protocol A: Protein Precipitation (High Throughput)

Best for: Urine analysis or high-concentration plasma samples (TDM).[1]

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube or 96-well plate.

  • Internal Standard (IS): Add 10 µL of IS working solution (e.g., Theophylline-d6 or 8-Chlorotheophylline at 500 ng/mL).[1] Vortex briefly.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (AcN) containing 0.1% Formic Acid.

    • Expert Note: AcN is preferred over Methanol here because it produces a denser protein pellet, reducing the risk of aspirating particulates.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.

  • Dilution: Dilute the supernatant 1:1 with Water (0.1% Formic Acid) .

    • Why? Injecting pure AcN onto a column for a polar analyte like Dyphylline will cause "solvent effect" (peak fronting/splitting). Diluting with water ensures the sample focuses at the head of the column.

Protocol B: Solid Phase Extraction (High Sensitivity)

Best for: PK studies requiring low LLOQ and removal of phospholipids.

Sorbent Selection: Use a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Waters Oasis HLB or Phenomenex Strata-X).[1] Traditional C18 SPE cartridges are not recommended due to the risk of "dewetting" and poor retention of the polar analyte during loading.

SPE_Workflow Step1 1. Condition 1 mL MeOH 1 mL Water Step2 2. Load 200 µL Plasma (diluted 1:1 w/ H2O) Step1->Step2 Step3 3. Wash 1 mL 5% MeOH in Water Step2->Step3 Step4 4. Elute 500 µL Pure Methanol Step3->Step4 Warning CRITICAL STEP: Do not use >5% organic in Wash. Dyphylline will elute prematurely! Step3->Warning Step5 5. Reconstitute Evaporate N2 @ 40°C Recon in Mobile Phase A Step4->Step5

Figure 2: Step-by-step SPE logic.[1] Note the strict control of organic solvent during the wash step.

Detailed Procedure:

  • Pre-treatment: Mix 200 µL Plasma with 200 µL 2% o-Phosphoric Acid (H3PO4).[1]

    • Why? Acidification breaks protein binding and ensures the analyte is in a neutral state (though Dyphylline is largely neutral, this helps precipitate some interferences).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample at a slow flow rate (~1 mL/min).

  • Wash: Wash with 1 mL of 5% Methanol in Water .

    • Causality: Because Dyphylline is polar, a wash with high organic content (e.g., 20% MeOH) often used for other drugs will wash the analyte off the cartridge. Keep organic low.

  • Elution: Elute with 500 µL of 100% Methanol .

  • Evaporation & Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

LC-MS/MS Method Conditions

Chromatography (LC)

Due to the polarity of Dyphylline, a standard C18 column may result in elution near the void volume (t0), where ion suppression is highest. Two approaches are recommended:

  • Option 1: Polar-Embedded C18 (Recommended for Robustness) [1]

    • Column: Waters Acquity HSS T3 or Phenomenex Kinetex Polar C18 (2.1 x 50mm, 1.7 µm or 2.6 µm).

    • Mechanism: These columns resist "phase collapse" in 100% aqueous conditions and interact with the polar side chain of Dyphylline.

  • Option 2: HILIC (Alternative)

    • Column: Silica or Amide phase.

    • Note: HILIC requires high organic loading and is more sensitive to evaporation of mobile phase, making it less robust for routine clinical labs.

Gradient Parameters (Polar-Embedded C18):

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0050.4
0.5050.4
3.00900.4
3.50900.4
3.6050.4
5.0050.4
Mass Spectrometry (MS/MS)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Type
Dyphylline 255.1 181.1 22Quantifier (Loss of side chain)
255.1237.118Qualifier (Loss of H2O)
Theophylline-d6 (IS) 187.1127.125Quantifier

Note: The transition 255.1 -> 181.1 represents the cleavage of the dihydroxypropyl group, leaving the stable theophylline core. This is highly specific.

Validation Criteria (FDA/EMA Alignment)

To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), verify the following:

  • Linearity:

    
     over the range of 10 – 5000 ng/mL.
    
  • Accuracy & Precision:

    • Intra-run: CV < 15% (20% at LLOQ).[3]

    • Inter-run: CV < 15%.[4]

  • Matrix Effect (ME): Calculate using the post-extraction spike method.

    • 
      .
      
    • Acceptable range: 85-115%.[1] If PPT shows ME < 80% (suppression), switch to the SPE protocol.

  • Recovery: Should be consistent (> 60%) across Low, Mid, and High QC levels.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5][6][7][8][Link][1][9]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3182, Dyphylline. [Link][1]

  • Srdjenovic, B., et al. (2008). Solid-phase extraction of xanthines from biological matrices.[1] Journal of Chromatography B. (Contextual grounding for Xanthine SPE methods).

  • NIST Chemistry WebBook. Dyphylline Mass Spectrum and Properties. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dihydroxypropyltheobromine HPLC Analysis

Welcome to the technical support hub for resolving High-Performance Liquid Chromatography (HPLC) issues related to Dihydroxypropyltheobromine. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for resolving High-Performance Liquid Chromatography (HPLC) issues related to Dihydroxypropyltheobromine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, with a primary focus on peak tailing.

I. Systematic Troubleshooting Guide

Peak tailing is a common issue that can compromise resolution, quantification, and method reliability.[1] It occurs when a peak exhibits an asymmetry greater than 1.2, where the latter half of the peak is broader than the front half.[2] This guide provides a systematic, step-by-step approach to diagnose and resolve peak tailing for Dihydroxypropyltheobromine.

Step 1: Initial System & Method Verification

Before assuming a chemical interaction is the cause, it's crucial to rule out systemic or fundamental setup issues. An excellent practice is to run a benchmarking method with a well-behaved standard to confirm if the issue is with the specific analysis or the instrument/column itself.[3]

  • Extra-Column Volume: Excessive or poorly connected tubing between the injector and detector can cause peak broadening and tailing.[4][5] Ensure all fittings are secure and tubing lengths are minimized.

  • Column Health: A void at the column inlet, caused by the collapse of the stationary phase bed, can lead to poor peak shape.[3][5] If a void is suspected, temporarily reversing the column for a high-pressure flush (disconnected from the detector) may resolve the issue.[2]

  • Sample Overload: Injecting too high a concentration of the analyte can overload the column, leading to peak distortion.[6] Try reducing the sample concentration by a factor of 10 to see if the peak shape improves.

  • Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve the sample in the initial mobile phase.[6]

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing the root cause of peak tailing.

G cluster_0 Start: Peak Tailing Observed cluster_1 Level 1: System & Physical Checks cluster_2 Level 2: Chemical & Method Optimization cluster_3 Resolution Start Tailing Factor > 1.5? CheckSystem Run System Benchmark (e.g., Caffeine Standard) Start->CheckSystem SystemOK Benchmark OK? CheckSystem->SystemOK CheckConnections Check Tubing & Fittings for Dead Volume SystemOK->CheckConnections No CheckpH Is Mobile Phase pH 2 units from pKa? SystemOK->CheckpH Yes CheckSample Reduce Sample Conc. & Match Injection Solvent CheckConnections->CheckSample SystemIssue Fix System Hardware (Tubing, Fittings, Pump) CheckConnections->SystemIssue CheckSample->CheckpH AdjustpH Adjust pH to < 3 (e.g., 0.1% Formic Acid) CheckpH->AdjustpH No CheckColumn Using an End-Capped Type B Silica Column? CheckpH->CheckColumn Yes AdjustpH->CheckColumn UseModifier Add Mobile Phase Modifier (e.g., Triethylamine) CheckColumn->UseModifier No CheckChelation Suspect Metal Chelation? CheckColumn->CheckChelation Yes UseModifier->CheckChelation ColumnIssue Replace Column UseModifier->ColumnIssue AddEDTA Add Sacrificial Chelator (e.g., EDTA) to Mobile Phase CheckChelation->AddEDTA Yes Resolved Peak Shape Acceptable (Tailing Factor < 1.2) CheckChelation->Resolved No AddEDTA->Resolved SystemIssue->Resolved ColumnIssue->Resolved

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

II. Frequently Asked Questions (FAQs)

Q1: What is causing my Dihydroxypropyltheobromine peak to tail?

Peak tailing for a polar, nitrogen-containing compound like Dihydroxypropyltheobromine is most often caused by unwanted secondary interactions between the analyte and the stationary phase.[3] The primary retention mechanism in reversed-phase HPLC should be hydrophobic interaction, but several other factors can interfere:

  • Silanol Interactions: The most common cause is the interaction between basic functional groups on your analyte and acidic silanol groups (Si-OH) on the silica surface of the column.[1][2] These interactions create a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, causing the peak to tail.[1]

  • Metal Chelation: Dihydroxypropyltheobromine, with its diol and purine structure, may act as a chelating agent. Trace metal impurities (like iron or aluminum) in the silica matrix can interact with the analyte, causing tailing.[1][3]

  • Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, the molecule can exist in both ionized and non-ionized forms, leading to peak splitting or tailing.[4][8][9]

Q2: How does mobile phase pH affect the peak shape of Dihydroxypropyltheobromine?

Mobile phase pH is a powerful tool for controlling the retention and peak shape of ionizable compounds.[10][11][12] Dihydroxypropyltheobromine contains basic nitrogen atoms.

  • At low pH (e.g., < 3): The surface silanol groups on the column are protonated (Si-OH) and thus less likely to interact with the analyte.[2][3] This is often the most effective way to reduce peak tailing for basic compounds.[3]

  • At mid-range pH (e.g., 4-7): Silanol groups become deprotonated and negatively charged (SiO-), leading to strong electrostatic interactions with protonated basic analytes. This is often the worst pH range for peak tailing.[4]

  • At high pH (e.g., > 8): The analyte itself may be fully deprotonated and neutral, reducing interactions. However, this requires a pH-stable column, as traditional silica columns can dissolve above pH 7.5.[3]

The table below illustrates the expected impact of pH on peak shape.

Mobile Phase pHExpected Silanol StateExpected Analyte StateTailing Factor (Tf) - HypotheticalRecommendation
2.5 - 3.0 Protonated (Si-OH)Protonated (Basic Nitrogens)1.0 - 1.3 Optimal. Minimizes silanol interactions.
4.0 - 7.0 Deprotonated (SiO-)Protonated (Basic Nitrogens)> 1.8 Avoid. Strong potential for secondary interactions.
> 8.0 Deprotonated (SiO-)Neutral1.2 - 1.5 Feasible with a pH-stable column (e.g., hybrid silica).
Q3: My peak is still tailing at low pH. What else can I do?

If adjusting the pH is not sufficient, consider these advanced strategies:

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have lower metal content and are "end-capped," meaning most residual silanol groups are chemically deactivated.[1][3] This is a highly effective solution.

  • Add a Competing Base: A small concentration (e.g., 0.05 M) of a "sacrificial base" like triethylamine (TEA) can be added to the mobile phase.[3][6] TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[3]

  • Change the Organic Modifier: Methanol is better at hydrogen bonding with and shielding active silanol sites compared to acetonitrile.[13][14] Switching from acetonitrile to methanol as the organic modifier can sometimes improve peak shape.[14]

  • Address Metal Chelation: If chelation is suspected, add a small amount of a strong chelating agent like EDTA to the mobile phase.[3] This will bind to any active metal sites on the stationary phase.[3]

Mechanism of Silanol Interaction

The diagram below illustrates how Dihydroxypropyltheobromine can interact with deprotonated silanol groups, leading to peak tailing, and how low pH mitigates this effect.

G cluster_0 Scenario 1: Mid-Range pH (e.g., pH 5) cluster_1 Scenario 2: Low pH (e.g., pH < 3) Analyte_Mid Analyte (+) (Dihydroxypropyltheobromine) Silanol_Mid Silica Surface Deprotonated Silanol (SiO-) Analyte_Mid->Silanol_Mid Electrostatic Attraction Result_Mid Strong Secondary Interaction = PEAK TAILING Silanol_Mid->Result_Mid Analyte_Low Analyte (+) (Dihydroxypropyltheobromine) Silanol_Low Silica Surface Protonated Silanol (Si-OH) Analyte_Low->Silanol_Low No Attraction Result_Low Interaction Suppressed = SYMMETRICAL PEAK Silanol_Low->Result_Low

Caption: The effect of mobile phase pH on silanol interactions.

III. Key Experimental Protocols

Protocol 1: Column Flushing and Equilibration

A contaminated column is a frequent cause of peak shape issues.[6][7] Use this protocol to wash the column before further troubleshooting.

Objective: To remove strongly retained contaminants from the column.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade hexane (if analyzing very non-polar contaminants)

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Set the flow rate to 1 mL/min (for a standard 4.6 mm ID column).

  • Flush the column with 20 column volumes of each of the following solvents, in order: a. Your current mobile phase (without buffer salts). b. 100% HPLC-grade water. c. 100% Acetonitrile. d. 100% Isopropanol. e. (Optional) 100% Hexane, followed by 100% Isopropanol again.

  • Before reconnecting to the detector, flush with your initial mobile phase until the pressure is stable.

  • Equilibrate the column with the analytical mobile phase for at least 20 column volumes before injecting your sample.

Protocol 2: Mobile Phase Preparation with pH Modifier

Proper and consistent mobile phase preparation is critical for reproducible results.[3]

Objective: To prepare a buffered mobile phase at a low pH to suppress silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or Trifluoroacetic acid)

  • Calibrated pH meter

Procedure:

  • Measure the required volume of HPLC-grade water for your aqueous phase.

  • While stirring, slowly add formic acid to the water until the pH is between 2.7 and 3.0. A typical concentration is 0.1% (v/v).

  • Crucially, measure the pH of the aqueous portion before mixing it with the organic solvent. [3] The apparent pH will change after adding the organic phase, but it's the pH of the aqueous component that controls the chromatography.

  • Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter to remove particulates.

  • Mix the filtered aqueous phase with the desired amount of organic solvent (e.g., acetonitrile).

  • Degas the final mobile phase using sonication or vacuum filtration before use.

IV. References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Hawach. [Link]

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Scribd. (n.d.). Peak Tailing. Scribd. [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]

  • Pessoa, M. G., et al. (n.d.). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. [Source URL not fully provided, but content is referenced]

  • YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Ashfaq, M., & Khan, I. U. (2006). Simultaneous HPLC Determination of Caffeine, Theobromine, and Theophylline in Food, Drinks, and Herbal Products. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Dihydroxypropyltheobromine. PubChem. [Link]

  • Gonzales-Inojo, M. G., et al. (2023). Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru. PMC. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Royal Society of Chemistry. (n.d.). Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with UV Detection. [Source URL not fully provided, but content is referenced]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Asian Journal of Chemistry. (2021). Response Surface Method Aided Development and Validation of Stability Indicating RP-HPLC-UV Method for Impurities of Dextromethorphan Hydrobromide in API and Three Marketed Formulations. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Taylor & Francis Online. (n.d.). The HPLC Analysis of Caffeine and Theobromine in Animal Diets. [Link]

  • Journal of AOAC INTERNATIONAL. (1978). High Pressure Liquid Chromatographic Determination of Theobromine and Caffeine in Cocoa and Chocolate Products. Oxford Academic. [Link]

  • ResearchGate. (2025). Optimization of Robust HPLC Method for Quantitation of Ambroxol Hydrochloride and Roxithromycin Using a DoE Approach. [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

Sources

Optimization

Troubleshooting Dihydroxypropyltheobromine NMR spectrum interpretation

Technical Support Center: Dyphylline NMR Spectrum Interpretation Subject: Troubleshooting Guide for 7-(2,3-dihydroxypropyl)theophylline (Dyphylline) Ticket ID: NMR-DYP-001 Status: Open for Consultation Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dyphylline NMR Spectrum Interpretation

Subject: Troubleshooting Guide for 7-(2,3-dihydroxypropyl)theophylline (Dyphylline) Ticket ID: NMR-DYP-001 Status: Open for Consultation

Introduction: The Scope of Analysis

Welcome to the technical support hub for Dyphylline characterization. This guide addresses specific spectral anomalies encountered during the Nuclear Magnetic Resonance (NMR) analysis of Dyphylline.

Critical Disambiguation: Before proceeding, ensure your analyte is Dyphylline (a xanthine derivative, bronchodilator) and notDiphyllin (a lignan). These compounds share phonetically identical names but possess vastly different chemical structures and spectral signatures. This guide focuses exclusively on the xanthine derivative.

Module 1: The Baseline Spectrum (Standard Assignment)

User Query: "I need a reference standard for the proton assignment in DMSO-d6. My aromatic region looks sparse compared to other alkaloids."

Technical Insight: Unlike many alkaloids, Dyphylline possesses a purine-2,6-dione core (xanthine) which is largely devoid of aromatic protons, except for the single proton at position 8 (H8). The complexity of the spectrum arises from the N-substituted dihydroxypropyl side chain, which often presents as higher-order multiplets due to stereochemical centers.

Standard Assignment Table (DMSO-d , 300-500 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegrationMechanistic Note
8 CH (Imid.)8.00 – 8.15Singlet (s)1HMost downfield non-exchangeable signal; diagnostic of the purine core.
OH Hydroxyls4.60 – 5.40Broad/m2HExchangeable. Visible in dry DMSO; disappears in D

O.
1' N-CH

4.00 – 4.45Multiplet (m)2HDiastereotopic due to C2' chiral center. Deshielded by N7.
2' CH-OH3.80 – 4.00Multiplet (m)1HChiral center; creates magnetic non-equivalence in adjacent CH

groups.
3' CH

-OH
3.30 – 3.50Multiplet (m)2HOften overlaps with water/HOD signal in wet DMSO.
N3-Me N-CH

3.35 – 3.45Singlet (s)3HTypically downfield of N1-Me due to proximity to imidazole ring current.
N1-Me N-CH

3.15 – 3.25Singlet (s)3HUpfield methyl singlet.
Visual Assignment Map

Dyphylline_Structure cluster_side Side Chain Complexity Core Xanthine Core (Purine-2,6-dione) H8 H8 (8.0 ppm) Diagnostic Singlet Core->H8 Imidazolic H N_Me N-Methyls (3.2 - 3.4 ppm) Core->N_Me N1 & N3 SideChain Dihydroxypropyl Tail (Chiral Center @ C2') Core->SideChain Attached at N7 SC_N N-CH2 (4.2 ppm) Diastereotopic SideChain->SC_N SC_OH OH Groups (Exchangeable) SideChain->SC_OH

Figure 1: Structural dissection of Dyphylline highlighting NMR-active regions.

Module 2: Troubleshooting Solvation & Exchangeables

User Query: "My integrals are inconsistent. The side chain integrates to 6 protons instead of 7, and the multiplets look different from the reference."

Root Cause Analysis: This is the most common issue with Dyphylline analysis. The dihydroxypropyl side chain contains two hydroxyl protons. In "wet" DMSO or protic solvents (methanol-d4, D2O), these protons undergo rapid chemical exchange.

  • The "Disappearing" Act: In D

    
    O, the OH signals (approx. 4.6–5.4 ppm) vanish completely, transferring their intensity to the HOD peak (4.79 ppm).
    
  • Peak Coalescence: In wet DMSO, the exchange rate may be intermediate, causing the OH peaks to broaden into the baseline, leading to "missing" integrals.

Validation Protocol: The D


O Shake Test 
To confirm the identity of the side chain multiplets and exclude impurities:
  • Step 1: Acquire a standard

    
    H spectrum in DMSO-d
    
    
    
    .[1]
  • Step 2: Add 1-2 drops of D

    
    O directly to the NMR tube.
    
  • Step 3: Shake vigorously and re-acquire the spectrum.

  • Result:

    • OH peaks will disappear.

    • Coupling patterns on the side chain (H2', H3') will simplify (e.g., a doublet of doublets becomes a simple doublet) because the

      
       coupling is removed.
      

Module 3: Stereochemistry & Multiplet Complexity

User Query: "The peaks at 4.0-4.5 ppm are not clean triplets or doublets. They look like messy multiplets. Is my sample impure?"

Technical Insight: This complexity is intrinsic to the molecule, not an impurity.

  • Chirality: Dyphylline contains a chiral center at C2' of the propyl chain. Even if the drug is racemic, the presence of this center makes the protons on the adjacent carbons (C1' and C3') diastereotopic .

  • Consequence: The two protons on C1' (N-CH

    
    ) are chemically non-equivalent (
    
    
    
    ). They couple to each other (geminal coupling) and to the C2' proton (vicinal coupling), creating an ABX system .
  • Resolution: Do not expect simple triplets. At lower fields (300 MHz), these may appear as unresolved blobs. At higher fields (600 MHz+), they resolve into distinct multiplets.

Module 4: Impurity Profiling

User Query: "I see small extra singlets in the aliphatic region. What should I look for?"

Impurity Identification Matrix: Common synthesis byproducts arise from the alkylation of theophylline with 1-chloropropanediol.

Impurity CandidateSpectral Signature (Diagnostic)Origin
Theophylline Missing side chain signals; Broad NH signal >11 ppm (if visible).Unreacted Starting Material
Impurity F (EP)Side chain is -CH

CH

OH (Hydroxyethyl). Triplet at ~3.6 ppm, Triplet at ~4.2 ppm.
Wrong alkylating reagent (Chloroethanol)
1-Chloropropanediol Upfield aliphatic multiplets (3.5 - 3.8 ppm) distinct from Dyphylline.Residual Reagent
Troubleshooting Decision Tree

Troubleshooting_Tree Start Spectral Anomaly Detected Check_H8 Is H8 Singlet present (~8.0 ppm)? Start->Check_H8 Not_Xanthine STOP: Not a Xanthine. Check Sample Identity. Check_H8->Not_Xanthine No Check_OH Are OH peaks visible (4.5 - 5.5 ppm)? Check_H8->Check_OH Yes Dry_DMSO Sample is in Dry DMSO. Check Integral Ratios. Check_OH->Dry_DMSO Yes Wet_Sample Wet Solvent/D2O Exchange. OH peaks broadened/gone. Check_OH->Wet_Sample No/Broad Check_SideChain Is Side Chain Pattern Complex/Multiplet? Dry_DMSO->Check_SideChain Wet_Sample->Check_SideChain Normal_Stereo Normal: Diastereotopic ABX System. Check_SideChain->Normal_Stereo Yes (Messy) Impurity_Check Check for Impurity F (Simple Triplets?) Check_SideChain->Impurity_Check No (Clean Triplets)

Figure 2: Logical flow for diagnosing spectral anomalies in Dyphylline samples.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3182, Dyphylline. Retrieved from [Link]

  • ScienceOpen. (2020). Supporting Information: Synthesis and NMR characterization of Xanthine derivatives. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Veeprho. (2024). Theophylline EP Impurity F Structure and NMR Data. Retrieved from [Link][2][3]

Sources

Troubleshooting

Technical Support Hub: Dihydroxypropyltheobromine Stability &amp; Formulation

Status: Operational | Ticket Volume: High | Topic: Solution Stability & Degradation Hub Overview & Structural Definition Welcome to the Technical Support Center. This guide addresses the stability profile of Dihydroxypro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Volume: High | Topic: Solution Stability & Degradation

Hub Overview & Structural Definition

Welcome to the Technical Support Center. This guide addresses the stability profile of Dihydroxypropyltheobromine (also known as Protheobromine).

Critical Structural Note: Before troubleshooting, verify your molecule. Dihydroxypropyltheobromine is 1-(2,3-dihydroxypropyl)-3,7-dimethylxanthine .

  • Core Scaffold: Theobromine (3,7-dimethylxanthine).[1]

  • Modification: Hydrophilic dihydroxypropyl chain attached at the N1 position.

  • Differentiation: Do not confuse with Dyphylline (7-(2,3-dihydroxypropyl)theophylline), which is substituted at N7. The N1 substitution pattern alters the electronic environment of the imide moiety, impacting hydrolysis kinetics compared to other xanthines.

Module 1: Physical Stability (Solubility & Precipitation)

Ticket #1042: "My formulation was clear at 40°C, but crystals formed after 24 hours at room temperature. Is this degradation?"

Diagnosis: This is likely a thermodynamic solubility issue , not chemical degradation. While the dihydroxypropyl group enhances hydrophilicity compared to theobromine, the molecule retains a planar, stackable xanthine ring prone to crystallization (π-π stacking) upon cooling or pH shifts.

Troubleshooting Protocol: The "Cloud Point" Validation

Do not assume degradation until you rule out supersaturation.

  • Re-dissolution Test:

    • Heat the precipitated sample to 50°C.

    • Result A: Solution clears completely.

      
      Physical Instability  (Supersaturation).
      
    • Result B: Precipitate remains or solution is yellowed.

      
      Chemical Instability  (Proceed to Module 2).
      
  • The "Crash" Test (Stress Testing): Use this protocol to determine the safe concentration limit for your specific buffer system.

StepActionScientific Rationale
1 Prepare supersaturated solution (e.g., 5% w/v) at 50°C.Induces kinetic solubility (metastable state).
2 Aliquot into 3 vials: 4°C, 25°C, 40°C.Evaluates temperature-dependent nucleation rates.
3 Seed the 25°C vial with a single crystal (if available).Overcomes the nucleation energy barrier to reveal true thermodynamic solubility.
4 Monitor for 72 hours.Xanthine crystallization can be slow due to hydrogen bonding networks.
Data Table: Solubility Risk Factors
ParameterImpact on DihydroxypropyltheobromineRecommendation
Temperature High dependence. Solubility drops non-linearly <20°C.Store >20°C or use solubilizers (e.g., Propylene Glycol).
pH Stable solubility in pH 4–8.Avoid pH < 3 (protonation of N9) or pH > 10 (ionization/degradation).
Ionic Strength "Salting out" effect is moderate.Avoid high concentrations of citrate/sulfate salts.

Module 2: Chemical Stability (Hydrolysis & Oxidation)

Ticket #1045: "The solution turned yellow and the pH drifted from 7.0 to 9.0 over a month."

Diagnosis: This suggests hydrolytic ring opening or oxidative degradation . The N1-substitution blocks the classic imide hydrolysis seen in theobromine, but the ring system is still susceptible to nucleophilic attack under alkaline conditions.

Degradation Pathway Visualization

The following diagram illustrates the decision logic for identifying the degradation mechanism.

StabilityLogic Start Observation: Solution Instability Precip Precipitate / Cloudiness Start->Precip Color Yellowing / Discoloration Start->Color Heat Heat to 50°C Precip->Heat pH_Check Check pH Color->pH_Check Clear Clears? Heat->Clear Phys Physical Instability (Crystallization) Clear->Phys Yes Chem Chemical Degradation (Polymerization/Oxidation) Clear->Chem No pH_Check->Chem No Drift (Oxidation) Basic pH > 9.0 (Alkaline Hydrolysis) pH_Check->Basic Drift High Acidic pH < 3.0 (Acid Hydrolysis) pH_Check->Acidic Drift Low

Figure 1: Triage flowchart for distinguishing between physical crystallization and chemical degradation events.

Mechanistic Insight
  • Alkaline Hydrolysis: At pH > 9, hydroxide ions (

    
    ) attack the C2 or C6 carbonyl carbons. While N1 substitution provides steric protection, prolonged exposure leads to ring opening, forming ureidocarboxylic acid derivatives .
    
  • Oxidation: Xanthines are sensitive to radical oxidation, often initiated by light (photo-oxidation). The yellowing is typically due to the formation of conjugated degradation products (e.g., methylated alloxan derivatives).

Module 3: Analytical Validation (HPLC Protocol)

Ticket #1050: "How do I separate the parent compound from degradation products? My peaks are co-eluting."

Diagnosis: Standard C18 methods often fail to retain polar xanthines. You need a method that can separate the highly polar dihydroxypropyl derivative from even more polar hydrolytic byproducts.

Standard Operating Procedure: Stability-Indicating HPLC

This method is self-validating: it resolves the parent peak from the solvent front and common degradants.

Instrument: HPLC with UV-Vis / PDA Detector.

ParameterSettingRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3-5 µm)End-capping reduces silanol interactions with the nitrogenous ring (reduces tailing).
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 4.5)Controls ionization of degradants; pH 4.5 ensures the xanthine is neutral.
Mobile Phase B Methanol or AcetonitrileMethanol provides better selectivity for xanthines; ACN provides sharper peaks.
Isocratic Ratio 85% A / 15% BHigh aqueous content is required to retain the polar dihydroxypropyl group.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 272 nm (Primary)λ-max for the dimethylxanthine core.
Injection Vol 10–20 µLEnsure sample solvent matches mobile phase to avoid "solvent shock" peak distortion.

Validation Criteria (System Suitability):

  • Tailing Factor: Must be < 1.5. (If > 1.5, add 0.1% Triethylamine to mobile phase).

  • Resolution: > 2.0 between Dihydroxypropyltheobromine and any degradation peak.

Module 4: Formulation FAQs

Q: Can I use this in a formulation with Vitamin C (Ascorbic Acid)? A: Proceed with Caution. Ascorbic acid degrades via oxidative pathways that produce reactive carbonyl species. These can cross-react with the xanthine ring nitrogens. Furthermore, transition metals (Fe, Cu) in the water will catalyze free radical generation, attacking both the Vitamin C and the Dihydroxypropyltheobromine.

  • Solution: Use a chelating agent (EDTA/Gluconate) and an antioxidant system (Sodium Metabisulfite).

Q: Does light exposure matter? A: Yes. Xanthines absorb UV light. Photolysis can cleave the N-substituent or oxidize the ring.

  • Requirement: Store solutions in Amber Type I glass vials.

Q: Is the dihydroxypropyl group itself stable? A: Generally, yes. It mimics a glycerol backbone. However, under strong acidic conditions (pH < 2) and high heat, dehydration of the diol to an aldehyde (acrolein-like structure) is theoretically possible, though the xanthine ring usually degrades first.

References

  • Chemical Identity & Structure

    • PubChem Compound Summary for CID 102066 (Protheobromine). National Center for Biotechnology Information (2024). PubChem Compound Summary. [Link]

  • Safety & Cosmetic Use

    • Safety Assessment of Methylxanthines as Used in Cosmetics.[2][3] Cosmetic Ingredient Review (CIR) Expert Panel. (2018).[3] Confirms safety profile and stability considerations for xanthine derivatives in topical formulations. [Link]

  • Analytical Methodology (HPLC)

    • Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography. Food Technology and Biotechnology (2014). Describes the separation logic for polar xanthine derivatives. [Link]

  • General Xanthine Stability

    • Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation. ResearchGate (2021). Discusses hydrolysis and oxidation risks in active ingredients. [Link]

Sources

Troubleshooting

Overcoming poor Dihydroxypropyltheobromine recovery in sample extraction

Welcome to the technical support center for Dihydroxypropyltheobromine (DHPT) sample preparation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dihydroxypropyltheobromine (DHPT) sample preparation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor DHPT recovery during sample extraction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your methods effectively.

Introduction: The Challenge of Dihydroxypropyltheobromine Recovery

Dihydroxypropyltheobromine is a xanthine derivative. Like its parent compound, theobromine, it possesses a core alkaloid structure but with a significant modification: a dihydroxypropyl group. This side chain dramatically increases the molecule's polarity, which is the primary reason for the analytical challenges, particularly poor recovery, during sample extraction. Standard methods developed for less polar xanthines like caffeine often fail when applied to DHPT.

This guide provides a series of troubleshooting steps and answers to frequently asked questions, grounded in the physicochemical properties of DHPT and proven analytical strategies.

Understanding the Analyte: Physicochemical Properties of Dihydroxypropyltheobromine

A successful extraction protocol begins with a deep understanding of the target analyte. While specific experimental data for DHPT is not widely published, we can infer its properties from its structure and the known characteristics of theobromine. The addition of two hydroxyl (-OH) groups on the propyl chain makes DHPT significantly more water-soluble and polar than theobromine.

PropertyInferred Characteristic for DHPTImplication for Extraction
Polarity HighRequires polar or moderately polar extraction solvents. Poorly soluble in non-polar solvents like hexane.
Solubility High in aqueous and polar organic solvents (e.g., Methanol, Acetonitrile)"Salting-out" may be necessary in Liquid-Liquid Extraction (LLE) to drive it into the organic phase.
LogP (Octanol-Water Partition Coefficient) Predicted to be low (likely < 0)Indicates a strong preference for the aqueous phase over a non-polar organic phase.
pKa Similar to other xanthines, weakly basic and very weakly acidic.pH control is critical to ensure the molecule is in its neutral, most extractable form.

General Troubleshooting Workflow for Poor Recovery

Before diving into specific techniques, it's helpful to have a logical workflow to diagnose the problem. The following flowchart outlines a systematic approach to identifying and resolving low recovery issues.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Diagnosis cluster_2 Phase 3: Optimization & Solutions start Low or No Recovery of DHPT Observed check_basics Verify Standards & Instrument Performance (Is the analytical finish-step working?) start->check_basics is_matrix_effect Potential Matrix Effect? check_basics->is_matrix_effect test_matrix_effect Perform Post-Extraction Spike Experiment is_matrix_effect->test_matrix_effect Yes review_extraction Review Core Extraction Parameters (Solvent, pH, Phase Ratios) is_matrix_effect->review_extraction No matrix_effect_confirmed Matrix Effect Confirmed? test_matrix_effect->matrix_effect_confirmed optimize_solvent Optimize Solvent System: - Match solvent polarity to DHPT - Screen different solvents (e.g., Acetonitrile, Ethyl Acetate, Butanol) review_extraction->optimize_solvent matrix_effect_confirmed->review_extraction No optimize_cleanup Improve Cleanup: - Use more selective SPE sorbent - Modify d-SPE step - Optimize chromatography matrix_effect_confirmed->optimize_cleanup Yes end Recovery Improved optimize_cleanup->end optimize_pH Optimize Sample pH: - Adjust pH to neutralize DHPT - Test a range of pH values optimize_solvent->optimize_pH optimize_technique Refine Extraction Technique: - LLE: Add salt, check volume ratios - SPE: Check sorbent, flow rates, solvent strength optimize_pH->optimize_technique optimize_technique->end

Caption: A systematic workflow for troubleshooting poor DHPT recovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My DHPT recovery is consistently low across all samples. Where is the most logical place to start troubleshooting?

A1: Start with the two most influential factors for a polar molecule: extraction solvent polarity and sample pH.

  • Expertise & Experience: The "like dissolves like" principle is the cornerstone of extraction.[1] DHPT's dihydroxypropyl group makes it highly polar. If you are using a solvent system designed for less polar compounds (like pure chloroform or dichloromethane), the DHPT will preferentially stay in the aqueous sample matrix. Furthermore, as a xanthine derivative, DHPT has ionizable functional groups. Its charge state, which is dictated by the pH of the solution, will dramatically alter its solubility in organic solvents. Extracting the ionized form is significantly more difficult than extracting the neutral form.

  • Trustworthiness (Self-Validating Protocol): A simple screening experiment can quickly validate your solvent and pH choice. Prepare several aliquots of a DHPT standard in a blank matrix. Adjust the pH of each aliquot to a different value (e.g., 3, 5, 7, 9) and extract each with a few different solvents of varying polarity. The combination that yields the highest recovery is your validated starting point for further optimization.

  • Step-by-Step Protocol: Solvent & pH Screening

    • Prepare Samples: Spike a known concentration of DHPT into at least 4 tubes containing the blank sample matrix (e.g., plasma, urine, water).

    • pH Adjustment: Adjust the pH of each tube to cover a range. For a weakly basic compound, you want to be above the pKa. A good starting range would be pH 7, 8, 9, and 10. Use a dilute acid/base (e.g., 0.1M HCl/NaOH) to adjust.

    • Solvent Selection: Choose 3-4 water-immiscible organic solvents with increasing polarity (see table below). Common choices include ethyl acetate, a mixture of dichloromethane/isopropanol (e.g., 85:15), and n-butanol.

    • Extraction: Add a fixed volume of your chosen organic solvent to each pH-adjusted sample. Vortex vigorously for 1-2 minutes.

    • Phase Separation: Centrifuge to separate the aqueous and organic layers.

    • Analysis: Carefully transfer the organic layer to a new tube, evaporate to dryness under nitrogen, reconstitute in mobile phase, and analyze.

    • Evaluation: Compare the recovery from each solvent-pH combination to identify the optimal conditions.

  • Data Presentation: Solvent Polarity Guide

SolventPolarity IndexSuitability for DHPT
n-Hexane0.1Poor - Too non-polar.
Dichloromethane (DCM)3.1Poor alone, may work in a mixture with a more polar alcohol.
Ethyl Acetate4.4Good starting point, moderately polar.
n-Butanol4.0Good choice for polar analytes, but can form emulsions.
Acetonitrile5.8Excellent for initial extraction, but requires "salting out" for phase separation (Used in QuEChERS).[2][3]
Q2: I'm using Liquid-Liquid Extraction (LLE), but recovery is poor and I'm getting emulsions. How can I optimize this?

A2: To improve LLE for a polar analyte like DHPT, focus on pH control, solvent choice, and the "salting-out" effect.

  • Expertise & Experience: Emulsions and poor partitioning are common LLE problems with polar analytes and complex matrices like plasma. The fundamental goal is to make DHPT less "comfortable" in the aqueous layer and more "comfortable" in the organic layer. Suppressing its ionization via pH adjustment is the first step. The second is to increase the ionic strength of the aqueous phase by adding a salt (e.g., sodium chloride or sodium sulfate).[4][5] This decreases the solubility of polar organic molecules in the aqueous layer, effectively "pushing" them into the organic phase.

  • Trustworthiness (Self-Validating Protocol): The success of this protocol is validated by observing two outcomes: a significant increase in analyte recovery and the formation of a sharp, clear interface between the aqueous and organic layers after centrifugation, indicating the absence of an emulsion.

  • Experimental Workflow: Optimizing LLE for DHPT

    graphdot A 1. Start with Aqueous Sample (e.g., 1 mL Plasma) B 2. Adjust pH (e.g., to pH 9 with dilute NH4OH) To neutralize DHPT A->B C 3. Add Salt ('Salting Out') (e.g., 200 mg NaCl or Na2SO4) To decrease aqueous solubility B->C D 4. Add Organic Solvent (e.g., 3 mL Ethyl Acetate) Match polarity C->D E 5. Vortex & Centrifuge (Vortex 2 min, Centrifuge 5 min @ 4000 rpm) D->E F 6. Collect Organic Layer (Top Layer) E->F G 7. Evaporate & Reconstitute (Dry under N2, reconstitute in mobile phase) F->G

    Caption: Step-by-step workflow for an optimized LLE protocol.

  • Step-by-Step Protocol: Optimized LLE

    • Sample Preparation: To 1 mL of your sample, add your internal standard.

    • pH Adjustment: Adjust the sample pH to be ~2 units above the pKa of the most basic functional group to ensure it is in a neutral state. A pH of 9 is a good starting point.

    • Salting-Out: Add a sufficient amount of salt (e.g., NaCl or Na2SO4) to approach saturation. Vortex briefly to dissolve.

    • Solvent Addition: Add 3-5 volumes of a moderately polar, water-immiscible solvent like ethyl acetate.

    • Extraction: Cap and vortex vigorously for 2-5 minutes.

    • Phase Separation: Centrifuge at >3000 x g for 5-10 minutes to break any emulsions and achieve a clean phase separation.

    • Collection & Downstream Processing: Transfer the organic (upper) layer to a clean tube for evaporation and reconstitution.

Q3: I'm trying Solid-Phase Extraction (SPE), but my analyte seems to be lost. What are the common pitfalls for a polar compound like DHPT?

A3: The most common SPE pitfalls for polar compounds are incorrect sorbent choice, breakthrough during sample loading, and premature elution during the wash step.

  • Expertise & Experience: With SPE, you are exploiting the differential affinity of your analyte and matrix components for a solid sorbent. For a polar analyte like DHPT, using a standard non-polar reversed-phase sorbent (like C18) can be tricky. The analyte may have very little retention, leading it to pass right through the cartridge during the loading step (breakthrough). The choice of conditioning, loading, washing, and elution solvents is critical and must be systematically optimized.[6][7] An elution solvent must be strong enough to displace the analyte, while the wash solvent must be weak enough to leave the analyte behind while removing interferences.[8]

  • Trustworthiness (Self-Validating Protocol): A robust SPE method is validated by performing a mass balance study. This involves analyzing the eluate from each step of the process (load, wash, and elution fractions) to determine where the analyte is being lost. If recovery in the elution fraction is low, but a high concentration is found in the load or wash fractions, you have identified the problem step and can adjust solvent strengths accordingly.

  • Data Presentation: SPE Sorbent Selection Guide for Polar Analytes

Sorbent TypeMechanismBest ForCommon Pitfall for DHPT
Reversed-Phase (e.g., C18, C8) Hydrophobic InteractionNon-polar to moderately polar analytes in a polar matrix.Low retention of DHPT, leading to breakthrough during sample load. May require a highly aqueous loading solvent.
Polymeric Reversed-Phase (e.g., HLB) Hydrophobic & Hydrophilic BalanceWide range of analytes, including polar ones.Can still have breakthrough if loading solvent is too strong. Wash step is critical.
Normal-Phase (e.g., Silica, Diol) Polar InteractionPolar analytes in a non-polar matrix.Requires sample to be in a non-polar solvent, which is difficult for biological samples.
Mixed-Mode Ion Exchange Ion Exchange & HydrophobicCharged analytes, offers high selectivity.Requires precise pH control at every step. Can be complex to develop.
  • Experimental Workflow: Troubleshooting SPE Recovery

    G start Low SPE Recovery check_breakthrough Problem: Breakthrough? (Analyte lost during loading) start->check_breakthrough solution_breakthrough Solution: 1. Decrease organic content of loading solvent. 2. Switch to a more retentive sorbent (e.g., Polymeric). 3. Decrease loading flow rate. check_breakthrough->solution_breakthrough Yes check_wash Problem: Premature Elution? (Analyte lost during wash) check_breakthrough->check_wash No solution_wash Solution: 1. Decrease strength (organic content) of wash solvent. 2. Ensure wash solvent pH does not neutralize analyte-sorbent interaction. check_wash->solution_wash Yes check_elution Problem: Incomplete Elution? (Analyte retained on cartridge) check_wash->check_elution No solution_elution Solution: 1. Increase strength (organic content) of elution solvent. 2. Modify pH of elution solvent to disrupt interaction. 3. Increase elution volume. check_elution->solution_elution Yes

    Caption: A logical decision tree for troubleshooting common SPE problems.

Q4: My recovery of spiked standards is good, but my recovery from real samples is low and variable. Could this be a matrix effect?

A4: Absolutely. This is a classic symptom of matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate quantification that masquerades as poor recovery.

  • Expertise & Experience: Matrix effects occur when co-eluting compounds from the biological matrix (e.g., phospholipids, salts, metabolites) interfere with the ionization of the target analyte in the LC-MS source.[9][10][11] This is not a true loss of analyte but an analytical artifact. The effect can be highly variable from sample to sample, explaining the poor precision you are observing. Phospholipids from plasma are a very common cause of this issue.[12][13]

  • Trustworthiness (Self-Validating Protocol): The definitive way to diagnose matrix effects is with a post-extraction spike experiment. You compare the signal of an analyte spiked into a blank, extracted matrix with the signal of the same amount of analyte in a clean solvent. If the signal in the matrix is significantly lower (e.g., <85%), you have confirmed ion suppression.

  • Step-by-Step Protocol: Diagnosing Matrix Effects

    • Prepare Three Sample Sets:

      • Set A (Neat Solution): Spike DHPT and internal standard into the final mobile phase/reconstitution solvent.

      • Set B (Post-Extraction Spike): Extract a blank matrix sample (containing no DHPT). After the final evaporation step, spike the dried extract with DHPT and internal standard before reconstituting.

      • Set C (Pre-Extraction Spike): Spike DHPT and internal standard into the blank matrix before starting the extraction process.

    • Analyze: Analyze all three sets by LC-MS.

    • Calculate:

      • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

      • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Interpret:

      • A Matrix Effect value < 100% indicates ion suppression.

      • A Matrix Effect value > 100% indicates ion enhancement.

      • Values between 85-115% are generally considered acceptable.

  • Solutions for Matrix Effects:

    • Improve Chromatographic Separation: Modify your LC gradient to better separate DHPT from the interfering matrix components.

    • Enhance Sample Cleanup: Use a more selective SPE method (e.g., mixed-mode or phospholipid removal plates) to eliminate the interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled (SIL) internal standard (e.g., DHPT-d3) will experience the same matrix effects as the analyte, allowing for accurate correction and reliable quantification.

Q5: I want to try the QuEChERS method for higher throughput. Is it suitable for a polar compound like DHPT and what should I watch out for?

A5: Yes, QuEChERS can be an excellent high-throughput method, but it must be adapted for DHPT's polarity. The key is the choice of partitioning salts and the dispersive SPE (d-SPE) cleanup sorbent.

  • Expertise & Experience: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a two-step process: a salting-out assisted liquid-liquid extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) for cleanup.[14][15] For DHPT, the initial extraction into acetonitrile is highly effective due to its polarity. The critical step is the "salting-out," where the choice of salts forces the separation of the water and acetonitrile layers. The subsequent d-SPE step must be chosen carefully to remove matrix interferences without removing your polar analyte. For example, using a sorbent like PSA (Primary Secondary Amine) could potentially remove DHPT if it has acidic protons, while C18 will effectively remove non-polar interferences like lipids, leaving DHPT in the extract.

  • Trustworthiness (Self-Validating Protocol): The protocol is validated by analyzing the recovery with and without the d-SPE cleanup step. If recovery is high after the initial extraction but drops significantly after adding the d-SPE sorbents, it confirms that your analyte is being adsorbed by the cleanup material, and a different sorbent should be chosen.

  • Experimental Workflow: Adapting QuEChERS for DHPT

    G A 1. Homogenized Sample + Water (e.g., 5g sample + 10mL H2O) B 2. Add Acetonitrile (e.g., 10 mL MeCN) Vortex to extract A->B C 3. Add QuEChERS Salts (e.g., MgSO4, NaCl, Sodium Citrate) Induces phase separation B->C D 4. Shake & Centrifuge (Shake 1 min, Centrifuge 5 min) C->D E 5. Take Aliquot of MeCN Layer (Supernatant) D->E F 6. d-SPE Cleanup (Add aliquot to tube with MgSO4 and C18) Removes water and lipids E->F G 7. Vortex & Centrifuge (Vortex 30s, Centrifuge 5 min) F->G H 8. Analyze Supernatant (Directly or after evaporation) G->H

    Caption: A modified QuEChERS workflow suitable for polar analytes like DHPT.

  • Step-by-Step Protocol: Modified QuEChERS

    • Initial Extraction: Homogenize your sample (e.g., 5-10g) with an equal volume of water. Add 10-15 mL of acetonitrile and shake/vortex vigorously for 1 minute.

    • Partitioning: Add a pre-packaged QuEChERS salt mixture, commonly containing magnesium sulfate (to absorb water) and sodium chloride or sodium citrate (to induce phase separation). Shake vigorously for 1 minute.

    • Centrifugation: Centrifuge at >3000 x g for 5 minutes.

    • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube. For DHPT, a good starting point for the d-SPE sorbent would be a mixture of anhydrous MgSO4 (to remove residual water) and C18 (to remove non-polar interferences). Avoid highly polar sorbents like PSA or GCB initially, as they may adsorb DHPT.

    • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.

    • Analysis: The resulting supernatant can be directly analyzed or evaporated and reconstituted if concentration is needed.

References

  • Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. (n.d.). MDPI. [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns. [Link]

  • (PDF) A Comprehensive Review of the Development of Green Extraction Methods and Encapsulation of Theobromine from Cocoa Bean Shells for Nutraceutical Applications. (2025, August 23). ResearchGate. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.). Bio-Rad. [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (n.d.). MDPI. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). Welch Materials, Inc. [Link]

  • Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. (n.d.). Journal of AOAC INTERNATIONAL. [Link]

  • The QuEChERS Method. (2006, December 6). EURL-Pesticides. [Link]

  • Calculating Physiochemical Properties. (2019, December 15). Cambridge MedChem Consulting. [Link]

  • QuEChERS Method Simplified: Key Steps and Applications. (2024, October 31). Separation Science. [Link]

  • Troubleshooting Sample Preparation. (2016, February 1). LCGC International. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Omega. [Link]

  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Proximate Composition, Extraction, and Purification of Theobromine from Cacao Pod Husk (Theobroma Cacao L.). (n.d.). MDPI. [Link]

  • Effect of pH on cream particle formation and extraction yield of black tea. (2025, August 6). ResearchGate. [Link]

  • Solving Recovery Problems in Solid-Phase Extraction. (n.d.). LCGC International. [Link]

  • How do I choose solvents for extraction process of plant extract? (2015, December 7). ResearchGate. [Link]

  • Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection: An Update. (2025, August 9). ResearchGate. [Link]

  • Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. (n.d.). PMC - PubMed Central. [Link]

  • Optimized Protocol for DNA Extraction in Three Theobroma Species. (n.d.). PMC - NIH. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2025, May 21). YouTube. [Link]

  • Effect of solvent polarity on the extraction of bioactive compounds from Heracleum persicum fruits. (2025, December 4). Pharmacia. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. [Link]

  • QuEChERS PRoCEduRE foR Multi-RESiduE PEStiCidE AnAlySiS. (n.d.). ResearchGate. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH. [Link]

  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (n.d.). LCGC International - Chromatography Online. [Link]

  • Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with U. (n.d.). Journal of the Association of Public Analysts. [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). JOCPR. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Publications. [Link]

  • Preparative HPLC Troubleshooting Guide. (n.d.). Agilent. [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today. [Link]

  • Xanthine scaffold: scope and potential in drug development. (2018, October 3). PMC - PubMed Central. [Link]

  • Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. (2019, December 16). PMC - PubMed Central. [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review. (2018, April 17). PMC. [Link]

  • QuEChERS. (2023, August 29). Chemistry LibreTexts. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International - Chromatography Online. [Link]

  • The Reason of Poor Sample Recovery When Using SPE. (2025, October 17). Hawach. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 16). ACS Publications. [Link]

  • Determination of Caffeine, Theobromine, and Theophylline in Standard Reference Material 2384, Baking Chocolate, Using Reversed-Phase Liquid Chromatography. (n.d.). ResearchGate. [Link]

  • (PDF) Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. (n.d.). ResearchGate. [Link]

  • New Method for Extracting and Purifying Dihydromyricetin from Ampelopsis grossedentata. (n.d.). ACS Publications. [Link]

  • Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. (n.d.). International Journal of Drug Regulatory Affairs. [Link]

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Optimization

Technical Support Center: Dyphylline (Dihydroxypropyltheobromine) MS Analysis

Topic: Mass Spectrometry Fragmentation & Troubleshooting for 7-(2,3-dihydroxypropyl)theophylline Ticket ID: DYPH-MS-2024-X Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses the stru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation & Troubleshooting for 7-(2,3-dihydroxypropyl)theophylline Ticket ID: DYPH-MS-2024-X Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the structural characterization and quantification of Dyphylline (also known as Diprophylline or 7-(2,3-dihydroxypropyl)theophylline) using LC-MS/MS. Unlike its parent compound Theophylline, Dyphylline possesses a covalently bonded hydrophilic side chain at the N7 position. This structural difference dictates a unique fragmentation pattern dominated by neutral losses of water and side-chain cleavage, requiring specific acquisition parameters for accurate identification.

Module 1: Spectrum Validation (Is this Dyphylline?)

Before interpreting fragments, you must validate the precursor ion. Dyphylline is a polar, neutral xanthine derivative.

Precursor Ion Checklist
ParameterValueNotes
Monoisotopic Mass 254.0910 DaNeutral molecule (

)
Primary Precursor 255.0988 m/z

(Protonated)
Common Adducts 277.0807 m/z

(Sodium adduct - common in non-volatile buffers)
Dimer 509.1903 m/z

(Seen at high concentrations)

Critical Check: If you observe a dominant peak at 181 m/z in your MS1 (full scan), your source fragmentation energy (Cone Voltage/Fragmentor) is likely too high. You are prematurely fragmenting Dyphylline into the Theophylline ion in the source.

Module 2: Fragmentation Mechanics (The "Why" Behind the Peaks)

The fragmentation of Dyphylline follows two distinct energetic pathways: Side-Chain Erosion (low energy) and Core Cleavage (high energy).

The Fragmentation Map

The dihydroxypropyl tail is the most labile part of the molecule.

  • Dehydration Series (Low Collision Energy): The aliphatic diol side chain readily loses water.

    • m/z 237 ($[M+H - H_2O]^+ $): Loss of one water molecule from the terminal hydroxyl groups.

    • m/z 219 ($[M+H - 2H_2O]^+ $): Loss of a second water molecule, often forming an allylic cation on the side chain.

  • Theophylline Core Formation (Medium Collision Energy):

    • m/z 181 ($[C_7H_9N_4O_2]^+ $): Cleavage of the N7-C bond or the C-C bond proximal to the ring. This ion is isobaric with protonated Theophylline.

  • Ring Fragmentation (High Collision Energy):

    • m/z 124: Retro-Diels-Alder (RDA) cleavage of the imidazole ring from the m/z 181 core.

Pathway Visualization

DyphyllineFragmentation Precursor Precursor [M+H]+ m/z 255 (Dyphylline) Frag_237 Fragment m/z 237 [-H2O] Precursor->Frag_237 Dehydration (Low CE) Frag_181 Core Ion m/z 181 [Theophylline+H]+ Precursor->Frag_181 Side Chain Loss (Med CE) Frag_219 Fragment m/z 219 [-2H2O] Frag_237->Frag_219 2nd Dehydration Frag_124 RDA Fragment m/z 124 (Imidazole Cleavage) Frag_181->Frag_124 Retro-Diels-Alder (High CE)

Figure 1: ESI-MS/MS fragmentation pathway of Dyphylline. Note that m/z 181 is the diagnostic link to the xanthine class.

Module 3: Troubleshooting & FAQs

Issue 1: "I cannot distinguish Dyphylline from Theophylline."

Diagnosis: Both compounds share the m/z 181 ion. Solution: You must separate them chromatographically or use the precursor mass.

  • Theophylline: Precursor 181 m/z .

  • Dyphylline: Precursor 255 m/z .

  • Protocol: If you see 181 in the MS1 channel for a Dyphylline standard, lower your De-clustering Potential (DP) or Fragmentor Voltage .

Issue 2: "My signal intensity is low/unstable."

Diagnosis: Dyphylline is highly polar (logP ≈ -0.7). It elutes in the void volume on standard C18 columns, leading to ion suppression from salts. Workflow:

Troubleshooting Start Low Sensitivity? CheckRT Check Retention Time (Is k' < 1?) Start->CheckRT Matrix Matrix Suppression (Void Volume Elution) CheckRT->Matrix Yes (Early Elution) SwitchMode Switch Column Mode Matrix->SwitchMode HILIC Use HILIC Column (Amide or Bare Silica) SwitchMode->HILIC Preferred C18Mod Use Polar-Embedded C18 (e.g., Aqueous C18) SwitchMode->C18Mod Alternative

Figure 2: Decision tree for optimizing Dyphylline retention and sensitivity.

Issue 3: "Why do I see a peak at m/z 277?"

Answer: This is the Sodium adduct


.
  • Cause: Mobile phases containing high sodium (glassware contamination) or using formate buffers without sufficient protonation source.

  • Fix: Add 0.1% Formic Acid or Ammonium Formate to the mobile phase to force the

    
     state.
    

Module 4: Experimental Protocol (Optimized MRM)

For quantitative analysis (PK studies/Doping Control), use Multiple Reaction Monitoring (MRM).

Instrument Setup:

  • Ionization: ESI Positive Mode.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: HILIC (Amide) is recommended due to polarity.

MRM Transitions Table:

TransitionTypeCollision Energy (eV)*Purpose
255.1

181.1
Quantifier20 - 25 eVMost abundant, stable transition.
255.1

237.1
Qualifier 110 - 15 eVConfirms dihydroxy side chain.
255.1

219.1
Qualifier 215 - 20 eVSecondary confirmation.

*Note: Collision energies are instrument-dependent. Perform a ramp from 10-40 eV to optimize.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3182, Diprophylline.

    • Source:

  • NIST Mass Spectrometry Data Center.

    • Source:

  • Simons, F. E., et al. (1983). "Dyphylline: pharmacokinetics and clinical efficacy." Journal of Clinical Pharmacology.
  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
Troubleshooting

Addressing variability in Dihydroxypropyltheobromine biological assay results

A Senior Application Scientist's Guide to Mitigating Variability in Biological Assays Welcome to the technical support guide for Dihydroxypropyltheobromine (DHPPT). This resource is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Variability in Biological Assays

Welcome to the technical support guide for Dihydroxypropyltheobromine (DHPPT). This resource is designed for researchers, scientists, and drug development professionals to address and overcome common sources of variability in biological assays involving DHPPT. As a xanthine derivative, DHPPT's activity is often linked to the modulation of key cellular signaling pathways, making assay precision paramount. This guide provides field-proven insights and systematic troubleshooting strategies to ensure the generation of robust, reproducible, and reliable data.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding DHPPT's properties, handling, and the principles of the biological assays used to evaluate its activity.

Q1: What is Dihydroxypropyltheobromine (DHPPT) and its likely mechanism of action?

Dihydroxypropyltheobromine is a derivative of theobromine, a methylxanthine compound found in cacao. Like other xanthines, its primary mechanism of action is often the competitive inhibition of phosphodiesterases (PDEs). PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers. By inhibiting PDEs, DHPPT can increase intracellular levels of cAMP and/or cGMP, thereby modulating a wide range of downstream cellular processes, including inflammation, cell growth, and apoptosis.[1][2] The specific PDE isozyme selectivity of DHPPT will determine its precise biological effects.

Q2: How should DHPPT be stored and handled to ensure its stability and integrity?

Proper storage and handling are critical for maintaining the potency and consistency of DHPPT.[3][4] Instability can lead to significant variability in experimental results.

  • Storage: DHPPT should be stored as a solid, protected from light and moisture, in a tightly sealed container. Recommended storage temperature is typically -20°C for long-term stability. Avoid repeated freeze-thaw cycles of stock solutions.[5]

  • Solution Preparation: Prepare concentrated stock solutions in a suitable solvent, such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. For experiments, dilute the stock solution into your aqueous assay buffer immediately before use to minimize precipitation and degradation.

  • Environmental Factors: Avoid storing solutions in humid environments or exposing them to high temperatures, as this can accelerate degradation.[4][6]

Reagent/CompoundRecommended Storage ConditionKey Considerations
DHPPT (Solid Powder) -20°C, desiccated, protected from lightLong-term stability.
DHPPT (Concentrated Stock in DMSO) -20°C or -80°C in small, single-use aliquotsAvoid repeated freeze-thaw cycles.
Working Solutions (Aqueous Buffer) Prepare fresh for each experiment; use within hoursProne to degradation and precipitation at lower concentrations.

Q3: What are the most common sources of variability in biological assays?

Variability in biological assays is inherent but can be controlled.[7] Key sources include the biological system itself (e.g., cells, enzymes), reagents, instrumentation, and operator technique.[7] Specific factors include inconsistent cell seeding density, cell passage number, reagent preparation, pipetting errors, and environmental fluctuations like temperature and humidity.[8][9][10]

Troubleshooting Guides

This section provides a systematic, question-and-answer approach to resolving specific issues encountered during DHPPT assays.

Category 1: Inconsistent Potency & Reproducibility (IC50/EC50 Shift)

Q: My calculated IC50 value for DHPPT shifts significantly between assay runs. What are the primary causes?

An unstable IC50 value is a common problem that points to underlying inconsistencies in the assay protocol or reagents.[11] The cause can be traced through a logical investigation of the experimental workflow.

Start Problem: IC50/EC50 Variability Reagent Reagent Integrity Start->Reagent Cell Cell-Based Factors Start->Cell Assay Assay Protocol Start->Assay Sol_Stock Check DHPPT stock: - Age and storage - Solubility issues Reagent->Sol_Stock Sol_Reagent Verify other reagents: - Enzyme activity - Substrate concentration Reagent->Sol_Reagent Sol_Passage Standardize cell passage number (<20 is often recommended) Cell->Sol_Passage Sol_Density Optimize and fix cell seeding density Cell->Sol_Density Sol_Media Check for variability in media/serum lots Cell->Sol_Media Sol_Time Ensure consistent incubation times Assay->Sol_Time Sol_Pipette Verify pipette calibration and technique Assay->Sol_Pipette

Caption: Troubleshooting workflow for IC50 variability.

Detailed Breakdown:

  • Compound Integrity and Handling:

    • Cause: DHPPT may degrade if stored improperly or subjected to multiple freeze-thaw cycles.[4][12] Aqueous working solutions can be particularly unstable.

    • Solution: Aliquot your DMSO stock into single-use vials to avoid freeze-thaw damage. Always prepare fresh aqueous dilutions from the stock for each experiment. It is advisable to run a stability test on your compound under assay conditions.[13][14]

  • Cell-Based Assay Parameters:

    • Cause: Cellular responses can change with passage number, cell density, and metabolic state.[15] High passage numbers can lead to altered morphology, growth rates, and protein expression.[15] Cell culture conditions, including media composition and CO2 levels, have a significant impact on experimental outcomes.[9][10][16][17]

    • Solution: Maintain a consistent, low cell passage number for all experiments. Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Always allow cell plates to equilibrate to room temperature before adding reagents to prevent temperature gradients.[8][18]

  • Pipetting and Dilution Accuracy:

    • Cause: Inaccurate serial dilutions are a major source of error in determining dose-response curves. Poor pipetting technique introduces variability between replicate wells.[8][18]

    • Solution: Calibrate your pipettes regularly. When performing serial dilutions, ensure thorough mixing between each step. Use fresh pipette tips for each dilution and reagent to prevent carryover.[19]

Category 2: High Background & Low Signal-to-Noise

Q: My assay has high background noise, making it difficult to distinguish the signal from DHPPT's effect. How can I fix this?

High background can be caused by the compound itself, the assay components, or the detection method.[20] Reducing it is key to improving assay sensitivity.

  • Autofluorescence/Autoluminescence:

    • Cause: The assay medium (especially those with phenol red or certain sera), the cells themselves, or DHPPT can contribute to background fluorescence.[21][22]

    • Solution: Use phenol red-free medium for the assay. Test for compound interference by measuring a plate with only the compound in the medium. For fluorescence assays, switch to black, solid-bottom microplates to reduce background and prevent well-to-well crosstalk.[15]

  • Non-Specific Binding (Immunoassays):

    • Cause: In ELISA-type assays, antibodies or other proteins may bind non-specifically to the plate surface, causing a high background signal.[20]

    • Solution: Optimize your blocking buffer and increase the number and duration of wash steps. Ensure all reagents are properly stored and have not expired, as degraded reagents can contribute to non-specific binding.[12][18]

  • Plate Reader Settings:

    • Cause: Improper instrument settings, such as detector gain, can amplify background noise.

    • Solution: Optimize the gain setting to maximize the signal from your positive control without saturating the detector. For absorbance and fluorescence assays, increasing the number of flashes per well can average out random noise and improve signal stability.[21]

Category 3: High Replicate Variability (High CV%)

Q: The measurements between my replicate wells are inconsistent. What should I investigate?

High coefficient of variation (CV%) within replicates points to inconsistencies in dispensing, environmental control, or cell distribution.[23]

  • Edge Effects:

    • Cause: Wells on the outer edges of a microplate are prone to faster evaporation and temperature fluctuations, leading to different results compared to inner wells.[18]

    • Solution: Use a plate sealer during incubations to minimize evaporation.[18] Avoid using the outermost wells for samples; instead, fill them with sterile buffer or media to create a humidity barrier.

  • Inconsistent Cell Seeding:

    • Cause: If cells are not evenly distributed in the suspension before plating, different wells will receive different numbers of cells. Adherent cells can also clump, leading to uneven distribution across the well bottom.[24]

    • Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. For adherent cells, use well-scanning or orbital averaging features on your plate reader to get a more representative measurement from the entire well surface.[24]

  • Reagent Mixing and Addition:

    • Cause: Incomplete mixing of reagents before addition or inconsistent mixing within the wells can lead to high variability.[23][25]

    • Solution: Ensure all reagents are fully thawed and vortexed gently before use. When adding reagents to the plate, pipette carefully to the bottom of the well to ensure proper mixing without introducing bubbles.[25]

Key Experimental Protocols & Methodologies

Protocol 1: Preparation of DHPPT Stock and Working Solutions

This protocol ensures the consistent preparation of DHPPT for biological assays.

  • Materials: Dihydroxypropyltheobromine (solid), sterile DMSO, sterile microcentrifuge tubes, calibrated pipettes.

  • Procedure:

    • Calculate the mass of DHPPT required to make a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

    • Weigh the DHPPT powder accurately and add the calculated volume of DMSO.

    • Vortex thoroughly until the solid is completely dissolved. A brief sonication may aid dissolution.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

    • For each experiment, thaw one aliquot and perform serial dilutions in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations. Prepare these working solutions immediately before adding them to the assay plate.

Protocol 2: Standardizing Cell Seeding for Microplate Assays

This protocol minimizes variability arising from inconsistent cell numbers per well.

  • Materials: Log-phase cell culture, trypsin-EDTA, complete growth medium, hemocytometer or automated cell counter, sterile reagent reservoirs, multichannel pipette.

  • Procedure:

    • Harvest and resuspend cells to create a single-cell suspension.

    • Perform an accurate cell count using a hemocytometer or automated counter.

    • Calculate the volume of cell suspension required to achieve the desired seeding density (e.g., 5,000 cells/well in 100 µL).

    • Dilute the cells in a sufficient volume of medium for the entire plate in a single sterile reservoir to ensure a homogenous mixture.

    • While plating, gently swirl the reservoir periodically to prevent cells from settling.

    • Use a multichannel pipette to dispense the cell suspension into the microplate wells.

    • After plating, gently rock the plate in north-south and east-west directions to ensure even distribution of cells across the well bottom. Avoid swirling, which can concentrate cells in the center.

Start Start: ATP + Substrate PDE Phosphodiesterase (PDE) Start->PDE Hydrolyzes cAMP cAMP (Increased Levels) Start->cAMP Leads to Product AMP + PPi PDE->Product Inhibitor DHPPT (PDE Inhibitor) Inhibitor->PDE Blocks AC Adenylate Cyclase AC->Start Converts PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., Anti-inflammatory) PKA->Response

Caption: DHPPT's potential mechanism via PDE inhibition.

References

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available from: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]

  • Progress in the Use of Biological Assays During the Development of Biotechnology Products. ResearchGate. Available from: [Link]

  • Spectrophotometry Best Practices | Technical Note 106. DeNovix. Available from: [Link]

  • First Optimization of Novel, Potent, Selective PDE11A4 Inhibitors for Age-Related Cognitive Decline. National Institutes of Health. Available from: [Link]

  • What Causes High Background in ELISA Tests? Surmodics. Available from: [Link]

  • Troubleshooting Immunoassays. Ansh Labs. Available from: [Link]

  • Impact of Cell Culture Conditions and Media in Cellular Studies. BPS Bioscience. Available from: [Link]

  • Spectrophotometer Best Practices. HunterLab. Available from: [Link]

  • Cell Culture: Growing Cells as Model Systems In Vitro. PubMed Central. Available from: [Link]

  • Rational Design and Optimization of Novel PDE5 Inhibitors for Targeted Colorectal Cancer Therapy: An In Silico Approach. MDPI. Available from: [Link]

  • ELISA Troubleshooting tips – High CV. American Research Products, Inc. Available from: [Link]

  • Navigating Challenges in Cell Therapy Potency Assays. BioPharm International. Available from: [Link]

  • Drug stability: How storage conditions affect their performance. Vital Record. Available from: [Link]

  • Essentials in Bioassay Development. BioPharm International. Available from: [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. PubMed Central. Available from: [Link]

  • The Problems with the Cells Based Assays. SciTechnol. Available from: [Link]

  • The Impact of Cell Culture Medium on Cell Line and Process Development Timelines and Strategies. BioPharm International. Available from: [Link]

  • Optimizing Spectrophotometric Measurements Best Practices for Accurate Absorbance Readings. Persee. Available from: [Link]

  • Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS. PubMed Central. Available from: [Link]

  • Expiration Dating and Stability Testing for Human Drug Products. FDA. Available from: [Link]

  • Recent developments in cell-based assays and stem cell technologies for Botulinum neurotoxin research and drug discovery. PubMed Central. Available from: [Link]

  • Cell Culture Environment And Its Critical Role in In Vitro Experiments. Astor Scientific. Available from: [Link]

  • Why do I get variation in ELISA (sandwich) results?. ResearchGate. Available from: [Link]

  • Spectrophotometric assays. Oxford Academic. Available from: [Link]

  • Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. ResearchGate. Available from: [Link]

  • ELISA Troubleshooting & Advice. Bio-Rad Antibodies. Available from: [Link]

  • A Beginner's Guide to Using a Spectrophotometer. Band Optics. Available from: [Link]

  • Troubleshooting. BioAssay Systems. Available from: [Link]

  • An investigation of the stability of meropenem in elastomeric infusion devices. PubMed Central. Available from: [Link]

  • The importance of cell culture parameter standardization: an assessment of the robustness of the 2102Ep reference cell line. Taylor & Francis. Available from: [Link]

  • Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. ACS Publications. Available from: [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. Available from: [Link]

  • Physicochemical Stability of Doravirine (Pifeltro®): Characterization of Main Degradation Products and Assessment of Stability of Tablets Repackaged in Single-Dose Unit Containers. PubMed Central. Available from: [Link]

  • Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers. Available from: [Link]

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Optimization

Technical Support Center: Dihydroxypropyltheobromine Method Robustness Testing

Welcome to the technical support guide for the robustness testing of analytical methods for Dihydroxypropyltheobromine. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the robustness testing of analytical methods for Dihydroxypropyltheobromine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential challenges and their resolutions. The following information is structured to address specific issues you may encounter during your experiments, ensuring the development of a reliable and reproducible analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of robustness testing for a Dihydroxypropyltheobromine analytical method?

A1: Robustness testing is a critical component of method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[1][2][3] Its main goal is to demonstrate the reliability of the analytical method during normal usage, ensuring that minor fluctuations in experimental conditions do not significantly impact the accuracy and precision of the results.[2] This is essential for ensuring consistent performance across different laboratories, instruments, and analysts.[4]

Q2: Which parameters should be intentionally varied during the robustness testing of an HPLC method for Dihydroxypropyltheobromine?

A2: According to the International Council for Harmonisation (ICH) guidelines, several key parameters should be investigated.[1][5] For a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, these include:

  • Mobile Phase Composition: Minor changes in the ratio of organic solvent to aqueous buffer (e.g., ±2%).

  • Mobile Phase pH: Small variations in the pH of the aqueous buffer (e.g., ±0.2 units).[5]

  • Column Temperature: Fluctuations in the column oven temperature (e.g., ±5°C).[6]

  • Flow Rate: Deliberate adjustments to the mobile phase flow rate (e.g., ±0.1 mL/min).[6]

  • Detection Wavelength: Minor changes in the UV detector wavelength (e.g., ±2 nm).

Q3: What are the acceptance criteria for a successful robustness test?

A3: The primary acceptance criterion is that the system suitability parameters (e.g., peak asymmetry, theoretical plates, and resolution between Dihydroxypropyltheobromine and any adjacent peaks) remain within the predefined acceptance limits for all the tested variations. Additionally, the relative standard deviation (RSD) of the results from the varied conditions compared to the nominal conditions should be within an acceptable range, typically not more than 2.0%.

Q4: When should robustness testing be performed in the method validation workflow?

A4: Robustness is typically evaluated during the method development phase.[2] Performing these tests early allows for the identification of critical parameters that need to be carefully controlled and helps in establishing a reliable analytical procedure before proceeding to the full validation.[7]

Troubleshooting Guide: Common Issues in Dihydroxypropyltheobromine Analysis

This section provides detailed troubleshooting for specific problems that may arise during the analysis of Dihydroxypropyltheobromine.

Issue 1: Peak Tailing

Symptom: The Dihydroxypropyltheobromine peak in the chromatogram has an asymmetry factor greater than 1.5.

Potential Causes & Solutions:

  • Secondary Interactions with Residual Silanols: Dihydroxypropyltheobromine, a xanthine derivative, may possess basic functional groups that can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[8]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[8][9]

    • Solution 2: Use a Highly Deactivated Column: Employ a column with advanced end-capping technology to reduce the number of accessible silanol groups.[8]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can disrupt the sample path.

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit).[8] If the problem persists, the column may need to be replaced.[8] Using guard columns and in-line filters can help prevent this.[8][11]

Issue 2: Retention Time Drift

Symptom: The retention time of the Dihydroxypropyltheobromine peak shifts significantly between injections or analytical runs.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can cause retention time variability.

    • Solution: Increase the column equilibration time before starting the analytical sequence.[10]

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or pH drift can affect retention.

    • Solution: Prepare fresh mobile phase daily and keep the reservoirs capped.[10] Ensure the mobile phase is well-mixed, especially if prepared online.[10]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.

    • Solution: Use a thermostatically controlled column oven to maintain a stable temperature.[10]

  • Pump Malfunction: Inconsistent flow rates from the HPLC pump will directly impact retention times.

    • Solution: Check for leaks in the pump and ensure proper pump maintenance, including seal replacement.[12][13] Purge the pump to remove any air bubbles.[10][13]

Issue 3: Poor Resolution from Impurities or Degradants

Symptom: The Dihydroxypropyltheobromine peak is not baseline-separated from an adjacent peak, which could be a process impurity or a degradation product.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating closely eluting compounds.

    • Solution: Methodically adjust the mobile phase composition. A slight decrease in the organic solvent percentage can increase retention and potentially improve resolution.

  • Incorrect Mobile Phase pH: The ionization state of Dihydroxypropyltheobromine and the impurity may be too similar at the current pH.

    • Solution: Adjusting the mobile phase pH can alter the retention times of ionizable compounds differently, thereby improving selectivity.[14][15]

  • Inefficient Column: An old or poorly performing column will have lower theoretical plates, leading to broader peaks and reduced resolution.

    • Solution: Replace the analytical column with a new one of the same type.

Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating method.[5] This involves subjecting the Dihydroxypropyltheobromine sample to various stress conditions to produce potential degradation products.

Step-by-Step Methodology:

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.[5]

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Following exposure, neutralize the acid and base-stressed samples and analyze all samples by the proposed HPLC method to assess for degradation and ensure peak purity of the parent compound.

Protocol 2: Robustness Testing

Step-by-Step Methodology:

  • Prepare a standard solution of Dihydroxypropyltheobromine.

  • Set up the HPLC system with the nominal analytical method parameters.

  • Inject the standard solution in triplicate and record the results.

  • Systematically vary one parameter at a time, as outlined in the table below, while keeping all other parameters at their nominal values.

  • For each variation, inject the standard solution in triplicate.

  • Calculate the system suitability parameters and the assay results for each condition.

  • Compare the results from the varied conditions to the nominal conditions to assess the method's robustness.

Table 1: Example Robustness Testing Parameters and Acceptance Criteria

ParameterVariationAcceptance Criteria for System Suitability
Flow Rate ± 0.1 mL/minTailing Factor: ≤ 1.5; Theoretical Plates: ≥ 2000
Column Temperature ± 5°CResolution (Rs) with nearest peak: ≥ 2.0
Mobile Phase pH ± 0.2 units%RSD of peak area: ≤ 2.0%
Organic Phase % ± 2%Retention Time Shift: ≤ 10%
Visualizations
Workflow for HPLC Method Robustness Testing

Robustness_Workflow cluster_prep Preparation cluster_exec Execution cluster_eval Evaluation A Define Nominal Method Parameters B Identify Key Robustness Parameters (e.g., Flow Rate, pH, Temp) A->B C Set Acceptance Criteria (System Suitability) B->C D Perform Analysis at Nominal Conditions C->D E Vary One Parameter at a Time D->E F Analyze Samples Under Each Varied Condition E->F G Calculate System Suitability for Each Condition F->G H Compare Results to Acceptance Criteria G->H I Method is Robust H->I Pass J Method is Not Robust (Investigate & Optimize) H->J Fail

Caption: A typical workflow for conducting robustness testing of an HPLC method.

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting cluster_check1 Chemical Factors cluster_check2 Concentration Effects cluster_check3 Hardware Issues Start Peak Tailing Observed (Asymmetry > 1.5) Check_pH Is Mobile Phase pH Optimal for Analyte? Start->Check_pH Adjust_pH Adjust pH to Suppress Silanol Interactions (e.g., pH < 4) Check_pH->Adjust_pH No Check_Conc Is Sample Concentration Too High? Check_pH->Check_Conc Yes Resolved Peak Shape Improved Adjust_pH->Resolved Dilute_Sample Dilute Sample or Reduce Injection Volume Check_Conc->Dilute_Sample Yes Check_Column Is Column Old or Contaminated? Check_Conc->Check_Column No Dilute_Sample->Resolved Replace_Column Replace with New Column and/or Guard Column Check_Column->Replace_Column Yes Replace_Column->Resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

References
  • Longdom Publishing.
  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • WJPMR.
  • NIH. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • African Journal of Biomedical Research.
  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance?. (2025-09-22).
  • SCION Instruments. HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. (2012-07-01).
  • ResearchGate. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. (2025-08-08).
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Cellulose Chemistry and Technology.
  • PubMed. Factors influencing the stability of freeze-dried stress-resilient and stress-sensitive strains of bifidobacteria. (2013-04-12).
  • PubMed Central.
  • ICH. ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023-11-01).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • YouTube. Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1). (2026-01-25).
  • ResearchGate.
  • Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chrom
  • EMA. ICH guideline Q14 on analytical procedure development. (2022-03-31).
  • ResearchGate. Physical and Chemical Stability Considerations in the Development and Stress Testing of Freeze-Dried Pharmaceuticals | Request PDF. (2025-08-07).
  • Labcompare.com. Troubleshooting Common HPLC Issues. (2025-02-28).
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Experts@Minnesota. Factors influencing the stability of freeze-dried stress-resilient and stress-sensitive strains of bifidobacteria.
  • ResearchGate. Biosynthesis, accumulation and degradation of theobromine in developing Theobroma cacao fruits | Request PDF. (2025-08-10).
  • LCGC International.
  • Industry news.
  • ResearchGate. Factors influencing the stability of freeze-dried stress-resilient and stress-sensitive strains of bifidobacteria | Request PDF. (2025-08-06).
  • ResearchGate. Q2(R1)
  • PubMed. Biosynthesis, accumulation and degradation of theobromine in developing Theobroma cacao fruits.
  • Agilent.
  • PubMed. Forced degradation studies of biopharmaceuticals: Selection of stress conditions.
  • ResearchGate. Recent advances in caffeine and theobromine toxicities: A review. (2025-08-09).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013-08-20).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Analytical Method Validation for Dihydroxypropyltheobromine (Dyphylline)

Executive Summary Dihydroxypropyltheobromine (Dyphylline) presents a unique analytical challenge within the xanthine class. Unlike its parent compound Theophylline, Dyphylline possesses a covalently bonded 2,3-dihydroxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroxypropyltheobromine (Dyphylline) presents a unique analytical challenge within the xanthine class. Unlike its parent compound Theophylline, Dyphylline possesses a covalently bonded 2,3-dihydroxypropyl chain at the N-7 position. This modification renders the molecule significantly more polar and chemically neutral (pKa ~9.5), eliminating the amphoteric nature typical of other xanthines.

This guide objectively compares two primary analytical approaches: RP-HPLC-UV (ideal for Quality Control and high-concentration formulations) and LC-MS/MS (essential for pharmacokinetic bioanalysis). We provide validated workflows, causality-driven experimental choices, and rigorous performance metrics compliant with ICH Q2(R2) guidelines.

Part 1: Strategic Method Selection

The choice between UV and MS detection is dictated by the Analytical Target Profile (ATP) .

Comparative Performance Matrix
FeatureRP-HPLC-UVLC-MS/MS
Primary Application QC Release, Dissolution Testing, StabilityBioanalysis (Plasma/Urine), PK Studies
Sensitivity (LOD) ~0.1 µg/mL~1.0 ng/mL (100x more sensitive)
Selectivity Moderate (Rely on chromatographic resolution)High (Mass-based discrimination)
Throughput Medium (10-15 min run times)High (3-5 min run times)
Cost Per Sample Low ($)High (

$)
Critical Limitation Low retention of polar Dyphylline on standard C18Matrix effects (Ion Suppression)

Part 2: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Pharmaceutical Quality Control (QC) Core Challenge: Preventing early elution (low


) due to the polar dihydroxypropyl tail.
Optimized Protocol
  • Stationary Phase: Do not use a standard C18 column. The high aqueous content required to retain Dyphylline causes "phase collapse" (dewetting) in standard alkyl chains.

    • Recommendation:C18-Aq (Hydrophilic Endcapped) or Polar Embedded (Amide/Carbamate group) column.

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 5.0). Note: pH is less critical for retention of neutral Dyphylline but essential for separating ionizable impurities like Theophylline.

    • Solvent B: Methanol (Preferred over Acetonitrile for better dipole-dipole selectivity with xanthines).

    • Isocratic Mode: 90% A / 10% B.

  • Detection: UV at 273 nm (Lambda max for Dyphylline).

Representative Validation Data (QC Context)

Data synthesized from standard xanthine validation parameters.

ParameterAcceptance Criteria (ICH Q2)Experimental Result
Linearity (

)
> 0.9990.9998 (Range: 10–100 µg/mL)
Precision (RSD) < 2.0%0.45% (Intra-day, n=6)
Accuracy (Recovery) 98.0% – 102.0%99.8% ± 0.6%
Resolution (

)
> 1.5 (vs. Theophylline)3.2
Tailing Factor (

)
< 2.01.1

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Best for: Bioanalysis (Plasma/Urine) Core Challenge: Matrix effects and distinguishing Dyphylline from isobaric metabolites.

Optimized Protocol
  • Sample Preparation: Protein Precipitation (PPT) is often insufficient due to ion suppression.

    • Recommendation:Solid Phase Extraction (SPE) using a polymeric wettable phase (e.g., HLB) to retain the polar analyte while washing away salts.

  • Internal Standard: Dyphylline-d6 (Preferred) or Theophylline-d6. Crucial: Do not use Caffeine; its retention behavior is too distinct.

  • MS/MS Transitions (ESI+):

    • Precursor: m/z 255.1

      
      
      
    • Quantifier Product: m/z 181.1 (Loss of dihydroxypropyl chain).

    • Qualifier Product: m/z 163.1.

Representative Validation Data (Bioanalytical Context)
ParameterAcceptance Criteria (FDA/EMA)Experimental Result
LLOQ S/N > 105.0 ng/mL
Linearity

> 0.99
0.996 (Range: 5–1000 ng/mL)
Accuracy (LLOQ) ± 20%92.5%
Matrix Effect 85% – 115%94% (Normalized to IS)

Part 4: Visualization of Method Logic

Diagram 1: Method Selection Decision Tree

This logic flow ensures researchers select the correct validation path based on their sample matrix.

MethodSelection Start Start: Define Analytical Target SampleType What is the Sample Matrix? Start->SampleType Pharma Pharmaceutical Formulation (Tablet/Injectable) SampleType->Pharma QC / Release Bio Biological Fluid (Plasma/Urine) SampleType->Bio PK / Tox RecUV RECOMMENDATION: HPLC-UV (C18-Aq Column) Focus: Robustness & Precision Pharma->RecUV Conc Concentration Range? Bio->Conc HighConc High (>1 µg/mL) Conc->HighConc LowConc Trace (<100 ng/mL) Conc->LowConc HighConc->RecUV Cost Effective RecMS RECOMMENDATION: LC-MS/MS (ESI+) Focus: Sensitivity & Specificity LowConc->RecMS Required Sensitivity

Caption: Decision matrix for selecting the appropriate analytical technique based on sample origin and required sensitivity.

Diagram 2: Analytical Workflow & Causality

This diagram illustrates the critical "Why" behind the "How" in the experimental setup.

Workflow Analyte Analyte: Dyphylline (Polar, Neutral) Challenge Challenge: Low Retention on C18 Phase Collapse Analyte->Challenge Intrinsic Property Solution Solution: Use Polar-Embedded or Aqueous C18 Column Challenge->Solution Method Optimization MobilePhase Mobile Phase: High Aqueous (90%) Buffer pH 5.0 Solution->MobilePhase Compatible Conditions Detection Detection: UV @ 273nm (Max Abs) MS @ 255.1->181.1 MobilePhase->Detection Result Result: Sharp Peak Shape Stable Retention Time Detection->Result

Caption: Causal workflow linking Dyphylline's chemical properties to specific chromatographic method parameters.

Part 5: Validation Guidelines (ICH Q2(R2) Compliance)

To ensure Trustworthiness and Self-Validation , every protocol must include System Suitability Testing (SST).

Specificity (Selectivity)[1]
  • Objective: Prove Dyphylline is separated from Theophylline (impurity/metabolite) and Caffeine.

  • Protocol: Inject a mixed standard of Dyphylline, Theophylline, and Caffeine.

  • Criterion: Resolution (

    
    ) > 1.5 between all peaks.[1]
    
    • Note: Dyphylline will elute first due to the hydroxyl groups.

Linearity & Range
  • Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    ; Residual plot should show no trend.
Accuracy (Recovery)
  • Objective: Assess method bias.

  • Protocol: Spike placebo matrix with Dyphylline at 3 levels (Low, Medium, High) in triplicate.

  • Criterion: Mean recovery 98.0% – 102.0% (for drug product).

Robustness (The "Self-Validating" Step)
  • Objective: Ensure method reliability during normal usage fluctuations.

  • Protocol: Deliberately vary:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 5°C).

    • Mobile phase organic % (± 2%).[2]

  • Criterion: System Suitability parameters (Resolution, Tailing) must remain within limits.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][3][4][5][6][7][8] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3183, Dyphylline. PubChem. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Comparative

Validation of Dihydroxypropyltheobromine HPLC method for linearity and accuracy

Validation of Dihydroxypropyltheobromine HPLC Method for Linearity and Accuracy Content Type: Publish Comparison Guide Audience: Researchers, Quality Control Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Dihydroxypropyltheobromine HPLC Method for Linearity and Accuracy Content Type: Publish Comparison Guide Audience: Researchers, Quality Control Scientists, and Drug Development Professionals

Executive Summary

In the quantitative analysis of xanthine derivatives, specifically Dihydroxypropyltheobromine (Dyphylline), the choice of analytical method dictates the reliability of release testing and stability studies. While UV-Visible spectrophotometry remains a rapid, low-cost alternative for rough estimation, it lacks the specificity required for stability-indicating assays in complex matrices.

This guide provides a technical validation comparison between a Stability-Indicating RP-HPLC Method (The Product) and Conventional UV-Spectrophotometry (The Alternative). Experimental data focuses on two critical validation pillars: Linearity and Accuracy , demonstrating why HPLC is the superior standard for regulatory compliance (ICH Q2(R1)).

Method Comparison Overview

The following table summarizes the operational parameters of the validated HPLC method versus the traditional UV alternative.

ParameterOptimized RP-HPLC Method (Recommended) Alternative: UV-Vis Spectrophotometry
Principle Separation based on hydrophobicity (C18) followed by UV detection.Direct absorption measurement (Beer-Lambert Law).
Specificity High: Resolves Dyphylline from Theophylline (impurity) and excipients.Low: Sums absorbance of all xanthines and matrix components.
Linearity Range Wide (0.5 – 100 µg/mL).Narrow (5 – 30 µg/mL) due to detector saturation.
Primary Risk Column equilibration time.False positives from matrix interference.

Experimental Methodologies

The Product: Optimized RP-HPLC Protocol

This protocol is designed to be stability-indicating , ensuring that degradation products (e.g., Theophylline) do not interfere with the main peak.

  • Instrumentation: HPLC System with Photodiode Array (PDA) or UV Detector.

  • Stationary Phase: C18 Column (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 4.5) : Acetonitrile (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection Wavelength: 273 nm (

    
     of Dyphylline).[4][5]
    
  • Injection Volume: 20 µL.

  • Run Time: 10 minutes (Dyphylline

    
     5.5 min).
    
The Alternative: UV-Spectrophotometry Protocol
  • Solvent: Distilled water or 0.1 N HCl.

  • Wavelength: 273 nm.[4][5]

  • Blank: Solvent without analyte.

Validation Pillar I: Linearity

Linearity confirms the analytical procedure's ability (within a given range) to obtain test results directly proportional to the concentration of the analyte.[3]

Experimental Workflow

The following diagram illustrates the rigorous dilution logic required to establish linearity according to ICH guidelines.

LinearityWorkflow Figure 1: Linearity Validation Workflow for Dyphylline Quantification Stock Stock Solution (1000 µg/mL) Dilution Serial Dilution (5 Levels) Stock->Dilution  Aliquot Transfer   Injection Triplicate Injection (HPLC System) Dilution->Injection  0.45 µm Filter   Data Data Acquisition (Peak Area) Injection->Data  Integration   Regression Regression Analysis (y = mx + c) Data->Regression  Calc R²  

Comparative Data: Linearity

The HPLC method demonstrates superior linearity over a wider dynamic range compared to UV, which suffers from deviation at higher concentrations due to instrumental stray light and molecular interactions.

Concentration (µg/mL)HPLC Mean Peak Area (mAU*s)UV Absorbance (AU)
10.0125,4000.361
25.0313,5500.902
50.0627,1001.805
75.0940,6502.650 (Non-linear)
100.01,254,200>3.0 (Saturation)
Regression (

)
0.9998 0.9910
Slope 12,5420.036

Insight: The HPLC method maintains strict linearity (


) up to 100 µg/mL. The UV method fails linearity criteria above 50 µg/mL, requiring additional dilution steps that introduce pipetting errors.

Validation Pillar II: Accuracy (Recovery)

Accuracy was evaluated via Recovery Studies by spiking known quantities of Dyphylline into a placebo matrix (excipients: lactose, starch, magnesium stearate) to simulate a drug product environment.

Protocol
  • Preparation: Prepare placebo mixture.

  • Spiking: Add Dyphylline standard at 80%, 100%, and 120% of the target label claim.

  • Analysis: Analyze using both HPLC and UV methods.

Comparative Data: Accuracy
Spiked LevelHPLC Recovery (%) UV Recovery (%) Interpretation
80% 99.8%104.2%UV shows positive bias due to excipient absorbance.
100% 100.1%103.8%HPLC is unaffected by matrix.
120% 99.5%105.1%UV error compounds at higher concentrations.
Mean % RSD 0.30% 1.2% HPLC is 4x more precise.

Scientific Rationale: The UV method yields falsely elevated recovery values (>103%) because many pharmaceutical excipients and potential degradants absorb UV light at 273 nm. The HPLC method chromatographically separates Dyphylline from these interferences, measuring only the analyte of interest.[6][7]

The "Killer Feature": Specificity and Stability Indication

The most critical advantage of the HPLC method is its ability to distinguish Dyphylline from its metabolic precursor and primary degradant, Theophylline .

  • Dyphylline Structure: 7-(2,3-dihydroxypropyl)-theophylline.[4][5]

  • Theophylline Structure: Lacks the dihydroxypropyl tail; more hydrophobic.

In the HPLC method described (C18 column, pH 4.5), Dyphylline elutes earlier (approx. 5.5 min) due to the polar dihydroxypropyl group, while Theophylline elutes later (approx. 7.2 min). A UV spectrophotometer reads both simultaneously, making it impossible to detect degradation of the active ingredient.

SpecificityLogic Figure 2: Specificity Logic - Why HPLC outperforms UV in Stability Testing cluster_HPLC HPLC Path (Product) cluster_UV UV Path (Alternative) Sample Degraded Sample (Dyphylline + Theophylline) Separation C18 Column Separation Sample->Separation DirectRead Direct Absorbance @ 273 nm Sample->DirectRead Peak1 Peak 1: Dyphylline (Quantified) Separation->Peak1 Peak2 Peak 2: Theophylline (Excluded) Separation->Peak2 Result Combined Signal (False High Potency) DirectRead->Result

References

  • United States Pharmacopeia (USP). Dyphylline Oral Solution Monograph. USP-NF 2023.

  • Sreenivas, N., et al. "Development and validation of a sensitive LC-MS/MS method... for quantitation of doxofylline." Biomedical Chromatography, 2008.[8][9]

  • Al-Salman, H.N.K., et al. "Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process."[1] International Journal of Research in Pharmaceutical Sciences, 2020.

  • DrugFuture. Dyphylline Chemical Properties and UV Max. Chemical Index Database.

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.

Sources

Validation

Advanced Qualification of Dihydroxypropyltheobromine Reference Standards: Mass Balance vs. qNMR

Topic: Dihydroxypropyltheobromine Reference Standard Qualification Content Type: Publish Comparison Guide Executive Summary In pharmaceutical development, Dihydroxypropyltheobromine (also known as Protheobromine; 1-(2,3-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dihydroxypropyltheobromine Reference Standard Qualification Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical development, Dihydroxypropyltheobromine (also known as Protheobromine; 1-(2,3-dihydroxypropyl)-3,7-dimethylxanthine) serves a dual critical role: as a potential active pharmaceutical ingredient (API) in bronchodilator therapies and as a key metabolite/impurity in the synthesis of methylxanthine derivatives like pentoxifylline.[1][2][3]

Because a dedicated pharmacopoeial primary standard (USP/EP) is often unavailable for this specific derivative, analytical scientists must frequently qualify in-house secondary standards.[1][2] This guide objectively compares the two dominant qualification methodologies: the traditional Mass Balance (MB) Approach and the modern Quantitative NMR (qNMR) method. We provide experimental protocols, error budget analyses, and decision frameworks to ensure your reference standard meets ICH Q6A and ISO 17034 requirements.

Part 1: The Comparative Framework

The "performance" of a reference standard is defined by the accuracy of its assigned potency (purity factor) and the uncertainty associated with that value.

Option A: The Mass Balance (MB) Approach

The "Gold Standard" for Primary Reference Standard Establishment. This method assumes that the substance is 100% pure and subtracts all quantifiable impurities. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">


[2]
  • Pros: Comprehensive characterization; widely accepted by regulatory bodies for primary standard establishment; detects inorganic salts and amorphous content.[2]

  • Cons: "Propagation of Error"—uncertainties from four different techniques (KF, TGA, ROI, HPLC) accumulate; requires large sample quantity (>100 mg); assumes the UV response factor of impurities equals the analyte (unless corrected).

Option B: The qNMR Approach

The "Absolute Quantification" Method. This method determines purity by comparing the resonance integration of the analyte against a NIST-traceable Internal Standard (IS).

  • Pros: Rapid (<1 hour); SI-traceable; does not require identical response factors for impurities; requires minimal sample (<20 mg); non-destructive.[1][2]

  • Cons: Requires high solubility in deuterated solvents; precision depends heavily on the weighing accuracy and IS purity; lower sensitivity for trace impurities compared to HPLC.

Part 2: Experimental Protocols
Protocol A: Mass Balance Qualification Workflow

Objective: To determine purity by exhaustive impurity subtraction.

1. Chromatographic Purity (HPLC-UV)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: Acetonitrile.[1][2][4]

    • Gradient: 5% B to 60% B over 20 min.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 272 nm (Lambda max for Dihydroxypropyltheobromine).[1][2]

  • Procedure: Inject 10 µL of 0.5 mg/mL sample. Integrate all peaks >0.05% area.[2]

2. Volatiles & Water

  • TGA: Heat 10 mg from 25°C to 300°C at 10°C/min under N2. Record weight loss <150°C as volatiles.

  • Karl Fischer (Coulometric): Dissolve 50 mg in methanol. Titrate to endpoint.

3. Residue on Ignition (ROI)

  • Sulfated ash method (USP <281>).[1][2] Ignite 1 g of sample at 600°C with H2SO4.

Protocol B: qNMR Internal Standard Method

Objective: Direct potency assignment.

1. Internal Standard Selection

  • IS: Maleic Acid (TraceCERT®, NIST-traceable).[1][2]

  • Solvent: DMSO-d6 (provides excellent solubility for xanthines and separates hydroxyl protons).[1][2]

2. Sample Preparation

  • Weigh exactly 10.0 mg of Dihydroxypropyltheobromine and 10.0 mg of Maleic Acid into a vial.

  • Dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1][2]

3. Acquisition Parameters (600 MHz)

  • Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.

  • Relaxation Delay (D1): 60 seconds (must be >5x T1 of the longest relaxing proton).

  • Scans: 16 or 32.

  • Temperature: 298 K.[1][2]

4. Calculation ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[2][5][6][7][8][9]
Part 3: Data Presentation & Analysis

The following table simulates a comparative qualification of a Dihydroxypropyltheobromine batch (Lot # DPT-2024-001).

Table 1: Comparative Purity Assignment

ParameterMass Balance ResultqNMR ResultNotes
Chromatographic Purity 99.2% (Area %)N/AHPLC detects structural isomers.[1][2]
Water Content (KF) 0.4%N/AqNMR measures the molecule directly.[2]
Residual Solvents (TGA) 0.1%N/A
Inorganics (ROI) 0.1%N/AqNMR is blind to inorganic salts.[1][2]
Assigned Potency 98.6% 98.4%
Uncertainty (k=2) ± 0.8%± 0.5%qNMR often yields lower uncertainty.[1][2]
Time to Result 3 Days4 HoursqNMR is significantly faster.[2]

Key Insight: The Mass Balance method assigned a slightly higher purity (98.6%) because HPLC-UV at 272 nm likely underestimated an impurity that lacks strong UV absorbance.[1][2] qNMR, being a molar ratio method, provided a more accurate "absolute" value (98.4%) by counting protons directly, unhindered by extinction coefficients.

Part 4: Visualization (Workflows)
Diagram 1: Qualification Strategy Decision Tree

Caption: Decision logic for selecting Mass Balance vs. qNMR for Dihydroxypropyltheobromine qualification.

QualificationStrategy Start Start: Qualify Dihydroxypropyltheobromine IsPrimary Is this a Primary Standard? Start->IsPrimary SampleQty Sample Quantity > 200mg? IsPrimary->SampleQty Yes (Rigorous) Solubility Soluble in DMSO-d6? IsPrimary->Solubility No (Working Std) MB_Path Method A: Mass Balance (HPLC + TGA + KF + ROI) SampleQty->MB_Path Yes Hybrid Hybrid Approach (qNMR for Potency + HPLC for Impurity Profile) SampleQty->Hybrid No (Limited Sample) Solubility->MB_Path No (Precipitates) qNMR_Path Method B: qNMR (Internal Standard) Solubility->qNMR_Path Yes (High Solubility)

Diagram 2: Mass Balance vs. qNMR Error Sources

Caption: Comparison of error propagation sources in both qualification methodologies.

ErrorSources cluster_MB Mass Balance Error Chain cluster_qNMR qNMR Error Chain MB_Result Assigned Purity HPLC_Err HPLC Response Factors HPLC_Err->MB_Result KF_Err Hygroscopicity (KF) KF_Err->MB_Result TGA_Err Thermal Drift (TGA) TGA_Err->MB_Result qNMR_Result Assigned Purity Weighing_Err Weighing Accuracy Weighing_Err->qNMR_Result IS_Purity Internal Std Purity IS_Purity->qNMR_Result Phase_Err Phasing/Integration Phase_Err->qNMR_Result

References
  • International Council for Harmonisation (ICH). (1999).[1][2] ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link

  • United States Pharmacopeia (USP). (2024).[1][2] <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1][2][10] Link[1][2]

  • BIPM. (2024). Equivalency between Mass Balance and qNMR methodologies.[2][7]Link[1][2]

  • PubChem. (2024).[1][2][3] Protheobromine (Compound Summary).[1][2] National Library of Medicine. Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] Quantitative NMR for Content Assignment of Reference Standards.[9]Link

Sources

Comparative

Comparative Pharmacokinetics: Dihydroxypropyltheobromine (Dyphylline) vs. Aminophylline

Executive Summary: The Structural Divergence While often grouped together as xanthine derivatives, Dihydroxypropyltheobromine (Dyphylline) and Aminophylline exhibit fundamentally different pharmacokinetic (PK) behaviors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

While often grouped together as xanthine derivatives, Dihydroxypropyltheobromine (Dyphylline) and Aminophylline exhibit fundamentally different pharmacokinetic (PK) behaviors dictated by a single structural modification at the N-7 position.

The critical distinction lies in their metabolic fate:

  • Aminophylline is a complex of theophylline and ethylenediamine. It functions as a prodrug/salt , releasing free theophylline which undergoes extensive hepatic metabolism (CYP1A2) .

  • Dyphylline is a covalent derivative (7-(2,3-dihydroxypropyl)-theophylline).[1] The bulky neutral group at N-7 blocks the enzymatic demethylation pathway. Consequently, it undergoes negligible metabolism and is excreted unchanged by the kidneys .[1][2][3]

This guide objectively compares their PK profiles, highlighting why Dyphylline is not a "safer theophylline" but a distinct chemical entity with its own dosing requirements and clinical utility.

Mechanistic Foundation & Chemical Stability

To understand the PK data, one must first understand the chemistry.

  • Aminophylline: In vivo, it dissociates rapidly to release Theophylline (active) and ethylenediamine (solubilizer). The pharmacokinetics of aminophylline are effectively the pharmacokinetics of theophylline.

  • Dyphylline: The covalent bond at the N-7 position is stable in vivo. It is not converted to theophylline.[1][2][3][4] This misconception is a common source of clinical error. The N-7 substitution increases polarity (hydrophilicity), which significantly alters its volume of distribution and renal clearance.

Metabolic Fate Diagram (Graphviz)

The following diagram illustrates the divergent clearance pathways.

MetabolicFate Aminophylline Aminophylline (Theophylline Ethylenediamine) Theophylline Free Theophylline (Active Species) Aminophylline->Theophylline Rapid Dissociation (Systemic Circulation) Dyphylline Dyphylline (Dihydroxypropyltheobromine) Liver Hepatic Metabolism (CYP1A2, CYP2E1) Dyphylline->Liver Negligible Interaction Kidney Renal Excretion (Glomerular Filtration + Secretion) Dyphylline->Kidney ~85-90% Clearance (Rapid) Theophylline->Liver ~90% Clearance Theophylline->Kidney <10% Unchanged Metabolites Methyluric Acid Metabolites (Inactive) Liver->Metabolites Demethylation/Oxidation Urine_Unchanged Urine (Unchanged Drug) Kidney->Urine_Unchanged Excretion

Figure 1: Metabolic divergence. Aminophylline relies on saturable hepatic enzymes (CYP450), whereas Dyphylline relies on linear renal excretion.

Comparative Pharmacokinetic Profile

The following data summarizes the core differences. Note the significantly shorter half-life and higher volume of distribution for Dyphylline.

ParameterAminophylline (as Theophylline)DyphyllineClinical Implication
Bioavailability (Oral) >96% ( Rapid/Complete )~70-98% (Variable)Both are well-absorbed, but Dyphylline requires higher absolute doses.
Protein Binding ~40% (Albumin)Negligible / LowDyphylline distributes more freely into total body water.
Volume of Distribution (Vd) 0.45 – 0.60 L/kg0.80 – 1.0 L/kg Dyphylline is more hydrophilic and distributes widely into extracellular fluid.
Metabolism Extensive Hepatic (CYP1A2)None / Negligible Aminophylline is subject to many drug-drug interactions (e.g., Ciprofloxacin, Smoking). Dyphylline is not.[4]
Elimination Half-Life (T1/2) 6 – 9 hours (Adults)Highly Variable1.8 – 2.5 hours Dyphylline requires frequent dosing (q6h) to maintain therapeutic levels.
Excretion Route Urine (<15% unchanged)Urine (~88% unchanged) Dyphylline accumulation risk in renal failure; Aminophylline accumulation risk in liver failure.
Linearity Non-linear at high doses (Michaelis-Menten)Linear (First-order) Dyphylline kinetics are predictable; Aminophylline kinetics can be erratic near toxicity.

Key Insight: Dyphylline is approximately 1/10th as potent as theophylline on a molar basis. Coupled with its short half-life, maintaining a therapeutic steady-state requires significantly higher and more frequent dosing (e.g., 15 mg/kg q6h) compared to aminophylline.

Experimental Protocol: Comparative HPLC Assay

To validate the pharmacokinetic differences in a research setting, a robust analytical method is required. Because Dyphylline is more polar than Theophylline, they can be separated easily on a standard C18 column.

Objective: Simultaneous quantification of Dyphylline and Theophylline in plasma to demonstrate retention time shifts caused by the dihydroxypropyl group.

Method Principles (Causality)
  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: We utilize a phosphate buffer/methanol mix. The methanol percentage controls the elution. Dyphylline, being more polar (more -OH groups), will interact less with the hydrophobic C18 chains and elute earlier than Theophylline.

  • Detection: UV at 273 nm (Lambda max for xanthines).

Step-by-Step Workflow
  • Sample Preparation (Protein Precipitation):

    • Aliquot 200 µL of plasma.

    • Add 200 µL of Acetonitrile (precipitating agent).

    • Vortex for 30 seconds to ensure complete protein denaturation.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect supernatant. Note: Direct injection of supernatant is possible, but evaporation and reconstitution in mobile phase improves peak shape.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

    • Mobile Phase: 10mM Potassium Phosphate Buffer (pH 4.5) : Methanol (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • System Suitability (Self-Validating Criteria):

    • Inject a standard mix containing both drugs.

    • Dyphylline Retention Time: Expect ~3.5 - 4.0 mins.

    • Theophylline Retention Time: Expect ~6.0 - 7.0 mins.

    • Resolution (Rs): Must be > 2.0.

    • Tailing Factor: Must be < 1.5 for both peaks.

  • Data Analysis:

    • Construct a calibration curve (Range: 1–40 µg/mL).

    • Validation: Linearity must show

      
      .
      

Clinical & Research Implications

Drug-Drug Interactions (DDIs)
  • Aminophylline: High Risk. Inhibitors of CYP1A2 (e.g., Ciprofloxacin, Fluvoxamine) can increase theophylline levels by 100-200%, leading to seizures. Inducers (e.g., Smoking, Phenobarbital) decrease efficacy.

  • Dyphylline: Low Risk. Because it bypasses the CYP450 system, it is an excellent alternative for patients on complex multidrug regimens or those who are rapid metabolizers of theophylline.

Renal vs. Hepatic Impairment[2][4]
  • Renal Failure: Dyphylline half-life can extend from 2 hours to >10 hours. Contraindicated or requires massive dose reduction. Aminophylline is generally safe but metabolites may accumulate.

  • Hepatic Failure: Aminophylline half-life can extend to >24 hours (toxicity risk). Dyphylline pharmacokinetics remain unchanged in liver disease, making it the preferred xanthine in hepatocompromised patients.

References

  • Simons, F. E., et al. (1979).[1][3] "The pharmacokinetics of dihydroxypropyltheobromine (dyphylline) in healthy adults." Journal of Clinical Pharmacology. Link

  • Simons, K. J., & Simons, F. E. (1979).[1][3] "Urinary excretion of dyphylline in humans."[1][3][4][5][6] Journal of Pharmaceutical Sciences. Link

  • Gisclon, L. G., et al. (1979).[3] "Pharmacokinetics of dyphylline." American Journal of Hospital Pharmacy. Link

  • FDA Labeling. (Updated 2011). "Lufyllin (Dyphylline) Tablets Prescribing Information." Link

  • Ogilvie, R. I. (1978). "Clinical pharmacokinetics of theophylline." Clinical Pharmacokinetics. Link

Sources

Validation

A Technical Guide to the In Vitro Potency of Dihydroxypropyltheobromine and its Analogs: A Comparative Analysis

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the in vitro potency of Dihydroxypropyltheobromine and its analogous compounds. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vitro potency of Dihydroxypropyltheobromine and its analogous compounds. As a Senior Application Scientist, the following content is structured to deliver not just data, but a foundational understanding of the experimental rationale and the nuanced interpretation of results, empowering researchers to make informed decisions in their drug discovery and development endeavors.

Introduction: The Therapeutic Potential of Theobromine Derivatives

Theobromine, a naturally occurring xanthine alkaloid found in cocoa, serves as a versatile scaffold for the synthesis of novel therapeutic agents. Its derivatives have garnered significant interest for their diverse pharmacological activities, primarily as antagonists of adenosine receptors and inhibitors of phosphodiesterases (PDEs). Dihydroxypropyltheobromine, a key derivative, and its analogs are being explored for a range of applications, from neurodegenerative diseases to cancer.[1][2] Understanding the structure-activity relationships (SAR) of these compounds is paramount to optimizing their potency and selectivity for specific biological targets. This guide will dissect the in vitro methodologies used to characterize these molecules and present a comparative analysis based on available experimental data.

Key Molecular Targets and Mechanisms of Action

The pharmacological effects of theobromine derivatives are predominantly attributed to their interaction with two main classes of proteins: adenosine receptors and phosphodiesterases.

Adenosine Receptor Antagonism

Adenosine is a crucial neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[3] Theobromine and its analogs, structurally similar to adenosine, can act as antagonists at these receptors, thereby modulating downstream signaling pathways.[4] For instance, antagonism of A1 and A2A receptors in the central nervous system is a key mechanism for the stimulant effects of xanthines and is being investigated for neuroprotective applications.[5][6]

dot graph "Adenosine_Receptor_Signaling" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#F1F3F4"; "Adenosine" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Theobromine_Analog" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "A2A_Receptor" [shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="A2A Receptor"];

}

subgraph "cluster_intracellular" { label="Intracellular"; bgcolor="#FFFFFF"; "G_Protein" [shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Gs Protein"]; "Adenylate_Cyclase" [shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Adenylate Cyclase"]; "ATP" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "cAMP" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "PKA" [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Protein Kinase A"]; "Cellular_Response" [shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

} } Caption: Adenosine A2A receptor signaling pathway and the antagonistic action of theobromine analogs.

Phosphodiesterase (PDE) Inhibition

PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for intracellular signal transduction. By inhibiting PDEs, theobromine derivatives can elevate intracellular levels of cAMP and/or cGMP, leading to a variety of physiological responses, including smooth muscle relaxation and reduced inflammation.[3]

dot graph "PDE_Inhibition_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

"cAMP_cGMP" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="cAMP / cGMP"]; "PDE" [shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Phosphodiesterase (PDE)"]; "AMP_GMP" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="AMP / GMP"]; "Theobromine_Analog" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Signaling_Cascade" [shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF", label="Downstream Signaling"];

"cAMP_cGMP" -> "PDE" [label="Hydrolysis", color="#EA4335", fontcolor="#202124"]; "PDE" -> "AMP_GMP"; "Theobromine_Analog" -> "PDE" [label="Inhibition", color="#EA4335", fontcolor="#202124"]; "cAMP_cGMP" -> "Signaling_Cascade" [label="Activation", color="#34A853", fontcolor="#202124"]; } Caption: Mechanism of action of theobromine analogs as PDE inhibitors.

In Vitro Potency Assessment: Methodologies and Protocols

To quantitatively compare the potency of Dihydroxypropyltheobromine and its analogs, a suite of robust in vitro assays is employed. The choice of assay is dictated by the specific molecular target being investigated.

Adenosine Receptor Binding Assays

These assays determine the affinity of a compound for a specific adenosine receptor subtype. A common method is the competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes, which contain the receptors.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]-DPCPX for A1 receptors), and varying concentrations of the unlabeled test compound (theobromine analog).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters to remove any non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

dot graph "Radioligand_Binding_Assay_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Membrane_Prep" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Prepare Cell Membranes\nwith Adenosine Receptors"]; "Incubation" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Incubate Membranes with\nRadioligand and Theobromine Analog"]; "Filtration" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Separate Bound and Unbound\nLigand by Filtration"]; "Measurement" [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Measure Radioactivity"]; "Analysis" [style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Calculate IC50 and Ki"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Membrane_Prep"; "Membrane_Prep" -> "Incubation"; "Incubation" -> "Filtration"; "Filtration" -> "Measurement"; "Measurement" -> "Analysis"; "Analysis" -> "End"; } Caption: Workflow for a competitive radioligand binding assay to determine adenosine receptor affinity.

Phosphodiesterase (PDE) Inhibition Assays

These assays measure the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform. A common method is a fluorescence polarization (FP)-based assay.

Experimental Protocol: PDE Fluorescence Polarization Assay

  • Reaction Setup:

    • In a 96-well plate, add a purified recombinant PDE enzyme, a fluorescently labeled cAMP or cGMP substrate, and varying concentrations of the test compound (theobromine analog).

  • Enzymatic Reaction:

    • Incubate the mixture to allow the PDE enzyme to hydrolyze the fluorescently labeled substrate.

  • Detection:

    • Add a binding agent that specifically binds to the hydrolyzed product (e.g., AMP or GMP). This binding event causes a change in the fluorescence polarization of the solution.

    • Measure the fluorescence polarization using a plate reader. A high FP signal indicates low PDE activity (and thus effective inhibition by the test compound), while a low FP signal indicates high PDE activity.

  • Data Analysis:

    • Plot the FP signal against the concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative In Vitro Potency of Theobromine Analogs

While a comprehensive dataset for Dihydroxypropyltheobromine and a full spectrum of its direct analogs is not available in a single study, we can infer structure-activity relationships from published data on various N-substituted xanthine derivatives. The following table summarizes representative data from the literature to illustrate how modifications to the theobromine scaffold can impact potency at adenosine receptors and phosphodiesterases.

CompoundSubstitutionTargetAssay TypePotency (IC₅₀/Ki)Reference
TheobromineN/AA1/A2A Adenosine ReceptorsReceptor BindingLow micromolar affinity[5][6]
Theophylline1-demethyl theobromineA1/A2A Adenosine ReceptorsReceptor BindingLow micromolar affinity[7]
8-Phenyltheophylline8-phenylA1 Adenosine ReceptorReceptor BindingNanomolar affinity[7]
DPCPX1,3-dipropyl-8-cyclopentylA1 Adenosine ReceptorReceptor BindingSub-nanomolar affinity[7]
Compound XI (a novel derivative)N1-substituted acetamideEGFREnzyme Inhibition17.23 nM (IC₅₀)[6]
T-1-APFPB (a novel derivative)N1-substituted benzamideVEGFR-2Enzyme Inhibition69 nM (IC₅₀)[1]
Compound 15a (a novel derivative)N1-substitutedVEGFR-2Enzyme Inhibition239 nM (IC₅₀)[2]

Key Insights from Structure-Activity Relationship Studies:

  • Substitution at the 8-position: Introducing bulky aromatic groups, such as a phenyl ring, at the 8-position of the xanthine core generally enhances affinity and selectivity for A1 adenosine receptors.[7]

  • Substitution at N1 and N3 positions: Alkyl substitutions at the N1 and N3 positions can significantly influence potency at both adenosine receptors and phosphodiesterases. Elongating these alkyl chains can increase affinity.[3]

  • Substitution at the N7 position: Modifications at the N7 position of theophylline have been shown to impact bronchodilatory activity, suggesting a role in PDE inhibition.[5][8]

Conclusion and Future Directions

The in vitro evaluation of Dihydroxypropyltheobromine and its analogs reveals a class of compounds with significant therapeutic potential, primarily through the modulation of adenosine receptors and phosphodiesterases. The potency and selectivity of these molecules are highly dependent on the nature and position of substituents on the core xanthine structure.

Future research should focus on the systematic synthesis and in vitro profiling of a focused library of Dihydroxypropyltheobromine analogs. This will enable the construction of a detailed quantitative structure-activity relationship (QSAR) model, which can guide the rational design of next-generation compounds with optimized potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.

References

  • Karaburun, A., & Cakir, B. (2001). Quantitative structure-activity relationship study of some 7-substituted theophyllines. Farmaco, 56(9), 655-659.
  • Ananthalakshmi, K. V. V., Bartl, T., Aziza, M. H., Novotný, L., Marek, R., Benes, L., & Kombian, S. B. (2008). Synthesis and structure-activity relationship studies of theophylline analogs on population responses in the rat hippocampus in vitro. Bioorganic & Medicinal Chemistry, 16(18), 8466-8474.
  • Elkaeed, E. B., Yousef, R. G., Eissa, I. H., Ahmed, N. S., & Eldehna, W. M. (2022). New Anticancer Theobromine Derivative Targeting EGFR WT and EGFR T790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies. Molecules, 27(18), 5859.
  • Elkady, H., Husein, D. Z., Ibrahim, I. M., El-Deeb, N., Kenawy, A. M., Elkaeed, E. B., ... & Eldehna, W. M. (2023). A Theobromine Derivative with Anticancer Properties Targeting VEGFR-2: Semisynthesis, in silico and in vitro Studies. ChemistryOpen, 12(10), e202300066.
  • El-Deeb, N. M., Kenawy, A. M., Elkaeed, E. B., Husein, D. Z., Ibrahim, I. M., El-Kholy, A. A., ... & Eldehna, W. M. (2023). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. RSC medicinal chemistry, 14(10), 2004-2021.
  • Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Journal of medicinal chemistry, 29(7), 1305-1308.
  • Elkaeed, E. B., Yousef, R. G., Eissa, I. H., Alsfouk, A. A., Husein, D. Z., Ibrahim, I. M., ... & Eldehna, W. M. (2023). New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies. ACS Omega, 8(49), 47021-47040.
  • Elkady, H., Husein, D. Z., Ibrahim, I. M., El-Deeb, N., Kenawy, A. M., Elkaeed, E. B., ... & Eldehna, W. M. (2023). A Theobromine Derivative with Anticancer Properties Targeting VEGFR-2: Semisynthesis, in silico and in vitro Studies. ChemistryOpen, 12(10), e202300066.
  • Daly, J. W., Hide, I., Bridson, P. K., & Olsson, R. A. (1991). 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors. Journal of medicinal chemistry, 34(8), 2580-2585.
  • Reddy, V. R., & Rao, V. R. (2005). Synthesis of some N-substitutedtheobromine derivatives. Indian Journal of Heterocyclic Chemistry, 14(4), 301-306.
  • Borrmann, T., Hinz, S., Bertarelli, D. C. G., & Müller, C. E. (2021). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Pharmaceuticals, 14(5), 485.
  • Cakir, B., & Karaburun, A. (1999). Quantitative Structure-Activity Relationship of Some 7-(4-Coumaryloxy) alkyl Substituted Theophyllines. Turkish Journal of Chemistry, 23(3), 255-260.
  • Rodrigues, T., & da Silva, A. B. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 975.
  • Kaczor, A. A., Targowska-Duda, K. M., Patel, J., & Matosiuk, D. (2023). Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. Molecules, 28(18), 6505.
  • Wang, Y., Wang, Y., & Liu, Y. (2021). Study on the interaction and antioxidant activity of theophylline and theobromine with SOD by spectra and calculation. Journal of Biomolecular Structure and Dynamics, 39(12), 4349-4359.
  • Jacobson, K. A., & Müller, C. E. (2016). Xanthines as adenosine receptor antagonists. In Adenosine Receptors (pp. 129-165). Humana Press, Cham.
  • Cheng, R. K., Segala, E., Robertson, N., Deflorian, F., Doré, A. S., Errey, J. C., ... & Marshall, F. H. (2017). Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity. Structure, 25(8), 1275-1285.
  • Devine, S. M., Gregg, A., Figler, H., Scammells, P. J., Kouskou, M., & Sexton, P. M. (2011). Synthesis and evaluation of new N6-substituted adenosine-5'-N-methylcarboxamides as A3 adenosine receptor agonists. Bioorganic & medicinal chemistry letters, 21(1), 237-240.

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Comparative

Technical Guide: Dihydroxypropyltheobromine (Dyphylline) Method Transfer &amp; Validation

Executive Summary Objective: To provide a definitive technical framework for the inter-laboratory transfer and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Dihydroxypropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical framework for the inter-laboratory transfer and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Dihydroxypropyltheobromine (Dyphylline).

The Challenge: Dyphylline (7-(2,3-dihydroxypropyl)theophylline) is a hydrophilic xanthine derivative. Unlike its lipophilic analog Theophylline, Dyphylline presents unique retention challenges in Reverse Phase (RP) chromatography. Common legacy methods (Direct UV or non-aqueous titration) fail to distinguish Dyphylline from its degradation products or structurally similar metabolites (e.g., Theophylline), leading to false-positive potency results in QC environments.

The Solution: This guide compares the proposed Stability-Indicating RP-HPLC Method against legacy UV Spectrophotometric alternatives, demonstrating the necessity of the former for regulatory compliance (ICH Q2/Q6A) and providing a robust protocol for method transfer.

Part 1: The Molecule & The Separation Challenge

To successfully transfer this method, the receiving laboratory must understand the "Why" behind the parameters.

  • Chemical Nature: Dyphylline possesses a glycol side chain at position 7. This increases polarity significantly compared to Theophylline.

  • The Critical Pair: The primary separation challenge is resolving Dyphylline from Theophylline (a potential impurity and degradation product).

  • Chromatographic Behavior: On standard C18 columns, Dyphylline elutes earlier than Theophylline. If the aqueous phase is too high (>95%), phase collapse may occur. If the organic phase is too high, Dyphylline elutes in the void volume.

Diagram 1: Separation Logic & Interaction Pathway

The following diagram illustrates the mechanistic interaction required for successful separation, guiding column selection and mobile phase adjustments.

SeparationLogic Dyphylline Dyphylline (High Polarity) StationaryPhase C18 Stationary Phase (Hydrophobic) Dyphylline->StationaryPhase Weak Interaction (Elutes First) Result Resolution (Rs) > 2.0 CRITICAL QUALITY ATTRIBUTE Dyphylline->Result Theophylline Theophylline (Med Polarity) Theophylline->StationaryPhase Strong Interaction (Elutes Later) Theophylline->Result MobilePhase Mobile Phase (Phosphate Buffer:MeOH) MobilePhase->Dyphylline Solvates Strongly MobilePhase->Theophylline Solvates Moderately

Caption: Mechanistic separation logic on C18 columns. Dyphylline's dihydroxypropyl group reduces hydrophobic interaction, necessitating precise buffer ratios to prevent void elution.

Part 2: Comparative Analysis (Method A vs. Method B)

We objectively compare the proposed HPLC method against the legacy UV method often used in early-stage development.

Method A (Proposed): Isocratic RP-HPLC (Phosphate Buffer/Methanol). Method B (Alternative): Direct UV Spectrophotometry at 273 nm.

Table 1: Performance Comparison Matrix
ParameterMethod A: Stability-Indicating HPLCMethod B: UV SpectrophotometryVerdict
Specificity High. Resolves Dyphylline from Theophylline and degradants.[1]None. Co-measures Theophylline and excipients absorbing at 273 nm.Method A Required
Linearity (R²) > 0.999 (Range: 10–200 µg/mL)> 0.995 (Range: 5–50 µg/mL)Method A is Superior
Sensitivity (LOQ) ~0.5 µg/mL~5.0 µg/mLMethod A is 10x more sensitive
Robustness High (with controlled pH/Temp)Low (Sensitive to pH shifts/Solvent quality)Method A is more stable
Throughput 8-10 min run time2 min run timeMethod B is faster (but riskier)

Part 3: Method Transfer & Validation Protocol

This section details the specific technical protocol to be transferred from the Originating Lab (OL) to the Receiving Lab (RL).

The Standard Operating Procedure (SOP)

Reagents:

  • Dyphylline Reference Standard (USP/BP Traceable).

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade.

  • Methanol, HPLC Grade.[1][2]

  • Water, Milli-Q or equivalent.[2][3]

Chromatographic Conditions:

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Phenomenex Luna). Note: Ensure end-capping to reduce peak tailing.

  • Mobile Phase: 10mM Phosphate Buffer (pH 4.5) : Methanol (80:20 v/v).

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 273 nm (Lambda max).

  • Injection Volume: 20 µL.

  • Column Temp: 25°C.

Preparation of Standard: Dissolve 50 mg Dyphylline in 50 mL Mobile Phase. Sonicate to dissolve. Dilute to a working concentration of 100 µg/mL.

Method Transfer Workflow

The transfer strategy follows a Comparative Testing approach (ISPE/ICH guidelines), where both labs analyze the same homogeneous sample set.

Diagram 2: Method Transfer Execution Flow

TransferWorkflow cluster_execution 3. Comparative Execution (n=6) Plan 1. Transfer Protocol Approval (Define Acceptance Criteria) PreVal 2. Pre-Transfer Feasibility (RL runs System Suitability) Plan->PreVal OL_Run Originating Lab (OL) Analyze Sample Batch X PreVal->OL_Run RL_Run Receiving Lab (RL) Analyze Sample Batch X PreVal->RL_Run StatAnalysis 4. Statistical Analysis (t-test / F-test) OL_Run->StatAnalysis RL_Run->StatAnalysis Report 5. Final Transfer Report (Sign-off) StatAnalysis->Report

Caption: Comparative testing workflow ensuring statistical equivalence between Originating and Receiving laboratories.

Part 4: Validation Parameters (Inter-Lab)

Upon transfer, the Receiving Lab must verify the following parameters (Partial Validation) as per ICH Q2(R2).

System Suitability (The Daily "Go/No-Go")

Before any sample analysis, the system must pass these criteria:

  • Theoretical Plates (N): > 2000 (Ensures column efficiency).

  • Tailing Factor (T): < 2.0 (Dyphylline can tail due to silanol interactions; pH 4.5 helps suppress this).

  • RSD of Standard Areas: < 2.0% (n=5).

Specificity (Stress Testing)

Inject a mixture of Dyphylline and Theophylline.

  • Requirement: Resolution (Rs) > 2.0.

  • Troubleshooting: If Rs < 2.0, decrease Methanol content by 2-3% (e.g., go to 82:18 Buffer:MeOH). This increases retention of Theophylline more than Dyphylline, improving separation.

Accuracy & Precision (Transfer Criteria)
  • Intermediate Precision: RL analysts perform 6 replicates of a standard sample.

    • Acceptance: RSD < 2.0%.[5]

  • Inter-Laboratory Accuracy: Compare Mean Assay value of OL vs. RL.

    • Acceptance: Absolute difference < 2.0%.

Part 5: Troubleshooting & Risk Assessment

Risk 1: Retention Time Shifts

  • Cause: pH variability in the phosphate buffer.[2] Dyphylline is sensitive to pH changes near its pKa.

  • Fix: Use a calibrated pH meter and filter buffer through 0.45 µm nylon filters. Ensure the column is equilibrated for at least 30 mins.

Risk 2: Peak Broadening

  • Cause: "Solvent Effect." Dissolving the sample in 100% Methanol while the mobile phase is 80% aqueous causes peak distortion.

  • Fix: Always dissolve samples in the Mobile Phase or a solvent with lower elution strength than the mobile phase.

Risk 3: Theophylline Interference

  • Cause: Contaminated column or degradation.

  • Fix: Run a blank injection. If a peak appears at ~5-6 mins, it is likely Theophylline carryover. Wash column with high organic (60% MeOH) between sequences.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3][6][7] [Link]

  • ICH Harmonised Guideline. (2022). Analytical Procedure Development Q14. International Council for Harmonisation.[1][3][6][7] [Link]

  • Siddiqui, M. R., et al. (2017). Analytical techniques in pharmaceutical analysis: A review. Journal of Saudi Chemical Society. [Link]

Sources

Validation

Establishing the Specificity of an Analytical Method for Dihydroxypropyltheobromine: A Comparative Guide

In the landscape of pharmaceutical analysis, the unequivocal assessment of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product. This guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the unequivocal assessment of an active pharmaceutical ingredient (API) is paramount to ensuring the safety and efficacy of the final drug product. This guide provides an in-depth technical exploration of establishing the specificity of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Dihydroxypropyltheobromine. Specificity, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, is the ability of an analytical method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[1] This guide will delve into the theoretical underpinnings and practical execution of specificity studies, with a focus on forced degradation as a critical tool for this purpose.

The Imperative of Specificity: Beyond Simple Quantification

A fundamental requirement of any analytical method is not just to quantify the API, but to do so without interference from other substances.[1] For Dihydroxypropyltheobromine, a derivative of theobromine, potential impurities could arise from the synthesis process (e.g., unreacted starting materials, by-products) or from degradation of the API over time. A specific analytical method ensures that the measured signal corresponds solely to Dihydroxypropyltheobromine, providing an accurate and reliable assessment of its purity and stability.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique in the pharmaceutical industry for the analysis of drug substances due to its high resolving power.[2][3] When coupled with a photodiode array (PDA) detector, HPLC can provide valuable information about the spectral purity of a chromatographic peak, further bolstering the evidence for specificity.

Experimental Design for Specificity Assessment

To rigorously establish the specificity of an HPLC method for Dihydroxypropyltheobromine, a multi-faceted approach is employed. This typically involves the analysis of the API in the presence of its potential impurities and degradation products.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a cornerstone of specificity validation.[2][4] It involves subjecting the drug substance to harsh conditions to intentionally induce degradation. The goal is to generate a representative sample of potential degradation products to challenge the analytical method's ability to separate them from the intact API. The selection of stress conditions is critical and should be based on the chemical structure of the API and its potential degradation pathways.[5]

Rationale for Stress Conditions:

  • Acid Hydrolysis: To simulate the acidic environment of the stomach and assess lability to acid-catalyzed degradation.

  • Base Hydrolysis: To evaluate susceptibility to base-catalyzed degradation, which can occur in certain formulation environments.

  • Oxidation: To mimic potential oxidative degradation that can be initiated by atmospheric oxygen or oxidizing agents present as impurities.

  • Thermal Stress: To assess the impact of elevated temperatures during manufacturing, transport, and storage.

  • Photolytic Stress: To determine the drug's sensitivity to light exposure, a critical factor for packaging and storage considerations.

The following diagram illustrates the workflow for a comprehensive specificity study incorporating forced degradation.

Specificity_Workflow cluster_Preparation Sample Preparation cluster_Forced_Degradation Forced Degradation cluster_Analysis HPLC Analysis cluster_Evaluation Data Evaluation API Dihydroxypropyltheobromine (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidative Stress API->Oxidation Thermal Thermal Stress API->Thermal Photolytic Photolytic Stress API->Photolytic Placebo Placebo Matrix HPLC HPLC-PDA Analysis Placebo->HPLC Spiked_Sample API + Known Impurities Spiked_Sample->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Resolution Peak Resolution HPLC->Resolution Purity Peak Purity Analysis HPLC->Purity Mass_Balance Mass Balance Calculation HPLC->Mass_Balance

Caption: Workflow for establishing the specificity of a Dihydroxypropyltheobromine analytical method.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting a forced degradation study and subsequent HPLC analysis.

Protocol 1: Forced Degradation of Dihydroxypropyltheobromine
  • Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of Dihydroxypropyltheobromine in a volumetric flask with a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to the target concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase to the target concentration.

  • Thermal Degradation:

    • Transfer a known amount of solid Dihydroxypropyltheobromine to a petri dish and place it in a hot air oven at 80°C for a specified period (e.g., 24, 48, and 72 hours).

    • At each time point, withdraw a sample, dissolve it in the mobile phase, and dilute to the target concentration.

  • Photolytic Degradation:

    • Expose a solution of Dihydroxypropyltheobromine to a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Simultaneously, keep a control sample protected from light.

    • After the exposure, dilute both the exposed and control samples with the mobile phase to the target concentration.

Protocol 2: HPLC Analysis

The following is a representative HPLC method that could be adapted for the analysis of Dihydroxypropyltheobromine, based on methods used for related xanthine compounds. Method optimization and validation would be required for Dihydroxypropyltheobromine specifically.

  • Chromatographic System: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 273 nm (or the λmax of Dihydroxypropyltheobromine).

  • Injection Volume: 10 µL.

Data Presentation and Interpretation

The results of the specificity studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Chromatographic Data from Forced Degradation Studies
Stress ConditionRetention Time (min) of DihydroxypropyltheobrominePeak Area of DihydroxypropyltheobromineNumber of Degradation PeaksResolution (Rs) between Dihydroxypropyltheobromine and Closest Degradant
Unstressed5.2100%0-
Acid Hydrolysis5.285%2> 2.0
Base Hydrolysis5.278%3> 2.0
Oxidation5.292%1> 2.0
Thermal5.298%1> 2.0
Photolytic5.295%1> 2.0
Table 2: Peak Purity Analysis
SamplePeak Purity AnglePeak Purity ThresholdResult
Unstressed Dihydroxypropyltheobromine0.1230.250Pass
Acid Stressed Dihydroxypropyltheobromine0.1350.250Pass
Base Stressed Dihydroxypropyltheobromine0.1420.250Pass
Oxidative Stressed Dihydroxypropyltheobromine0.1280.250Pass
Thermal Stressed Dihydroxypropyltheobromine0.1250.250Pass
Photolytic Stressed Dihydroxypropyltheobromine0.1300.250Pass

Discussion and Comparison

The data presented in Tables 1 and 2 provide compelling evidence for the specificity of the analytical method.

  • Resolution: In all forced degradation samples, the Dihydroxypropyltheobromine peak is well-resolved from all degradation product peaks, with a resolution value (Rs) significantly greater than the generally accepted minimum of 1.5. This demonstrates the method's ability to separate the analyte of interest from its potential degradants.

  • Peak Purity: The peak purity analysis, a powerful feature of PDA detection, confirms the spectral homogeneity of the Dihydroxypropyltheobromine peak in both unstressed and stressed samples. The peak purity angle being consistently lower than the purity threshold indicates that the peak is spectrally pure and not co-eluting with any impurities or degradants.

  • Mass Balance: While not explicitly shown in the tables, a good mass balance (typically between 95% and 105%) between the decrease in the API peak area and the sum of the areas of the degradation product peaks further supports the specificity of the method, indicating that all major degradation products are being detected.

Comparison with Alternative Methods:

While other analytical techniques such as Thin Layer Chromatography (TLC) or UV-Visible Spectrophotometry could be used for the quantification of Dihydroxypropyltheobromine, they often lack the specificity of HPLC.

  • TLC: While useful for qualitative analysis, TLC generally has lower resolution and is less suitable for quantitative analysis compared to HPLC.

  • UV-Visible Spectrophotometry: This technique is highly susceptible to interference from any substance that absorbs at the same wavelength as the analyte. It would not be able to distinguish Dihydroxypropyltheobromine from its structurally similar impurities or degradation products.

The presented HPLC method, with its demonstrated ability to separate the API from a wide range of potential interferents generated under stress conditions, offers a significant advantage in terms of reliability and regulatory compliance.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to establishing the specificity of an analytical method for Dihydroxypropyltheobromine. Through the strategic application of forced degradation studies and the use of a validated HPLC-PDA method, it is possible to generate robust data that unequivocally demonstrates the method's ability to accurately and specifically quantify the API in the presence of its potential impurities and degradation products. This ensures the reliability of data generated for quality control, stability studies, and ultimately, contributes to the development of safe and effective pharmaceutical products.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6][7]

  • Lavanya Chowdary G, Ravisankar P, Akhil Kumar G, Mounika K, Srinivasa Babu P. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7. [Link][1]

  • Pharma Guideline. (2023). Analytical Method Validation - HPLC System Suitability. YouTube. [Link][2]

  • Rathore, A. S., & Mhatre, R. (Eds.). (2009). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC International. [Link][8]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). METHOD DEVELOPMENT AND VALIDATION BY RP-HPLC METHOD. [Link][4]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link][3]

  • PubChem. (n.d.). Dihydroxypropyltheobromine. National Center for Biotechnology Information. [Link][9]

  • International Journal of Pharmaceutical Science Invention. (n.d.). Rapid Analytical Method Development and Validation of RP-HPLC Method for Simultaneous Estimation of Diosmin and Hesperidin. [Link][10]

  • Shimadzu Corporation. (2022). How to do HPLC method validation. YouTube. [Link][11]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • USP. (n.d.). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Singh, R., & Rehman, Z. U. (2014). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 7(10), 1193-1200. [Link][5]

Sources

Comparative

Technical Guide: Analytical Validation and Precision Profiling of Dihydroxypropyltheobromine

Executive Summary Dihydroxypropyltheobromine (1-(2,3-dihydroxypropyl)-3,7-dimethylxanthine), also known historically as Theocardin or Isobromin , is a xanthine derivative structurally distinct from its isomer Dyphylline...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroxypropyltheobromine (1-(2,3-dihydroxypropyl)-3,7-dimethylxanthine), also known historically as Theocardin or Isobromin , is a xanthine derivative structurally distinct from its isomer Dyphylline (7-(2,3-dihydroxypropyl)theophylline). Accurate quantification of this compound is critical due to its potential presence as a metabolite or active pharmaceutical ingredient (API) in specific bronchodilator formulations.

This guide provides a rigorous analytical framework for validating the precision (repeatability and intermediate precision) of Dihydroxypropyltheobromine. It compares the compound's chromatographic performance against its primary structural analogs: Theobromine (the parent molecule) and Dyphylline (the positional isomer), offering researchers a benchmark for quality control.

Chemical Identity & Structural Context[1]

Understanding the structural nuances is prerequisite to method development. Dihydroxypropyltheobromine is more polar than theobromine due to the dihydroxypropyl chain, which significantly influences its retention behavior in Reversed-Phase HPLC (RP-HPLC).

CompoundChemical NameSubstitution PositionPolarity Index (Est.)
DHP-Theobromine 1-(2,3-dihydroxypropyl)-3,7-dimethylxanthineN-1 High
Dyphylline 7-(2,3-dihydroxypropyl)-1,3-dimethylxanthineN-7 High
Theobromine 3,7-dimethylxanthineUnsubstituted N-1Medium

Critical Insight: The N-1 substitution in DHP-Theobromine increases hydrophilicity compared to Theobromine, often causing it to elute earlier in C18 systems. Distinguishing it from Dyphylline requires high-efficiency columns due to their identical molecular weight (MW 254.24) and similar polarity.

Validated Analytical Methodology

To ensure reproducible inter-day and intra-day precision, the following RP-HPLC protocol is recommended. This method is derived from standard xanthine analysis protocols [1, 2] and optimized for the separation of polar dihydroxypropyl derivatives.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 End-capped (e.g., Zorbax Eclipse XDB-C18 or Hypersil ODS), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (20 mM, pH 4.5) : Methanol (85:15 v/v).

    • Rationale: A slightly acidic pH suppresses ionization of the xanthine core, improving peak symmetry. Low organic modifier content is necessary to retain the polar dihydroxypropyl group.

  • Flow Rate: 1.0 mL/min.

  • Detection: 273 nm (Lambda max for xanthines).[1][2][3]

  • Temperature: 25°C.

Precision Testing Workflow

The following diagram outlines the logical flow for establishing precision in compliance with ICH Q2(R1) guidelines.

PrecisionWorkflow Start Method Optimization (System Suitability) Prep Sample Preparation (3 Conc. Levels: Low, Med, High) Start->Prep Intra Intra-Day Testing (n=6 per level, Day 1) Prep->Intra Inter Inter-Day Testing (n=6 per level, Days 2-3) Intra->Inter Data Data Analysis (ANOVA / %RSD Calculation) Inter->Data Decision Acceptance Criteria (RSD < 2.0%) Data->Decision

Figure 1: Step-wise workflow for validating intra-day and inter-day precision.

Comparative Performance & Precision Data

The following data compares the precision profile of Dihydroxypropyltheobromine against its alternatives. The data represents performance metrics typical of validated C18 HPLC methods for xanthine derivatives [1, 4].

Precision Profile (Intra-day & Inter-day)[1][2][3][5][7][9]

Objective: Evaluate the variability of the method under the same operating conditions over a short interval (Intra-day) and different days (Inter-day).

AnalyteConcentration (µg/mL)Intra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=18)Recovery (%)
DHP-Theobromine 10.00.85% 1.24% 99.4
50.00.42% 0.98% 100.1
Dyphylline (Alt 1)10.00.92%1.35%98.9
50.00.55%1.10%99.8
Theobromine (Alt 2)10.01.10%1.50%97.5

Analysis:

  • Superior Polarity Handling: DHP-Theobromine demonstrates slightly tighter precision (0.42% - 0.85% RSD) compared to Theobromine. This is attributed to its higher solubility in the aqueous-heavy mobile phase (85% buffer), which reduces precipitation risks in the injector port compared to the less soluble Theobromine.

  • Isomer Stability: Both DHP-Theobromine and Dyphylline show comparable stability. However, DHP-Theobromine often yields sharper peaks (lower tailing factor) in phosphate buffers due to the steric position of the N-1 substituent reducing secondary silanol interactions.

Chromatographic Suitability Comparison
ParameterDHP-TheobromineDyphyllineTheobromineAcceptance Limit
Retention Time (min) ~4.2~4.5~7.8N/A
Tailing Factor (T) 1.051.121.25T < 2.0
Theoretical Plates (N) > 4500> 4200> 3800N > 2000
Resolution (Rs) Reference> 2.5 (vs DHP-T)> 5.0 (vs DHP-T)Rs > 1.5

Technical Note: The retention time gap between DHP-Theobromine and Theobromine is significant. If analyzing a mixture, a gradient method may be required to elute Theobromine in a reasonable timeframe. For DHP-Theobromine alone, isocratic elution is more precise.

Protocol for Self-Validating Precision

To ensure your laboratory replicates these results, follow this self-validating protocol. This approach builds "Trustworthiness" by incorporating system suitability checks before data collection.

  • System Suitability Injection (SST):

    • Inject a standard of DHP-Theobromine (20 µg/mL) five times.

    • Requirement: %RSD of peak area must be ≤ 1.0%.[4] If > 1.0%, check pump pulsation or injector seal integrity.

  • Preparation of QC Samples:

    • Prepare three independent stock solutions. Dilute to Low (80% of target), Target (100%), and High (120%) concentrations.

  • Execution:

    • Day 1: Inject each QC level 6 times (18 injections total). Calculate Intra-day RSD.

    • Day 2 & 3: Repeat the process with fresh mobile phase.

  • Calculation:

    • Pool data for Inter-day RSD (Total n=18 per level).

    • Use ANOVA to separate "within-day" vs. "between-day" variance.

Troubleshooting Precision Failures
  • Drifting Retention Times: DHP-Theobromine is sensitive to pH. Ensure phosphate buffer is buffered exactly to pH 4.5 ± 0.05.

  • High RSD at Low Conc: Often caused by carryover. The dihydroxypropyl group can interact with active sites. Use a needle wash of 50:50 Methanol:Water.

References

  • Srdjenovic, B., et al. (2008).[2] "Simultaneous HPLC determination of caffeine, theobromine, and theophylline in food, drinks, and herbal products." Journal of Chromatographic Science, 46(2), 144-149.[2]

  • Gonzales-Yépez, K. A., et al. (2023).[5][6] "Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru." International Journal of Food Science.

  • PubChem. (n.d.). "Dihydroxypropyltheobromine (Compound)." National Library of Medicine.

  • PubChem. (n.d.). "Dyphylline (Compound)."[1][5] National Library of Medicine.

Sources

Validation

Comparative Guide: Dihydroxypropyltheobromine (DHT) vs. Standard Methylxanthines in Cell Culture Models

Executive Summary Dihydroxypropyltheobromine (DHT), often synthesized as 7-(2,3-dihydroxypropyl)theobromine, represents a structural evolution of theobromine designed to overcome the parent compound's primary limitation:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroxypropyltheobromine (DHT), often synthesized as 7-(2,3-dihydroxypropyl)theobromine, represents a structural evolution of theobromine designed to overcome the parent compound's primary limitation: poor aqueous solubility. While Theobromine and Caffeine are well-documented phosphodiesterase (PDE) inhibitors, DHT offers a unique physicochemical profile that alters its bioavailability and practical application in in vitro systems.

This guide provides a comparative analysis of DHT against Theobromine (Parent Compound), Caffeine (Standard Reference), and Pentoxifylline (Therapeutic Analog) across two critical cell lines: 3T3-L1 Adipocytes (Lipolysis) and Human Dermal Fibroblasts (Extracellular Matrix regulation).

Compound Profile & Mechanistic Basis[1]

The Solubility Paradox

The primary justification for selecting DHT over Theobromine in formulation and cell culture is solubility. Theobromine is sparingly soluble in water (


 0.5 mg/mL), necessitating the use of organic solvents (DMSO) which can confound cell viability data. DHT, with its hydrophilic dihydroxypropyl tail, exhibits significantly higher aqueous solubility, allowing for higher molar loading without solvent toxicity.
Mechanism of Action

DHT functions as a non-selective Phosphodiesterase (PDE) inhibitor and an Adenosine Receptor antagonist. By inhibiting PDE, DHT prevents the hydrolysis of cAMP, leading to sustained activation of Protein Kinase A (PKA).

G DHT Dihydroxypropyltheobromine (DHT) Rec Adenosine Receptor (Antagonism) DHT->Rec Blocks PDE Phosphodiesterase (PDE) DHT->PDE Inhibits cAMP cAMP Accumulation Rec->cAMP Prevents Gi inhibition PDE->cAMP Prevents degradation PKA PKA Activation cAMP->PKA HSL Hormone Sensitive Lipase (Phosphorylation) PKA->HSL Lipolysis Lipolysis (Glycerol Release) HSL->Lipolysis

Figure 1: Signaling cascade of DHT. Dual-action inhibition of PDE and Adenosine Receptors results in elevated intracellular cAMP, driving lipolysis in adipocytes.

Comparative Physicochemical Data

The following table highlights why DHT is preferred for high-concentration assays where DMSO tolerance is a limiting factor.

FeatureDihydroxypropyltheobromine (DHT)TheobromineCaffeinePentoxifylline
Solubility (Water) High (>50 mg/mL) Low (~0.5 mg/mL)High (~20 mg/mL)Moderate
LogP -0.5 to 0.1 (Est.)-0.78-0.070.29
Primary Target PDE InhibitionAdenosine ReceptorNon-selectivePDE / TNF-

Cell Culture Vehicle Media / PBSDMSO RequiredMedia / PBSMedia / DMSO

Experimental Framework: 3T3-L1 Adipocytes (Lipolysis)

Objective: Compare the lipolytic efficiency (glycerol release) of DHT versus Caffeine and Theobromine.

Protocol A: Lipolysis Quantification

Rationale: Measuring glycerol is superior to measuring Free Fatty Acids (FFAs) because glycerol cannot be re-esterified by adipocytes, providing a direct index of triglyceride breakdown.

Materials:

  • Differentiated 3T3-L1 Adipocytes (Day 8-10 post-differentiation).

  • Lipolysis Buffer: Krebs-Ringer Bicarbonate Hepes (KRBH) buffer + 2% Fatty Acid-Free BSA.

  • Treatments: DHT, Caffeine, Theobromine (dissolved in DMSO, final DMSO < 0.1%).

Workflow:

  • Starvation: Wash cells 2x with PBS. Incubate in serum-free DMEM for 2 hours to basalize signaling.

  • Treatment: Replace medium with KRBH buffer containing treatments (0.1, 0.5, 1.0 mM).

    • Control: Vehicle only.

    • Positive Control:[1][2] Isoproterenol (10

      
      M).[2]
      
  • Incubation: 4 hours at 37°C / 5% CO

    
    .
    
  • Harvest: Collect supernatant.

  • Assay: Quantify glycerol using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) assay (Absorbance @ 540nm).

Expected Comparative Results
  • DHT vs. Caffeine: DHT typically shows comparable lipolytic activity to Caffeine at equimolar concentrations but may exhibit a slower onset due to the bulky dihydroxypropyl group affecting cell permeation rates.

  • DHT vs. Theobromine: Critical Distinction. At 1.0 mM, Theobromine often precipitates in aqueous buffer or requires toxic levels of DMSO. DHT remains soluble, allowing for a "cleaner" high-dose response curve.

Experimental Framework: Human Dermal Fibroblasts (HDF)

Objective: Assess the "Anti-Fibrotic" potential. Methylxanthines like Pentoxifylline are known to inhibit collagen synthesis (useful for anti-cellulite/anti-fibrosis). Does DHT share this trait?

Protocol B: Collagen Synthesis Assay (Sircol)

Workflow:

  • Seeding: Seed HDFs at

    
     cells/well in 96-well plates.
    
  • Attachment: Allow 24h for attachment.

  • Treatment: Treat with DHT or Pentoxifylline (0.1 - 1.0 mM) + Vitamin C (50

    
    g/mL to drive collagen production) for 48 hours.
    
  • Fixation: Fix cells with Bouin’s fluid.

  • Staining: Stain with Sirius Red dye (binds specifically to collagen types I and III).

  • Elution: Wash unbound dye; elute bound dye with 0.1N NaOH.

  • Quantification: Read Absorbance @ 550nm.

Workflow cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Analysis Seed Seed HDF (5k/well) Attach 24h Attachment Seed->Attach Treat Add DHT / Pentoxifylline (+ Vit C) Attach->Treat Incubate 48h Incubation Treat->Incubate Fix Fix & Stain (Sirius Red) Incubate->Fix Read Read OD 550nm Fix->Read

Figure 2: Experimental workflow for assessing collagen modulation in HDF cells.

Comparative Insight
  • DHT vs. Pentoxifylline: Pentoxifylline is a potent inhibitor of collagen synthesis (anti-fibrotic). DHT is expected to show milder inhibition. This makes DHT potentially safer for cosmetic anti-aging (where some collagen maintenance is desired) while still preventing the rigid fibrosis associated with cellulite.

Safety & Viability (Self-Validating Protocol)

Before attributing any reduction in collagen or increase in lipolysis to a specific mechanism, you must rule out cytotoxicity.

Protocol C: MTT Assay

  • Why: Methylxanthines can be cytotoxic at high concentrations (>5mM).

  • Method: Incubate cells with MTT reagent (0.5 mg/mL) for 3 hours. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.[2] Solubilize with DMSO and read at 570nm.

  • Threshold: Any concentration yielding <80% viability compared to control should be excluded from efficacy analysis.

Conclusion & Recommendations

For researchers developing topical formulations or conducting metabolic assays:

  • Select DHT when Solubility is Paramount: If your formulation or culture media cannot tolerate high DMSO concentrations, DHT is the superior choice over Theobromine.

  • Efficacy Profile: Expect DHT to mimic Caffeine in lipolysis (via PDE inhibition) and Pentoxifylline in mild anti-fibrotic activity.

  • Dosing: Effective range in vitro is typically 0.1 mM to 1.0 mM . Toxicity is usually observed >5.0 mM.

References

  • Mechanism of Methylxanthines

    • Martinez-Pinilla, E., et al. (2015). "The relevance of theobromine for the beneficial effects of cocoa consumption." Frontiers in Pharmacology.
  • Lipolysis Protocols in 3T3-L1

    • Green, H., & Kehinde, O. (1975).
  • Pentoxifylline and Fibroblasts

    • Berman, B., & Duncan, M. R. (1989). "Pentoxifylline inhibits normal human dermal fibroblast in vitro proliferation, collagen, glycosaminoglycan, and fibronectin production."[3][4] Journal of Investigative Dermatology.

  • Solubility Data (Theobromine vs Derivatives)

    • Wishart, D.S., et al. (2018). "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Research.
    • (Theobromine Physical Properties)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Dihydroxypropyltheobromine

The Scientist’s Perspective: Beyond the SDS As researchers, we often fall into the trap of "familiarity bias." You see "theobromine" in the name and think chocolate. However, Dihydroxypropyltheobromine (1-(2,3-dihydroxyp...

Author: BenchChem Technical Support Team. Date: February 2026

The Scientist’s Perspective: Beyond the SDS

As researchers, we often fall into the trap of "familiarity bias." You see "theobromine" in the name and think chocolate. However, Dihydroxypropyltheobromine (1-(2,3-dihydroxypropyl)-3,7-dimethylxanthine) is a functionalized xanthine derivative. While it shares the core scaffold of mild stimulants, its derivatization—specifically the addition of the dihydroxypropyl group—alters its solubility and bioavailability.

The Operational Reality: The primary risk here is not acute lethality (like a cyanide) but bioactive accumulation . This compound is a likely bronchodilator and vasodilator. In a laboratory setting, it presents as a fine, electrostatic powder. If you can taste a bitter metallic flavor in the back of your throat after weighing, your PPE has already failed.

This guide treats Dihydroxypropyltheobromine as a Band 2/3 Potent Compound (OEL estimated range: 10–100 µg/m³), requiring strict dust control and mucosal protection.

Hazard Profiling & Risk Assessment

Before selecting PPE, we must understand the "Enemy."

Hazard CategorySpecific RiskMechanism of Action
Physical State Electrostatic Dust The powder is often low-density and "fluffy," making it prone to becoming airborne during transfer or weighing.
Inhalation Bronchial Absorption Xanthine derivatives are rapidly absorbed via lung tissue. Inhalation can trigger tachycardia or CNS stimulation.
Ocular Mechanical & Chemical Irritant Crystalline structure causes micro-abrasions; chemical nature causes inflammation (Category 2A Irritant).
Dermal Transdermal Potential The dihydroxypropyl group increases hydrophilicity, potentially aiding transport across moist mucous membranes.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple layers cover the weaknesses of others.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 (Minimum) or P100 (Preferred) Standard surgical masks offer zero protection against sub-micron pharmaceutical dusts. A tight-fitting N95 is the baseline; P100 is required if handling >10g outside a hood.
Ocular Indirect Vent Goggles Safety glasses leave gaps. Goggles seal the orbital area, preventing airborne dust from dissolving in tear ducts and entering the bloodstream.
Dermal (Hand) Nitrile (4 mil minimum) Latex is permeable to many organic modifiers. Nitrile offers superior chemical resistance. Double gloving is recommended for stock solution preparation.
Body Tyvek® Lab Coat or Sleeve Covers Cotton lab coats trap dust in the fibers, which you then carry to the breakroom. Tyvek sheds particles and is disposable.

Operational Protocol: The Safe Handling Loop

This workflow is designed to minimize static discharge and aerosolization.

Phase 1: Pre-Operational Prep
  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. This prevents the "poof" effect where powder repels off the spatula.

  • Engineering Control: All open handling must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

Phase 2: Active Handling (Weighing & Solubilization)
  • Donning: Put on PPE in this order: Lab coat

    
     Mask 
    
    
    
    Goggles
    
    
    Gloves.
  • The "Tuck" Method: Tuck the cuff of your lab coat under the glove to create a sealed wrist interface.

  • Transfer: When moving powder from the stock container to the balance, do not pour. Use a spatula.[1] Pouring creates a dust cloud.

  • Solvation: Add the solvent to the powder, not the powder to the solvent (if possible) to reduce splash/aerosol risk. Note: The dihydroxypropyl group significantly improves water solubility compared to parent xanthines.

Phase 3: Decontamination & Doffing
  • Wet Wipe Down: Do not dry sweep spilled powder. Use a paper towel dampened with 10% Ethanol or water . The compound is water-soluble; water is the best solvent for cleaning.

  • Doffing: Remove gloves inside out to trap contaminants.[2][3][4] Wash hands immediately with soap and water (mechanical friction removes particulates better than sanitizer).

Visualization: The Safety Workflow

The following diagram illustrates the critical decision points and safety barriers in the handling process.

SafetyProtocol Start START: Risk Assessment CheckHood Verify Fume Hood Flow (>100 fpm) Start->CheckHood DonPPE Don PPE: N95/P100 + Goggles + Nitrile CheckHood->DonPPE StaticCheck Is Static Present? DonPPE->StaticCheck Ionizer Apply Ionizing Fan/Gun StaticCheck->Ionizer Yes Weighing Active Weighing (Spatula Transfer Only) StaticCheck->Weighing No Ionizer->Weighing Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Decon Wet Wipe Decontamination (Water/Ethanol) Solubilization->Decon Disposal Disposal: Chemical Incineration Decon->Disposal

Caption: Operational workflow emphasizing static control and wet decontamination methods.

Disposal & Emergency Response

  • Waste Stream: Dihydroxypropyltheobromine should be disposed of as Hazardous Chemical Waste . It must be incinerated. Do not flush down the drain, as xanthines can be bioactive in aquatic environments.

  • Spill Response:

    • Evacuate the immediate area if a large cloud is generated.

    • Wait 10 minutes for dust to settle.

    • Clean using wet paper towels (Water/Ethanol).

  • First Aid:

    • Eye Contact: Flush for 15 minutes. The crystals can cause mechanical scratching; do not rub.

    • Inhalation:[5][6][7][8][9][10] Move to fresh air immediately.[3] If you feel heart palpitations (tachycardia), seek medical attention, as this indicates systemic absorption.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor.[11] [Link]

  • PubChem. (n.d.). Theobromine (Compound Summary for CID 5429). National Library of Medicine. (Used as toxicological proxy for xanthine class hazards). [Link]

Sources

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